molecular formula C17H20N2O6 B612847 Z-Nva-osu CAS No. 71447-85-3

Z-Nva-osu

Cat. No.: B612847
CAS No.: 71447-85-3
M. Wt: 348.36
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Nva-osu, also known as this compound, is a useful research compound. Its molecular formula is C17H20N2O6 and its molecular weight is 348.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-2-6-13(16(22)25-19-14(20)9-10-15(19)21)18-17(23)24-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYARCVZBPRJTQS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155532
Record name N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71447-85-3
Record name N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71447-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis, Characterization, and Application of Z-Nva-Osu: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Activated Amino Acids in Peptide-Based Therapeutics

In the landscape of modern drug discovery, peptide-based molecules represent a rapidly expanding frontier. Their high specificity and potency offer significant advantages over traditional small molecules. The construction of these complex biomolecules, however, hinges on the precise and efficient formation of amide bonds. This guide provides an in-depth technical overview of Z-Nva-Osu, or (2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanoate, a key building block in peptide synthesis and a valuable tool in the development of targeted therapeutics, particularly enzyme inhibitors.

This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices, ensuring that the protocols described are robust and self-validating. Every claim is grounded in authoritative sources to provide a trustworthy resource for researchers, scientists, and drug development professionals.

Core Molecular Structure and Physicochemical Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid L-norvaline. Its structure is characterized by two key functional moieties: the benzyloxycarbonyl (Z) group protecting the α-amine and the N-hydroxysuccinimide (Osu) ester activating the carboxyl group.

PropertyValueSource(s)
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanoate
Synonyms Z-L-norvaline N-hydroxysuccinimide ester, Cbthis compound
Molecular Formula C₁₇H₂₀N₂O₆
Molecular Weight 348.35 g/mol
CAS Number 71447-85-3

The benzyloxycarbonyl (Z) group provides robust protection of the amine functionality during coupling reactions and can be removed under specific conditions, typically catalytic hydrogenation, which offers orthogonality to other protecting groups. The N-hydroxysuccinimide ester is a highly effective activating group that renders the carboxyl carbon susceptible to nucleophilic attack by a primary amine, facilitating efficient peptide bond formation.

Caption: 2D structure of this compound.

Synthesis and Quality Control of this compound

The synthesis of this compound is a two-step process, beginning with the protection of L-norvaline, followed by the activation of the carboxylic acid.

Synthesis of N-Benzyloxycarbonyl-L-norvaline (Z-Nva-OH)

The first step involves the protection of the α-amino group of L-norvaline with a benzyloxycarbonyl (Z) group. This is typically achieved through a Schotten-Baumann reaction.

  • Dissolution: Dissolve L-norvaline (1 equivalent) in a 1 M sodium hydroxide solution.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Protecting Group: Add benzyl chloroformate (Z-Cl) (1.1 equivalents) dropwise to the cooled solution while maintaining the pH between 9 and 10 by the concurrent addition of 4 M sodium hydroxide.

  • Reaction: Allow the reaction to stir at room temperature for 2-3 hours after the addition is complete.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid, which will precipitate the Z-Nva-OH.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis of this compound from Z-Nva-OH

The second step is the activation of the carboxylic acid of Z-Nva-OH by converting it into an N-hydroxysuccinimide ester. This is commonly accomplished using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

  • Dissolution: Dissolve Z-Nva-OH (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture with stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Remove the DCU precipitate by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Z_Nva_Osu_Synthesis cluster_step1 Step 1: Protection cluster_step2 Step 2: Activation L-Norvaline L-Norvaline Z-Nva-OH Z-Nva-OH L-Norvaline->Z-Nva-OH NaOH, H₂O Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Z-Nva-OH This compound This compound Z-Nva-OH->this compound DCM N-Hydroxysuccinimide N-Hydroxysuccinimide N-Hydroxysuccinimide->this compound DCC DCC DCC->this compound

Caption: Synthesis workflow for this compound.

Quality Control and Characterization

The purity and identity of this compound are critical for its successful application in peptide synthesis. A combination of analytical techniques should be employed for its characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for assessing the purity of this compound. A reversed-phase C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically used. The purity is determined by the peak area percentage of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound.

Mechanism of Action and Applications in Drug Development

The utility of this compound in drug development stems from its ability to readily react with primary amines to form stable amide bonds.

Mechanism of Amide Bond Formation

The N-hydroxysuccinimide ester of this compound is an excellent leaving group. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen of a primary amine attacks the electrophilic carbonyl carbon of the activated ester. This forms a tetrahedral intermediate which then collapses, expelling the N-hydroxysuccinimide anion to form the stable amide bond.

Amide_Bond_Formation This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate Primary_Amine R-NH₂ Primary_Amine->Tetrahedral_Intermediate Peptide_Bond Z-Nva-NH-R (Amide Bond) Tetrahedral_Intermediate->Peptide_Bond NHS_Byproduct N-Hydroxysuccinimide Tetrahedral_Intermediate->NHS_Byproduct

Caption: Mechanism of amide bond formation using this compound.

Application in the Synthesis of Peptidic Enzyme Inhibitors

A significant application of this compound is in the synthesis of peptidic inhibitors of proteases, such as human neutrophil elastase (HNE). HNE is a serine protease implicated in the pathology of inflammatory diseases like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). The development of potent and selective HNE inhibitors is a major therapeutic goal. Peptidic derivatives are often explored as potential inhibitors, and this compound can serve as a key building block in their synthesis.[1]

This workflow outlines the synthesis of a hypothetical tripeptide precursor, Z-Nva-Val-Ala-OMe, which could be further elaborated into a potent HNE inhibitor.

  • Dipeptide Synthesis (Z-Nva-Val-OMe):

    • Dissolve L-valine methyl ester hydrochloride (1 equivalent) in an appropriate solvent like DMF.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the hydrochloride salt.

    • Add this compound (1 equivalent) to the solution and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Perform an aqueous work-up to remove water-soluble byproducts and purify the dipeptide by flash chromatography.

  • Deprotection of the Dipeptide:

    • Remove the Z-group from Z-Nva-Val-OMe via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield H-Nva-Val-OMe.

  • Tripeptide Synthesis (Z-Ala-Nva-Val-OMe):

    • In a separate reaction, activate Z-L-alanine (Z-Ala-OH) using the DCC/NHS method described in section 2.2 to form Z-Ala-Osu.

    • Couple the resulting Z-Ala-Osu with H-Nva-Val-OMe using a similar procedure as in the dipeptide synthesis step.

This step-wise approach allows for the controlled assembly of a peptide sequence that can be designed to specifically interact with the active site of the target enzyme.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[2]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place, away from moisture and incompatible materials. It is often recommended to store under an inert atmosphere.

Conclusion: A Versatile Reagent for Advancing Drug Discovery

This compound is a valuable and versatile reagent for researchers in the field of drug development. Its pre-activated nature allows for efficient and predictable amide bond formation, a cornerstone of peptide synthesis. The insights and protocols provided in this guide are intended to empower scientists to confidently and effectively utilize this compound in their research, particularly in the promising area of developing novel peptidic enzyme inhibitors. By understanding its synthesis, characterization, and mechanism of action, researchers can better leverage this powerful tool to accelerate the discovery of new and effective therapeutics.

References

  • PubChem. This compound | C17H20N2O6. National Center for Biotechnology Information. Available from: [Link]

  • GL Biochem (Shanghai) Ltd. Z-Nva-OH CAS NO.21691-44-1. LookChem. Available from: [Link]

  • Bioorganic & Medicinal Chemistry. Design and synthesis of new orally active inhibitors of human neutrophil elastase. 1997;5(12):2251-2267. Available from: [Link]

  • Ohio State University Extension. Safety Data Sheets (SDSs). Ohioline. Available from: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Organic Syntheses. An Efficient and Practical Method for the Synthesis of Z-L-Phg-Val-OMe by the EDC/Oxyma Pure Coupling System. 2014;91:91-100. Available from: [Link]

  • Journal of Lipid Research. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acid. 1967;8(2):142-5. Available from: [Link]

  • ResearchGate. An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Available from: [Link]

Sources

An In-Depth Technical Guide to Z-L-norvaline N-hydroxysuccinimide Ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Activated Esters in Amide Bond Formation

In the landscape of modern chemical biology and drug discovery, the efficient and reliable formation of amide bonds is a cornerstone of synthesizing peptides, modifying proteins, and constructing complex molecular architectures. Among the arsenal of reagents developed for this purpose, N-hydroxysuccinimide (NHS) esters have emerged as a highly effective and versatile class of amine-reactive compounds. This guide provides a comprehensive technical overview of a specific and valuable member of this class: Z-L-norvaline N-hydroxysuccinimide ester.

This document will delve into the core physicochemical properties, synthesis, and reactivity of Z-L-norvaline N-hydroxysuccinimide ester. We will explore its practical applications with detailed experimental protocols, offering insights into the rationale behind procedural steps. This guide is intended to serve as a practical resource for researchers at the bench, providing the necessary information to confidently and effectively utilize this reagent in their scientific endeavors.

Physicochemical Properties of Z-L-norvaline N-hydroxysuccinimide Ester

Z-L-norvaline N-hydroxysuccinimide ester is a white to off-white crystalline solid. Its chemical structure consists of the amino acid L-norvaline, which is protected at the N-terminus with a benzyloxycarbonyl (Z) group and activated at the C-terminus as an N-hydroxysuccinimide ester. This combination of a protecting group and an activating group makes it a stable, yet reactive building block for organic synthesis.

PropertyValueSource(s)
CAS Number 71447-85-3[1]
Molecular Formula C₁₇H₂₀N₂O₆Chem-Impex
Molecular Weight 348.35 g/mol Chem-Impex
Appearance White to off-white powder[2]
Melting Point Data not available for Z-L-norvaline-NHS ester. For the closely related Z-L-valine-NHS ester: 113-118 °C.[2]
Optical Rotation Data not available for Z-L-norvaline-NHS ester. For the closely related Z-L-valine-NHS ester: [α]²⁰/D = -25 ± 2º.[2]
Purity Typically ≥98% (HPLC)[2]
Storage Conditions 0-8 °C, desiccated[2]

Synthesis and Purification

The synthesis of Z-L-norvaline N-hydroxysuccinimide ester is typically achieved through the activation of the carboxylic acid of Z-L-norvaline using a coupling agent in the presence of N-hydroxysuccinimide. The most common method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC).

General Synthesis Workflow using DCC

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts cluster_purification Purification Z_Nva_OH Z-L-norvaline Reaction_Vessel Anhydrous Solvent (e.g., Dioxane, Ethyl Acetate) 0°C to Room Temperature Z_Nva_OH->Reaction_Vessel NHS N-hydroxysuccinimide NHS->Reaction_Vessel DCC DCC DCC->Reaction_Vessel Z_Nva_OSu Z-L-norvaline-OSu Reaction_Vessel->Z_Nva_OSu DCU Dicyclohexylurea (DCU) (precipitate) Reaction_Vessel->DCU Filtration Filtration to remove DCU Z_Nva_OSu->Filtration DCU->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization (e.g., from Isopropanol) Evaporation->Recrystallization

Caption: General workflow for the synthesis of Z-L-norvaline N-hydroxysuccinimide ester.

Detailed Synthesis Protocol

Materials:

  • Z-L-norvaline

  • N-hydroxysuccinimide (NHS)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Anhydrous dioxane or ethyl acetate

  • Isopropanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve Z-L-norvaline (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of the reaction solvent.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as isopropanol, to yield pure Z-L-norvaline N-hydroxysuccinimide ester as a white crystalline solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as DCC and the activated NHS ester are sensitive to hydrolysis. Water would lead to the formation of the starting carboxylic acid and reduce the yield.

  • Cooling to 0 °C: The initial reaction is carried out at 0 °C to control the exothermic reaction and minimize potential side reactions.

  • Excess NHS and DCC: A slight excess of NHS and DCC is often used to ensure complete conversion of the starting carboxylic acid.

  • Filtration of DCU: DCU is insoluble in most organic solvents and can be easily removed by filtration, which is a key advantage of the DCC/NHS coupling method.

  • Recrystallization: This final step is essential for obtaining a highly pure product, which is critical for subsequent applications like peptide synthesis where purity directly impacts the success of the coupling reaction.

Reactivity and Mechanism of Action

The utility of Z-L-norvaline N-hydroxysuccinimide ester lies in its ability to readily react with primary amines to form a stable amide bond. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the nucleophilic attack by the amine.

Caption: Reaction of Z-L-norvaline N-hydroxysuccinimide ester with a primary amine.

The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often beneficial to deprotonate the amine, increasing its nucleophilicity. The optimal pH for the reaction in aqueous-organic mixtures is typically between 7 and 9. At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.

Applications and Experimental Protocols

Z-L-norvaline N-hydroxysuccinimide ester is a valuable reagent in several areas of research and development.

Peptide Synthesis

This is the primary application of Z-L-norvaline N-hydroxysuccinimide ester. It serves as an activated building block for the stepwise synthesis of peptides in solution-phase synthesis.

Protocol for Solution-Phase Peptide Coupling:

Materials:

  • Z-L-norvaline N-hydroxysuccinimide ester (1 equivalent)

  • Amino acid ester hydrochloride or peptide with a free N-terminus (1 equivalent)

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1-2 equivalents)

  • Anhydrous DMF or DCM

  • Saturated sodium bicarbonate solution

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amino acid ester hydrochloride or peptide with a free N-terminus in anhydrous DMF or DCM.

  • Add DIPEA or NMM to the solution to neutralize the hydrochloride and deprotonate the free amine. Stir for 10-15 minutes at room temperature.

  • Add a solution of Z-L-norvaline N-hydroxysuccinimide ester in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting peptide by silica gel column chromatography to obtain the pure coupled product.

Bioconjugation and Protein Modification

Z-L-norvaline N-hydroxysuccinimide ester can be used to modify proteins and other biomolecules that contain accessible primary amine groups (e.g., the epsilon-amino group of lysine residues or the N-terminus). This can be useful for introducing a specific amino acid derivative for structure-activity relationship studies or for attaching a label or tag after deprotection of the Z-group.

Protocol for Protein Labeling:

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

  • Z-L-norvaline N-hydroxysuccinimide ester

  • Anhydrous DMF or DMSO

  • Size-exclusion chromatography column or dialysis membrane

Procedure:

  • Prepare a stock solution of Z-L-norvaline N-hydroxysuccinimide ester in anhydrous DMF or DMSO.

  • To the protein solution in the reaction buffer, add a calculated amount of the NHS ester stock solution. The molar ratio of NHS ester to protein will depend on the desired degree of labeling and should be optimized empirically.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4 °C overnight with gentle stirring.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of about 50 mM.

  • Remove the excess unreacted reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

  • Characterize the labeled protein using techniques such as mass spectrometry to determine the degree of modification.

Safety and Handling

Potential Hazards:

  • N-hydroxysuccinimide: Can cause skin and serious eye irritation[3]. It is advisable to handle the compound with care to avoid contact.

  • Carbodiimides (used in synthesis): Reagents like DCC are potent skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Organic Solvents: The solvents used in synthesis and reactions (e.g., dioxane, DMF, DCM) have their own specific hazards and should be handled accordingly.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling Z-L-norvaline N-hydroxysuccinimide ester and its reagents.

  • Ventilation: Work in a well-ventilated laboratory or a chemical fume hood, especially when handling volatile organic solvents or dusty powders.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong oxidizing agents[4]. Recommended storage is at 0-8 °C[2].

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield in peptide coupling 1. Incomplete activation of the carboxylic acid. 2. Hydrolysis of the NHS ester. 3. Insufficiently nucleophilic amine. 4. Steric hindrance.1. Ensure high purity of starting materials and coupling reagents. 2. Use anhydrous solvents and reagents. 3. Add a non-nucleophilic base (DIPEA, NMM) to deprotonate the amine. Ensure the pH is in the optimal range (7-9). 4. Increase reaction time and/or temperature. Consider using a more potent coupling reagent if steric hindrance is significant.
Multiple spots on TLC indicating side products 1. Side reactions with nucleophilic side chains of amino acids. 2. Racemization of the activated amino acid. 3. Reaction with the solvent (e.g., DMF).1. Use appropriate protecting groups for reactive amino acid side chains. 2. Avoid strong bases and prolonged reaction times at elevated temperatures. 3. Use high-purity, amine-free DMF.
Difficulty in purifying the final product 1. Co-elution of the product with starting materials or byproducts. 2. Insolubility of the product.1. Optimize the chromatography conditions (solvent system, gradient). 2. Try a different purification method, such as recrystallization or preparative HPLC.

Comparative Analysis with Other Coupling Reagents

Z-L-norvaline N-hydroxysuccinimide ester is one of many options for peptide coupling. Its advantages include its relative stability, ease of handling as a crystalline solid, and the generation of a water-soluble byproduct (NHS). However, for particularly difficult couplings, such as those involving sterically hindered amino acids, other more reactive coupling reagents may be more effective.

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDCInexpensive, effective for many couplings.Can cause racemization, DCC byproduct (DCU) can be difficult to remove completely.
Aminium/Uronium Salts HBTU, HATU, HCTUHigh coupling efficiency, fast reaction times, low racemization.More expensive than carbodiimides, can undergo side reactions (guanidinylation).
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, fast reaction times, low racemization, byproducts are generally less problematic.More expensive, can be moisture-sensitive.
Activated Esters NHS esters , Pfp estersStable, isolable solids, easy to handle, good for solution-phase synthesis.May be less reactive than in situ generated active species, slower reaction times for hindered couplings.

Conclusion

Z-L-norvaline N-hydroxysuccinimide ester is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its stability, predictable reactivity, and ease of use make it an excellent choice for a variety of applications, particularly in peptide synthesis and bioconjugation. By understanding its properties, synthesis, and reaction mechanisms, and by following established protocols and safety precautions, researchers can effectively leverage this compound to advance their scientific objectives. This guide provides a solid foundation for the successful application of Z-L-norvaline N-hydroxysuccinimide ester in the laboratory.

References

  • The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). [Link]

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  • Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. [Link]

  • Organic Chemistry Portal. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. [Link]

  • ResearchGate. An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters | Request PDF. [Link]

  • PubMed. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids. [Link]

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  • NIST WebBook. l-Norvaline, N-allyloxycarbonyl-, nonyl ester. [Link]

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  • ResearchGate. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 | Request PDF. [Link]

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  • SpectraBase. L-Norvaline - Optional[FTIR] - Spectrum. [Link]

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A Comprehensive Technical Guide to the Synthesis of Benzyloxycarbonyl-Norvaline-O-succinimide (Z-Nva-OSu)

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of benzyloxycarbonyl-norvaline-O-succinimide (Z-Nva-OSu), a critical reagent in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Introduction: The Significance of Activated Amino Acids in Peptide Synthesis

The construction of peptides with a defined sequence is a cornerstone of modern drug discovery and biochemical research. The formation of a peptide bond between two amino acids is not a spontaneous process and requires the activation of the carboxylic acid moiety of one amino acid to facilitate nucleophilic attack by the amino group of the other. N-hydroxysuccinimide (NHS) esters are widely employed as activated amino acids due to their relatively high reactivity towards primary amines and their stability for isolation and storage.[1][2]

Benzyloxycarbonyl-norvaline-O-succinimide (this compound) is a derivative of the non-proteinogenic amino acid L-norvaline. The benzyloxycarbonyl (Z or Cbz) group serves as a urethane-type protecting group for the α-amino group, which is stable under various conditions but can be readily removed by catalytic hydrogenation.[3][4] The O-succinimide ester provides the necessary activation for peptide coupling reactions. This guide will detail the two-stage synthesis of this compound, starting from L-norvaline.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is a sequential process that first involves the protection of the amino group of L-norvaline, followed by the activation of the carboxylic acid group.

Stage 1: N-protection of L-Norvaline to Yield Benzyloxycarbonyl-Norvaline (Z-Nva-OH)

The initial step is the introduction of the benzyloxycarbonyl (Z) protecting group onto the amino group of L-norvaline. This is typically achieved through a Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate under basic conditions.[5][6] The base is crucial to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amino group, enhancing its nucleophilicity.

Stage 2: Carboxylic Acid Activation to form Benzyloxycarbonyl-Norvaline-O-succinimide (this compound)

The second and final stage involves the conversion of the carboxylic acid of Z-Nva-OH into a more reactive O-succinimide ester. This is most commonly accomplished using a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[7][8][9][10] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the desired active ester and a urea byproduct.[11][12]

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
L-NorvalineC5H11NO2117.15≥98%
Sodium BicarbonateNaHCO384.01≥99%
Benzyl ChloroformateC8H7ClO2170.59≥97%
Dichloromethane (DCM)CH2Cl284.93Anhydrous, ≥99.8%
N-Hydroxysuccinimide (NHS)C4H5NO3115.09≥98%
Dicyclohexylcarbodiimide (DCC)C13H22N2206.33≥99%
Ethyl AcetateC4H8O288.11ACS Grade
HexanesC6H14-ACS Grade
Anhydrous Sodium SulfateNa2SO4142.04Granular
Synthesis of Benzyloxycarbonyl-Norvaline (Z-Nva-OH)
  • Dissolution of L-Norvaline: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-norvaline (5.00 g, 42.7 mmol) in a 1 M solution of sodium bicarbonate (50 mL). Stir at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of Benzyl Chloroformate: While vigorously stirring, slowly add benzyl chloroformate (8.0 g, 46.9 mmol, 1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will become cloudy.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

  • Purification: The crude Z-Nva-OH can be purified by recrystallization from ethyl acetate/hexanes to yield a crystalline white solid.

Synthesis of Benzyloxycarbonyl-Norvaline-O-succinimide (this compound)
  • Dissolution of Reagents: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve Z-Nva-OH (5.00 g, 19.9 mmol) and N-hydroxysuccinimide (2.52 g, 21.9 mmol, 1.1 equivalents) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of DCC: In a separate flask, dissolve dicyclohexylcarbodiimide (4.52 g, 21.9 mmol, 1.1 equivalents) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled solution of Z-Nva-OH and NHS over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight (approximately 16 hours).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

    • Concentrate the filtrate under reduced pressure to obtain a white solid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a crystalline white solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the urethane carbonyl.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when handling the reagents involved in this synthesis.

  • Benzyl Chloroformate: Is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dicyclohexylcarbodiimide (DCC): Is a potent sensitizer and can cause severe allergic reactions upon skin contact or inhalation.[13][14][15] It is crucial to avoid any direct contact. Always wear gloves and handle DCC in a fume hood.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): While generally considered less hazardous than DCC, EDC is also a sensitizer and should be handled with care.[9]

  • Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a fume hood.

Visualization of the Synthetic Workflow

Overall Synthesis Pathway

Synthesis_Pathway L_Norvaline L-Norvaline Z_Nva_OH Z-Nva-OH L_Norvaline->Z_Nva_OH Benzyl Chloroformate, NaHCO3 Z_Nva_OSu This compound Z_Nva_OH->Z_Nva_OSu NHS, DCC, DCM

Caption: Overall two-step synthesis of this compound from L-Norvaline.

Experimental Workflow for this compound Synthesis

Experimental_Workflow cluster_stage1 Stage 1: N-Protection cluster_stage2 Stage 2: OSu Ester Formation dissolve_norvaline Dissolve L-Norvaline in NaHCO3 solution cool_solution1 Cool to 0-5 °C dissolve_norvaline->cool_solution1 add_benzyl_chloroformate Add Benzyl Chloroformate cool_solution1->add_benzyl_chloroformate react_overnight1 React Overnight add_benzyl_chloroformate->react_overnight1 workup1 Aqueous Work-up & Extraction react_overnight1->workup1 purify1 Recrystallize Z-Nva-OH workup1->purify1 dissolve_reagents Dissolve Z-Nva-OH & NHS in anhydrous DCM purify1->dissolve_reagents Proceed with purified Z-Nva-OH cool_solution2 Cool to 0 °C dissolve_reagents->cool_solution2 add_dcc Add DCC solution cool_solution2->add_dcc react_overnight2 React Overnight add_dcc->react_overnight2 filter_dcu Filter DCU react_overnight2->filter_dcu concentrate Concentrate Filtrate filter_dcu->concentrate purify2 Recrystallize this compound concentrate->purify2

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of benzyloxycarbonyl-norvaline-O-succinimide is a well-established and reliable procedure that provides a valuable reagent for peptide synthesis. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently produce high-quality this compound for their drug discovery and development endeavors. The key to a successful synthesis lies in the careful control of reaction conditions, meticulous purification of intermediates and the final product, and a steadfast commitment to laboratory safety.

References

  • Google Patents. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available at: [Link]

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  • Google Patents. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis.
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  • Google Patents. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality.
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  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

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  • Google Patents. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]

  • N-Hydroxysuccinimide active ester. Available at: [Link]

  • ResearchGate. Synthesis of amino acid conjugate 8. Reagents and conditions: (a) Fmoc-OSu, NaHCO3, H2O–Acetone (1:1), 20 h. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • PMC. Development of purification processes for fully human bispecific antibodies based upon modification of protein A binding avidity. Available at: [Link]

  • Science.gov. n-hydroxysuccinimide ester functionalized: Topics by Science.gov. Available at: [Link]

  • PubMed. Amine coupling through EDC/NHS: a practical approach. Available at: [Link]

  • American Peptide Society. Coupling Agent Hazards. Available at: [Link]

  • ResearchGate. DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Available at: [Link]

  • MDPI. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link]

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An In-depth Technical Guide to the Mechanism of Action of Z-Nva-Osu with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the chemical principles and practical applications of Z-Nva-Osu, a specialized amino-reactive reagent. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanism of its reaction with primary amines, offering field-proven insights to ensure successful and reproducible bioconjugation outcomes.

Introduction: Deconstructing this compound

This compound is a specific, amine-reactive chemical compound used in peptide synthesis and bioconjugation. To understand its function, we must first break down its nomenclature:

  • Z: Represents the Benzyloxycarbonyl group, a common amine-protecting group in peptide chemistry. It prevents the amine of the norvaline residue from self-reacting or participating in unwanted side reactions.[1][2]

  • Nva: Stands for Norvaline, a non-proteinogenic amino acid and an isomer of valine. Its linear side chain can offer unique steric properties in peptide and conjugate design.

  • Osu: Refers to the N-hydroxysuccinimide (NHS) ester. This is the workhorse of the molecule—an activated ester designed for efficient reaction with primary amines.[3][4][5]

In essence, this compound is an N-terminally protected norvaline amino acid that has been activated at its C-terminus with an NHS ester, rendering it highly reactive towards nucleophiles like primary amines.

The Core Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction between this compound and a primary amine (R-NH₂) is a classic nucleophilic acyl substitution .[4][6] The process is efficient and results in the formation of a highly stable amide bond, covalently linking the Z-Nva moiety to the target molecule.

The mechanism proceeds in two main steps:

  • Nucleophilic Attack: The unprotonated primary amine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient, unstable tetrahedral intermediate.[4][6]

  • Leaving Group Departure: The tetrahedral intermediate rapidly collapses. The N-hydroxysuccinimide anion is an excellent leaving group due to its ability to stabilize the negative charge through resonance. Its departure results in the formation of a new, stable amide bond.[4][6]

The overall reaction is highly favorable and, under optimal conditions, proceeds to completion with high specificity for primary amines.

Caption: Nucleophilic attack by the amine on the NHS ester forms a tetrahedral intermediate, which collapses to yield a stable amide bond and the NHS leaving group.

The Critical Role of pH: Balancing Reactivity and Stability

The pH of the reaction medium is the single most important variable governing the success of an NHS ester conjugation.[3][6][7] It represents a critical trade-off between two competing processes: aminolysis (the desired reaction) and hydrolysis (an undesirable side reaction).[6]

  • Amine Nucleophilicity: A primary amine must be in its deprotonated, free-base form (-NH₂) to act as a nucleophile. At acidic pH (below 7), the amine is predominantly in its protonated, ammonium form (-NH₃⁺), which is non-reactive.[3][7] As the pH increases above the amine's pKa, the concentration of the reactive -NH₂ form increases, accelerating the desired reaction.

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis by water, a reaction that also accelerates with increasing pH.[6][7][8] Hydrolysis cleaves the ester, rendering the reagent inactive.

The Causality: The optimal pH for NHS ester reactions is a compromise that maximizes amine reactivity while minimizing ester hydrolysis. For most proteins and biomolecules, this optimal window is pH 8.0-8.5 .[3][9][10] In this range, a sufficient concentration of primary amines is deprotonated to drive the reaction forward efficiently, while the rate of hydrolysis remains manageable.

pHAmine StateNHS Ester Half-Life (Approx.)Reaction Outcome
< 7.0-NH₃⁺ (Protonated)4-5 hours (@ 0°C)[8]Very slow to no reaction
7.5-NH₂ / -NH₃⁺ Mix~2-3 hours (RT)Moderate reaction rate
8.3 -NH₂ (Deprotonated) ~30-60 minutes (RT) Optimal balance, efficient conjugation [3][9]
> 9.0-NH₂ (Deprotonated)Minutes[6][11]Rapid hydrolysis competes with and reduces yield

A Self-Validating Experimental Protocol: Protein Labeling

This protocol provides a robust, field-tested workflow for labeling a protein with this compound or a similar NHS ester. The inclusion of purification and characterization steps makes the system self-validating.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_validation 4. Validation Prep_Protein Prepare Protein Solution (0.1 M Bicarbonate, pH 8.3) React Add NHS Ester to Protein (10-20x molar excess) Prep_Protein->React Prep_NHS Prepare NHS Ester Stock (Anhydrous DMSO/DMF) Prep_NHS->React Incubate Incubate (1-2h RT or overnight at 4°C) React->Incubate Quench Quench Reaction (e.g., 1M Tris-HCl) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Characterize Characterize Product (MALDI-TOF MS, HPLC) Purify->Characterize

Sources

role of the Z protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Role of the Z Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) group represents a cornerstone in the art of peptide synthesis. Introduced in 1932 by Max Bergmann and Leonidas Zervas, its development was a watershed moment, transforming the field from one of uncontrolled polymerizations to a discipline of precise, stepwise chemical construction[1]. This guide provides a deep dive into the Z-group, moving beyond simple definitions to explore the causality behind its application, its strategic advantages in complex syntheses, and the detailed protocols that ensure its successful implementation. We will examine its chemical properties, mechanisms of protection and deprotection, its orthogonality with other common protecting groups, and provide field-proven experimental methodologies.

The Genesis of Controlled Peptide Synthesis: The "Z" Revolution

Prior to the 1930s, the synthesis of peptides with a defined sequence was largely an insurmountable challenge. The bifunctional nature of amino acids, possessing both a nucleophilic amine and an electrophilic carboxylic acid, led to chaotic, random polymerization upon activation. The genius of the Bergmann-Zervas contribution was the concept of temporarily masking the amine's nucleophilicity with a group that was stable during peptide bond formation but could be removed under conditions that left the newly formed peptide bond intact. The Z-group was the first to elegantly solve this problem, thereby creating the field of modern, rational peptide synthesis.

Chemical Properties and Mechanism of the Z-Group

The Z-group is a carbamate formed between the amino group and benzyl chloroformate. Its stability and reactivity are dictated by the electronic properties of the benzyl carbamate linkage.

Introduction of the Z-Group: The Schotten-Baumann Reaction

The most common method for installing the Z-group is the Schotten-Baumann reaction, an acylation of the amino acid's N-terminus with benzyl chloroformate (Cbz-Cl) under basic conditions[2][3][4].

Mechanism of Z-Group Protection:

The reaction proceeds via nucleophilic acyl substitution. The base (e.g., Na₂CO₃, NaOH) deprotonates the amino group, enhancing its nucleophilicity. The activated amine then attacks the electrophilic carbonyl carbon of benzyl chloroformate. The tetrahedral intermediate collapses, expelling a chloride ion and forming the stable carbamate.

cluster_protection Z-Group Protection Mechanism start Amino Acid (R-NH2) + Base reagent Benzyl Chloroformate (Cbz-Cl) start->reagent Nucleophilic Attack intermediate Tetrahedral Intermediate reagent->intermediate product Z-Protected Amino Acid intermediate->product Chloride Elimination cluster_hydrogenolysis Catalytic Hydrogenolysis Mechanism start Z-Protected Peptide + H2 + Pd/C adsorption Adsorption onto Catalyst Surface start->adsorption cleavage Hydrogenolysis of Benzyl C-O Bond adsorption->cleavage intermediate Carbamic Acid Intermediate + Toluene cleavage->intermediate product Deprotected Peptide + CO2 intermediate->product Decarboxylation

Caption: Mechanism of Z-group deprotection by catalytic hydrogenolysis.

For substrates containing functionalities sensitive to hydrogenation (e.g., alkenes, alkynes, or certain sulfur-containing residues), cleavage with a solution of hydrogen bromide in acetic acid is a robust alternative.[5]

Mechanism of Acidolysis:

The reaction proceeds via an SN2 mechanism. The carbamate oxygen is protonated by the strong acid, making it a good leaving group. The bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the protonated carbamate. The resulting carbamic acid is unstable and decarboxylates.

Orthogonality: The Z-Group in Modern Synthesis

In multi-step synthesis, orthogonality is the principle of selectively removing one protecting group without affecting others.[6] The Z-group's unique deprotection conditions make it an excellent orthogonal partner to the two other major amine protecting groups: the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.

Protecting GroupAbbreviationStructureTypical Cleavage ConditionsStability to Z-Group Cleavage
Benzyloxycarbonyl Z, Cbz Benzyl-O-(C=O)-H₂/Pd, HBr/AcOH-
tert-Butoxycarbonyl Boc (CH₃)₃C-O-(C=O)-Strong Acid (e.g., TFA)Stable to H₂/Pd
9-Fluorenylmethyloxycarbonyl Fmoc Fluorenyl-CH₂-O-(C=O)-Base (e.g., Piperidine)Stable to H₂/Pd and HBr/AcOH

This orthogonality is critical for the synthesis of complex peptides, such as those with side-chain modifications or for the production of peptide fragments for convergent synthesis strategies.

Experimental Protocols

Protocol 1: Z-Group Protection of an Amino Acid (Schotten-Baumann)
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask and cool in an ice bath.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5°C.[7]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the Z-protected amino acid should form.

  • Extraction: Extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Representative Yields for Z-Protection:

Amino AcidBaseTypical Yield
GlycineNa₂CO₃>90% [7]
AlanineNaOH~95% [7]
PhenylalanineNaHCO₃>90% [7]
Protocol 2: Z-Group Deprotection via Catalytic Hydrogenation
  • Setup: Dissolve the Z-protected peptide (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm or slightly above) at room temperature. Monitor the reaction by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and CO₂, are volatile and easily removed.

Protocol 3: Z-Group Deprotection via HBr in Acetic Acid
  • Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.

  • Reagent Addition: Add a solution of 33% (w/w) hydrogen bromide in acetic acid.

  • Reaction: Stir the mixture at room temperature. Reaction times can vary from 2 to 16 hours, depending on the substrate.[8] Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the product can often be precipitated by the addition of cold diethyl ether and collected by filtration. Alternatively, the acetic acid can be removed under reduced pressure, and the residue can be worked up through an aqueous extraction.

  • Potential Side Reactions: Be aware that these harsh acidic conditions can lead to side reactions, such as acetylation of the newly deprotected amine if the reaction is heated.[9]

General Experimental Workflow:

cluster_workflow General Experimental Workflow Start Dissolve Protected Peptide Reagents Add Deprotection Reagents Start->Reagents Reaction Stir under Appropriate Conditions Reagents->Reaction Monitor Monitor Reaction Progress Reaction->Monitor Workup Work-up and Purification Monitor->Workup Product Isolated Deprotected Peptide Workup->Product

Caption: A generalized workflow for the deprotection of a Z-protected peptide.

Conclusion

The benzyloxycarbonyl group is more than a historical footnote; it is a testament to the power of strategic chemical thinking. Its robust stability, ease of introduction, and, most importantly, its unique and reliable deprotection methods have solidified its place in the peptide chemist's toolbox. While newer protecting groups have been developed, particularly for solid-phase synthesis, the Z-group remains a highly relevant and often indispensable tool for solution-phase synthesis and for strategies requiring its specific orthogonality. A thorough understanding of its mechanisms and protocols, as detailed in this guide, empowers researchers to leverage its full potential in the synthesis of complex and biologically important peptides.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, December 2). Benzyl chloroformate. In Wikipedia, The Free Encyclopedia. [Link]

  • Kwon, K. H., Haussener, T., & Looper, R. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?[Link]

  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. [Link]

  • Fields, G. B. (2011). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit18.1. [Link]

  • Wikipedia contributors. (2023, November 13). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

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A Technical Guide to the Strategic Application of Norvaline in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Norvaline (Nva), a non-proteinogenic amino acid and a linear isomer of valine, has emerged as a powerful and versatile tool in peptide chemistry and drug development.[1][2] Unlike its proteinogenic counterparts, norvaline is not incorporated into polypeptides during ribosomal translation but can be strategically introduced through chemical synthesis.[1] This guide provides an in-depth technical overview of the applications of norvaline, detailing its role in modulating peptide structure, enhancing biological stability, and probing structure-activity relationships (SAR). We will explore the underlying chemical principles, provide actionable experimental protocols, and present case studies that illustrate its utility for researchers, medicinal chemists, and drug development professionals.

Introduction: The Unique Chemical Profile of Norvaline

Norvaline (L-α-aminopentanoic acid) is a five-carbon amino acid distinguished by its unbranched, n-propyl side chain.[1][3] This seemingly simple structural modification, a linear aliphatic chain in contrast to the branched side chains of its isomers valine (Val) and isoleucine (Ile), is the source of its unique utility in peptide design.[1][2][4]

While not one of the 20 canonical amino acids, norvaline is found in trace amounts in biological systems and is known for its distinct metabolic roles, most notably as a competitive inhibitor of the enzyme arginase.[1][3][5][6][7] By blocking arginase, norvaline can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), thereby enhancing nitric oxide (NO) production.[1][7] This biological activity has spurred research into its therapeutic potential for conditions like hypertension and neurodegenerative diseases.[1][3][5] However, its primary value in peptide chemistry lies in its application as a synthetic building block.

Table 1: Comparison of Physicochemical Properties of Norvaline and Related Aliphatic Amino Acids

Amino AcidAbbreviationSide Chain StructureMolecular Weight ( g/mol )Key Feature
Norvaline Nva-CH₂-CH₂-CH₃117.15Linear, unbranched aliphatic
ValineVal-CH(CH₃)₂117.15β-branched aliphatic
LeucineLeu-CH₂-CH(CH₃)₂131.17γ-branched aliphatic
IsoleucineIle-CH(CH₃)-CH₂-CH₃131.17β-branched aliphatic
AlanineAla-CH₃89.09Smallest aliphatic

The linear side chain of norvaline provides a unique steric and hydrophobic profile that can be exploited to fine-tune the properties of synthetic peptides.

Norvaline in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of norvaline into a peptide sequence is a straightforward process using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][8][9] The requisite building block, N-α-Fmoc-L-norvaline (Fmoc-Nva-OH), is commercially available and behaves predictably in standard synthesis cycles.

The key advantage of using Fmoc-Nva-OH is its compatibility with standard coupling reagents (e.g., HBTU, HATU, DIC) and piperidine-based Fmoc deprotection conditions.[8][10] Unlike β-branched amino acids like valine and isoleucine, which can sometimes present steric hindrance leading to slower or incomplete coupling reactions, the linear side chain of norvaline generally allows for efficient peptide bond formation.[11]

Workflow for Norvaline Incorporation via Fmoc-SPPS

The following diagram illustrates the standard cycle for adding a norvaline residue to a growing peptide chain on a solid support.

SPPS_Norvaline Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Remove Fmoc Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Step: Fmoc-Nva-OH + Activator (e.g., HATU) + Base (e.g., DIPEA) Wash1->Coupling 2. Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 3. Form Peptide Bond Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping 4. Block Unreacted Amines Cycle Repeat Cycle for Next Amino Acid Capping->Cycle

Caption: Automated Fmoc-SPPS cycle for norvaline incorporation.

Structural and Functional Impact of Norvaline Incorporation

The true power of norvaline lies in its ability to systematically modify the biophysical properties of a peptide. Its incorporation can lead to significant, predictable changes in secondary structure, stability, and biological activity.

Modulation of Peptide Helicity

The α-helix is a critical secondary structure motif that often mediates protein-protein interactions.[12] The propensity of an amino acid to favor or disfavor a helical conformation is a key consideration in peptide design. Studies have shown that linear, unbranched aliphatic side chains are potent helix stabilizers.[13][14] Norvaline, along with norleucine (Nle), has been identified as a helix-stabilizing residue.[15][16]

Causality: The stabilization arises from the reduced conformational entropy penalty. The linear side chain of norvaline has more rotational freedom in the coiled state. Upon folding into an α-helix, the restriction of this side chain is less entropically unfavorable compared to the restriction of a bulkier, β-branched side chain like valine, which destabilizes helices.[13][14] Therefore, substituting residues like valine or isoleucine with norvaline can be a rational strategy to increase or restore helicity in a peptide.

Enhancing Proteolytic Stability

A primary obstacle for peptide therapeutics is their rapid degradation by proteases in vivo.[17][18][19] The incorporation of non-canonical amino acids is a well-established strategy to increase resistance to enzymatic cleavage.[17][20] Norvaline serves this purpose effectively by creating a non-natural recognition site for proteases.

Mechanism of Action: Proteases have high specificity for the side chains of the amino acids flanking the scissile peptide bond. By replacing a canonical amino acid at or near a cleavage site with norvaline, the peptide no longer fits optimally into the enzyme's active site. This steric hindrance or altered binding affinity slows down or completely prevents hydrolysis, thereby extending the peptide's circulatory half-life.[18]

Proteolytic_Shielding cluster_0 Native Peptide cluster_1 Norvaline-Modified Peptide P1_native ...-Leu-Arg-Gly-... Cleavage1 Cleavage! P1_native->Cleavage1 Protease1 Protease Protease1->P1_native Recognizes Arg P1_modified ...-Leu-Nva-Gly-... NoCleavage No Cleavage P1_modified->NoCleavage Protease2 Protease Protease2->P1_modified Poor Recognition

Caption: Norvaline substitution hinders protease recognition and cleavage.

Probing Structure-Activity Relationships (SAR)

Norvaline is an excellent tool for SAR studies. As an isostere of leucine and an isomer of valine and isoleucine, it allows chemists to probe the importance of side-chain branching and steric bulk at a specific position within a peptide.[1][15][21]

  • Val/Ile → Nva Substitution: This substitution removes β-branching. If biological activity is retained or increased, it suggests that the steric bulk close to the peptide backbone is not critical or is even detrimental to receptor binding. If activity is lost, it confirms the importance of the branched structure for proper conformational positioning.

  • Leu → Nva Substitution: This substitution removes the γ-branching and shortens the side chain by one methylene group relative to norleucine. This allows for a fine-tuning of the hydrophobicity and steric footprint within a binding pocket.

  • Met → Nva Substitution: In cases where the oxidation of a methionine residue is a liability, norvaline can sometimes serve as a non-oxidizable replacement, preserving the general size and hydrophobicity.

Case Studies and Applications in Drug Discovery

Antimicrobial Peptides (AMPs)

AMPs are a promising class of therapeutics to combat antibiotic-resistant bacteria.[22][23][24] Their mechanism often involves membrane disruption, which is sensitive to the peptide's amphipathicity and helical structure.[23][24] Norvaline has been incorporated into synthetic AMPs to enhance their properties. Its helix-stabilizing nature can lead to a more defined amphipathic structure, improving membrane interaction.[15] Furthermore, the increased proteolytic resistance is crucial for in vivo applications. For example, replacing hydrophobic residues like valine or leucine with norvaline in β-hairpin or α-helical AMPs can modulate their therapeutic index—balancing antimicrobial potency against cytotoxicity to mammalian cells.[25][26]

Stapled Peptides

Stapled peptides are a novel class of therapeutics where an all-hydrocarbon brace is introduced to lock a peptide into an α-helical conformation.[12][27][28] This strategy dramatically increases helicity, proteolytic resistance, and cell permeability.[12][18][27] While the staple itself is formed using specialized non-canonical amino acids with olefinic side chains, norvaline can be used elsewhere in the sequence to further optimize the peptide's properties. Its helix-promoting tendency can complement the effect of the staple, and its use in SAR studies can help identify key binding epitopes without disrupting the overall helical fold.

Experimental Protocols

Protocol: Manual Fmoc-SPPS of a Norvaline-Containing Peptide

This protocol describes the manual synthesis of a model peptide (e.g., Ac-Ala-Ala-Nva-Ala-Ala-NH₂) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA Resin (0.5 mmol/g loading)

  • Fmoc-Ala-OH, Fmoc-Nva-OH

  • Coupling Reagent: HBTU (0.5 M in DMF)

  • Base: DIPEA (2 M in NMP)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Solvents: DMF, DCM, NMP

  • Capping Solution: Acetic Anhydride/DIPEA/DMF (1:2:7)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

  • Resin Swelling: Swell 100 mg of resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Drain DMF. Add 2 mL of 20% piperidine/DMF. Agitate for 5 minutes. Drain. Repeat with a fresh 2 mL portion for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling (Fmoc-Ala-OH):

    • In a separate vial, pre-activate Fmoc-Ala-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activation mixture to the resin. Agitate for 1-2 hours.

  • Washing: Repeat step 3.

  • Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids, using Fmoc-Nva-OH at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • N-terminal Acetylation: Add 2 mL of capping solution to the deprotected N-terminus and agitate for 30 minutes. Wash thoroughly.

  • Cleavage and Precipitation:

    • Wash the resin with DCM and dry under vacuum.

    • Add 2 mL of cleavage cocktail. Agitate for 2-3 hours.

    • Collect the filtrate into a centrifuge tube of cold diethyl ether.

    • Centrifuge to pellet the crude peptide. Wash the pellet with cold ether twice.

  • Purification: Purify the crude peptide by reverse-phase HPLC. Confirm identity by mass spectrometry.

Protocol: Proteolytic Stability Assay

Materials:

  • Native Peptide and Norvaline-Modified Peptide (1 mg/mL stock in water)

  • Protease: Trypsin (1 mg/mL stock in 1 mM HCl)

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 10% TFA in Acetonitrile

Methodology:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions (50 µL total volume):

    • Test Reaction (Nva): 40 µL PBS, 5 µL Nva-Peptide stock, 5 µL Trypsin stock.

    • Control Reaction (Native): 40 µL PBS, 5 µL Native Peptide stock, 5 µL Trypsin stock.

    • Negative Controls: Prepare identical reactions but replace the trypsin stock with 1 mM HCl.

  • Incubation: Incubate all tubes at 37°C.

  • Time Points: At t=0, 1h, 2h, 4h, 8h, and 24h, withdraw a 10 µL aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 40 µL of the quenching solution.

  • Analysis: Analyze the quenched samples by RP-HPLC or LC-MS. Monitor the disappearance of the main peptide peak over time.

  • Data Interpretation: Plot the percentage of remaining intact peptide versus time for both the native and norvaline-modified peptides to compare their relative stability.

Conclusion and Future Outlook

Norvaline is a non-canonical amino acid that provides a simple yet potent modification for peptide chemists.[1] Its linear side chain offers a unique combination of hydrophobicity and steric properties that can be used to rationally design peptides with enhanced characteristics. The primary applications—increasing helical stability and improving resistance to proteolytic degradation—directly address two of the most significant challenges in peptide drug development.[15][17] As our understanding of peptide structure and function deepens, the strategic incorporation of building blocks like norvaline will continue to be a cornerstone of designing next-generation peptide therapeutics, from enzyme inhibitors to cell-penetrating stapled peptides.[3][27]

References

  • LifeTein. (2025). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]

  • Pokrovskaia, K. G., et al. (2015). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. Journal of Vasomedicine. [Link]

  • Toniolo, C., et al. (1976). Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. Biopolymers. [Link]

  • Di Maria, F., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Chemistry. [Link]

  • Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. [Link]

  • Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. [Link]

  • Padmanabhan, S., et al. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences. [Link]

  • Patel, P., et al. (2024). Construction of C5‐Indole Unnatural Amino Acid Motifs via Diastereoselective Pd(II)‐Catalyzed β‐C(sp)‐H Functionalization. European Journal of Organic Chemistry. [Link]

  • Han, M., et al. (2019). Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. Analytical Chemistry. [Link]

  • Savelski, A., et al. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Journal of Molecular Graphics and Modelling. [Link]

  • Creative Biolabs. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Coin, I., et al. (2013). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

  • Han, M., et al. (2016). Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation. Analytical Chemistry. [Link]

  • Vágner, J., et al. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

  • AAPPTec. (n.d.). Alkenyl Amino Acids for Stapled Peptides. [Link]

  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Toniolo, C., & Pysh, E. S. (1976). Conformational analysis of protected norvaline oligopeptides by high resolution proton magnetic resonance. Journal of the American Chemical Society. [Link]

  • Arafat, M., et al. (2022). Strategies for improving peptide stability and delivery. Queen's University Belfast Research Portal. [Link]

  • Lee, J. S., et al. (2025). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]

  • Wikipedia. (n.d.). Stapled peptide. [Link]

  • Dong, N., et al. (2015). Strand Length-Dependent Antimicrobial Activity and Membrane-Active Mechanism of Arginine- and Valine-Rich β-Hairpin-Like Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy. [Link]

  • Tews, J. K., et al. (1986). Tissue amino acids in rats fed norleucine, norvaline, homoarginine or other amino acid analogues. The Journal of Nutrition. [Link]

  • Zhang, H., et al. (2020). Fine Tuning the Properties of Stapled Peptides by Stereogenic α‐Amino Acid Bridges. Angewandte Chemie. [Link]

  • Kumar, P., et al. (2017). Anti-microbial peptides.
  • Sal-amero, M., et al. (2002). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]

  • Wang, G. (2021). Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides: Definition, Deployment in Nature, Implications for Peptide Design and Therapeutic Potential. International Journal of Molecular Sciences. [Link]

  • Le, C., et al. (2020). Synthetic Peptide Libraries Designed From a Minimal Alpha-Helical Domain of AS-48-Bacteriocin Homologs Exhibit Potent Antibacterial Activity. Frontiers in Chemistry. [Link]

  • Zylstra, E. J., et al. (2023). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Pharmaceutical Investigation. [Link]

  • Knotts, T. A., et al. (2008). Lysine and arginine residues do not increase the helicity of alanine-rich peptide helices. Chemical Communications. [Link]

  • Study.com. (n.d.). What dipeptides would be formed by heating a mixture of valine and N-protected leucine?. [Link]

  • Zasloff, M. (2010). Antimicrobial Peptides: Primeval Molecules or Future Drugs?. PLoS Pathogens. [Link]

  • Padmanabhan, S., et al. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. PMC. [Link]

  • Scribd. (n.d.). Proteolytic Stability Peptides. [Link]

Sources

introduction to N-hydroxysuccinimide esters in bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-hydroxysuccinimide Esters in Bioconjugation

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone of modern bioconjugation. Moving beyond simple protocols, we will explore the mechanistic principles, critical process parameters, and strategic considerations that underpin the successful creation of stable and functional biomolecular conjugates.

The Fundamental Chemistry of Amine-Reactive Conjugation

The enduring prevalence of NHS esters in bioconjugation is due to their efficient and specific reaction with primary aliphatic amines, such as the side chain of lysine (Lys) residues and the N-terminus of polypeptides. This reaction forms a stable and covalent amide bond, which is critical for creating long-lasting bioconjugates for therapeutic, diagnostic, and research applications.

The Two-Step Reaction Mechanism

The conjugation process is conceptually a two-step reaction, often initiated by a carboxyl-to-amine crosslinker.

  • Carboxyl Activation: A molecule's carboxyl group (-COOH) is first activated, typically using a carbodiimide like EDC (or EDAC). This reaction forms a highly reactive but unstable O-acylisourea intermediate.

  • NHS Ester Formation & Amine Reaction: The addition of N-hydroxysuccinimide stabilizes this intermediate by converting it into a semi-stable NHS ester. This amine-reactive ester can then be reliably reacted with a primary amine (-NH2) on the target biomolecule. The succinimidyl group is an excellent leaving group, facilitating the nucleophilic attack by the amine to form a robust amide bond.

The core reaction between the NHS ester and a primary amine is illustrated below.

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

The Critical Role of pH

The efficiency of the amidation reaction is critically dependent on pH. The primary amine must be unprotonated to act as a nucleophile. The pKa of lysine's ε-amino group is ~10.5, meaning that at physiological pH (~7.4), a significant portion is protonated (-NH3+) and non-reactive.

  • Reaction pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5. This range provides a compromise: it is high enough to ensure a sufficient concentration of deprotonated amines for the reaction to proceed efficiently, but not so high as to significantly accelerate the competing hydrolysis reaction.

  • Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water to regenerate the original carboxylic acid. This reaction becomes increasingly rapid as the pH rises above 8.5, reducing the yield of the desired conjugate.

Strategic Selection of Reagents and Buffers

The success of a bioconjugation experiment is often determined before the reaction even begins. The choice of NHS ester reagent and the composition of the reaction buffer are paramount.

Choosing the Right NHS Ester

A variety of NHS esters are commercially available, differing in solubility, spacer arm length, and whether they are pre-activated with a functional group.

Reagent Type Key Feature Common Use Case Considerations
Standard NHS Esters Hydrophobic (dissolved in organic solvent)Labeling proteins that are stable in the presence of small amounts of organic solvent (e.g., DMSO, DMF).Requires careful addition to the aqueous protein solution to avoid precipitation.
Sulfo-NHS Esters Water-solubleDirect addition to aqueous buffers for labeling antibodies and other sensitive proteins. Eliminates the need for organic solvents.Generally preferred for most protein bioconjugation to maintain protein integrity.
PEGylated NHS Esters Contain a polyethylene glycol (PEG) spacerIncreases the solubility and stability of the final conjugate, reduces immunogenicity, and improves pharmacokinetics.The length of the PEG spacer can be varied to optimize conjugate properties.
Buffer System Selection: A Self-Validating System

The buffer system must maintain the desired pH without interfering with the reaction. This is a critical point of experimental design.

  • Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4 or borate buffer at pH 8.0-8.5 are excellent choices. Carbonate/bicarbonate buffers (pH 9.0) can also be used for rapid reactions, but hydrolysis rates will be higher.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target biomolecule for reaction with the NHS ester, quenching the reaction.

Core Experimental Protocol: Antibody Labeling

This section provides a detailed, field-proven methodology for labeling an antibody with a biotinyl-NHS ester. The principles described are broadly applicable to other proteins and labels.

Materials and Reagent Preparation
  • Antibody: 1 mg/mL solution in PBS, pH 7.4. Ensure the stock solution is free of amine-containing stabilizers like BSA or glycine.

  • NHS-Biotin: Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.

  • Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

Step-by-Step Labeling Procedure
  • Buffer Exchange (If Necessary): If the antibody is in an incompatible buffer, exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Calculate Reagent Molar Ratio: Determine the desired molar excess of NHS-Biotin to antibody. A common starting point is a 20-fold molar excess.

    • Causality: A molar excess drives the reaction equilibrium towards the product. The optimal ratio must be determined empirically to achieve the desired degree of labeling without causing protein precipitation or loss of function.

  • Reaction Incubation: a. Warm the NHS-Biotin stock solution to room temperature. b. Slowly add the calculated volume of NHS-Biotin to the antibody solution while gently vortexing. c. Incubate for 30-60 minutes at room temperature.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.

    • Causality: The excess Tris will react with and neutralize any unreacted NHS-Biotin, preventing further labeling during the purification step.

  • Purification of the Conjugate: Separate the labeled antibody from excess biotin and reaction byproducts using a desalting column. The first colored fraction to elute will be the purified antibody conjugate.

The entire workflow can be visualized as follows:

G prep 1. Reagent Preparation - Antibody in Amine-Free Buffer (pH 8.0) - Fresh NHS Ester Stock (DMSO) calc 2. Molar Ratio Calculation (e.g., 20:1 NHS:Antibody) prep->calc Determine concentrations react 3. Conjugation Reaction - Add NHS Ester to Antibody - Incubate 30-60 min @ RT calc->react Add calculated volume quench 4. Quench Reaction - Add 1M Tris-HCl - Stop further labeling react->quench Stop reaction purify 5. Purification - Desalting Column (G-25) - Remove excess label quench->purify Isolate conjugate analyze 6. Characterization - Degree of Labeling (HABA/Bradford) - Functional Assay (ELISA/Flow) purify->analyze Assess quality

A Technical Guide to N-Benzyloxycarbonyl-L-norvaline N-hydroxysuccinimide Ester (Z-Nva-Osu): Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Benzyloxycarbonyl-L-norvaline N-hydroxysuccinimide ester, commonly abbreviated as Z-Nva-Osu, is a chemically activated derivative of the non-proteinogenic amino acid L-norvaline. This compound serves as a critical reagent in the fields of peptide synthesis, drug discovery, and enzyme kinetics. Its architecture features two key functional moieties: the benzyloxycarbonyl (Z) group, which provides temporary protection to the α-amine, and the N-hydroxysuccinimide (Osu) ester, which activates the carboxyl group for efficient acylation reactions.[1] This dual functionality makes this compound a versatile tool for covalently modifying proteins, synthesizing custom peptides, and developing specific enzyme inhibitors. This guide provides an in-depth analysis of its core properties, mechanism of action, and a validated protocol for its application in serine protease inhibition studies.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These data are essential for accurate experimental design, including molar concentration calculations, solvent selection, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₇H₂₀N₂O₆[2]
Molecular Weight 348.3 g/mol [2]
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanoate[2]
CAS Number 71447-85-3[2][3]
Common Synonyms Z-L-Norvaline N-hydroxysuccinimide ester, Cbz-L-Nva-OSu[2]
Appearance White to off-white solid[4]
Chemical Structure

The molecular structure of this compound is defined by three primary components: the norvaline side chain, the Z-group amine protection, and the Osu-ester activated carboxyl group.

Caption: Figure 1. Annotated Structure of this compound.

Chemical Rationale and Mechanism of Action

The utility of this compound hinges on the strategic functions of its protecting and activating groups.

  • Z (Benzyloxycarbonyl) Group: This is a well-established carbamate-based protecting group for amines, particularly in peptide synthesis.[5][6] Its primary role is to prevent the nucleophilic α-amine of norvaline from participating in unwanted side reactions, thereby directing reactivity to the desired carboxyl terminus. The Z-group is notably stable under a range of conditions but can be selectively removed via catalytic hydrogenation, a process that preserves most other functional groups.[7]

  • Osu (N-hydroxysuccinimide) Ester Group: The Osu group transforms the otherwise unreactive carboxylic acid into a highly reactive "active ester". N-hydroxysuccinimide is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This activation facilitates efficient and rapid acylation of primary amines (e.g., lysine side chains in proteins or the N-terminus of a peptide) under mild physiological conditions, forming a stable amide bond.

General Reaction Mechanism

The core reaction involves the nucleophilic attack of an amine on the activated carbonyl carbon of this compound, leading to the formation of a new amide bond and the release of N-hydroxysuccinimide.

G reagents This compound + R-NH₂ (Nucleophile) transition Transition State reagents->transition Nucleophilic Attack products Z-Nva-NH-R (Acylated Product) + NHS (Leaving Group) transition->products NHS Departure caption Figure 2. General Acylation Reaction using this compound.

Caption: Figure 2. General Acylation Reaction using this compound.

Application Profile: Serine Protease Inhibition Assay

This compound and similar active esters can serve as mechanism-based irreversible inhibitors for certain enzymes, particularly serine proteases. The active site serine residue of these enzymes can act as the nucleophile, attacking the Osu-activated carbonyl. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the protease. This property makes this compound a valuable tool for activity-based protein profiling and for studying the kinetics of enzyme inactivation.

Field-Proven Protocol: Inactivation of a Generic Serine Protease

This protocol provides a robust framework for assessing the inhibitory potential of this compound against a serine protease using a fluorogenic substrate in a 96-well plate format.[8][9][10]

A. Rationale: The experiment measures the rate of enzyme inactivation by pre-incubating the protease with this compound for varying durations. The remaining active enzyme is then quantified by measuring the initial rate of cleavage of a fluorogenic substrate. A time-dependent decrease in substrate cleavage indicates irreversible inhibition.

B. Materials:

  • Serine Protease stock solution (e.g., Trypsin, Chymotrypsin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorogenic Substrate stock solution (e.g., 10 mM in DMSO, specific to the protease)[10]

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

C. Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw all stock solutions on ice and protect from light.

    • Prepare a working solution of the protease in Assay Buffer (e.g., 2X final concentration).

    • Prepare a working solution of this compound in Assay Buffer (e.g., 2X final concentration). Causality Note: Preparing 2X solutions simplifies the final reaction setup by allowing equal volume additions.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 4X final concentration). Causality Note: The substrate is added last to initiate the timed reaction; a 4X concentration ensures it reaches 1X in the final volume.

  • Inhibitor-Enzyme Incubation:

    • In the microplate, add 50 µL of the 2X this compound working solution to appropriate wells. For control wells (no inhibitor), add 50 µL of Assay Buffer containing the same percentage of DMSO.

    • To initiate the inactivation, add 50 µL of the 2X protease working solution to all wells.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes). Trustworthiness Note: A time-course experiment is critical to distinguish irreversible inhibition from reversible inhibition.

  • Measurement of Residual Activity:

    • At the end of each incubation period, initiate the activity measurement by adding 100 µL of the 2X fluorogenic substrate solution to each well.

    • Immediately place the plate in the fluorescence reader.

    • Measure the increase in fluorescence (e.g., Ex/Em specific to the fluorophore) every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

    • Plot the natural logarithm of the percent residual activity (ln[% Activity]) against the pre-incubation time.

    • The slope of this plot yields the apparent rate constant of inactivation (k_obs). This self-validating system confirms time-dependent inactivation if a linear relationship is observed.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Inactivation cluster_readout 3. Measurement cluster_analysis 4. Analysis prep_reagents Prepare 2X Enzyme, 2X Inhibitor, 4X Substrate mix_enzyme_inhibitor Mix Enzyme + Inhibitor in 96-well plate prep_reagents->mix_enzyme_inhibitor incubate Incubate for Time Course (0, 5, 15, 30, 60 min) mix_enzyme_inhibitor->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate read_fluorescence Kinetic Read on Plate Reader add_substrate->read_fluorescence calc_velocity Calculate Initial Velocity (V₀) read_fluorescence->calc_velocity plot_data Plot ln(% Activity) vs. Time calc_velocity->plot_data determine_kobs Determine k_obs from Slope plot_data->determine_kobs caption Figure 3. Workflow for Protease Inactivation Assay.

Caption: Figure 3. Workflow for Protease Inactivation Assay.

Conclusion

This compound is a precision tool for chemical biology and drug development. Its well-defined molecular weight and formula provide the foundation for its use, while its activated ester chemistry allows for specific and efficient covalent modification of biological targets. The Z- and Osu-moieties offer a classic yet powerful combination for controlled acylation reactions, enabling applications from peptide synthesis to the generation of irreversible enzyme inhibitors. The methodologies described herein provide a validated starting point for researchers to leverage the unique chemical properties of this compound in their experimental systems.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12961254, this compound. Retrieved January 16, 2026 from [Link].

  • ResearchGate. (n.d.). Table 4. Experimental conditions for serine protease inhibition assays. Retrieved January 16, 2026 from [Link].

  • McDonnell, P., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences. Retrieved January 16, 2026 from [Link].

  • McDonnell, P., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. National Center for Biotechnology Information. Retrieved January 16, 2026 from [Link].

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Z-Pro-OSu in Modern Peptide Synthesis. Retrieved January 16, 2026 from [Link].

  • Wilchek, M., & Miron, T. (1987). Limitations of N-hydroxysuccinimide esters in affinity chromatography and protein immobilization. PubMed. Retrieved January 16, 2026 from [Link].

  • Common Organic Chemistry. (n.d.). Benzyl N-Succinimidyl Carbonate (Cbz-OSu). Retrieved January 16, 2026 from [Link].

Sources

function of the succinimidyl ester in amine coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Function of Succinimidyl Esters in Amine Coupling

Introduction: The Cornerstone of Bioconjugation

In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental requirement for a vast array of applications, from therapeutic drug development to diagnostic assays and proteomics research. Among the myriad of chemical strategies available, amine coupling utilizing succinimidyl esters stands out as one of the most robust, versatile, and widely adopted methods. Its prevalence is a direct result of the unique reactivity of the succinimidyl ester group towards primary amines, which are readily available on the surface of most proteins in the form of lysine residues and the N-terminus.

This guide provides a comprehensive exploration of the core principles governing succinimidyl ester chemistry. We will delve into the reaction mechanism, dissect the critical parameters that dictate success, provide a detailed experimental workflow, and discuss common challenges and their solutions. This document is intended for researchers, scientists, and drug development professionals who seek not just to follow a protocol, but to understand the underlying chemistry to optimize their conjugation strategies and troubleshoot effectively.

The Chemistry of Amine Coupling via Succinimidyl Esters

The success of this chemistry hinges on a two-step process that transforms a relatively unreactive carboxyl group into a highly reactive, amine-specific intermediate.

Step 1: Activation of Carboxylic Acids

The journey begins with a carboxylic acid (-COOH) on the molecule to be conjugated (e.g., a small molecule drug, a biotinylation reagent, or a fluorescent dye). Carboxylic acids themselves are poor electrophiles and do not readily react with amines under physiological conditions. To facilitate the reaction, they must first be "activated." This is most commonly achieved using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

Step 2: Formation of the Semi-Stable Succinimidyl Ester

While the O-acylisourea intermediate is highly reactive, it is also unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxylic acid. To mitigate this, N-hydroxysuccinimide (NHS) is introduced into the reaction mixture. NHS rapidly reacts with the O-acylisourea intermediate to form a succinimidyl ester (also known as an NHS ester). This new ester is significantly more stable in aqueous solution than the O-acylisourea intermediate, yet it remains a potent acylating agent. This semi-stable nature of the NHS ester is the cornerstone of its utility, allowing for a two-step, one-pot reaction that is both efficient and controllable.

The Coupling Reaction: Acylation of the Primary Amine

The final step is the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. The unprotonated primary amine (-NH2) acts as a strong nucleophile, attacking the ester and forming a stable amide bond. This reaction releases NHS as a byproduct. The resulting amide bond is extremely stable, ensuring a permanent linkage between the two molecules.

The Competing Reaction: Hydrolysis

The primary competing reaction in this process is the hydrolysis of the succinimidyl ester by water. This reaction cleaves the ester bond, regenerating the original carboxylic acid and releasing NHS. This underscores the importance of controlling the reaction conditions, particularly pH, to favor the amine coupling reaction over hydrolysis.

G cluster_activation Activation Step cluster_coupling Coupling & Competing Reactions Carboxyl R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Unstable) Carboxyl->O_Acylisourea +EDC EDC EDC EDC->O_Acylisourea NHS_Ester Succinimidyl Ester (Semi-Stable) O_Acylisourea->NHS_Ester +NHS NHS NHS NHS->NHS_Ester Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond Amine Coupling Regenerated_Carboxyl R-COOH NHS_Ester->Regenerated_Carboxyl Competing Reaction Amine R'-NH2 (Primary Amine) Amine->Amide_Bond Hydrolysis Hydrolysis (H2O) Hydrolysis->Regenerated_Carboxyl G Start Start: Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) Add_Reagent Add NHS-Ester to Protein Solution (Molar Excess) Start->Add_Reagent Prep_NHS Prepare NHS-Ester Reagent in Anhydrous DMSO Prep_NHS->Add_Reagent Incubate Incubate (e.g., 1-2h at RT or overnight at 4°C) Add_Reagent->Incubate Quench Quench Reaction with Tris or Glycine (Optional) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column, SEC) Quench->Purify Characterize Characterize Conjugate (e.g., DOL, Purity, Activity) Purify->Characterize End End: Purified & Validated Conjugate Characterize->End

Methodological & Application

Application Notes and Protocols for the Strategic Use of Z-Nva-osu in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of N-benzyloxycarbonyl-L-norvaline N-hydroxysuccinimide ester (Z-Nva-osu) in solid-phase peptide synthesis (SPPS). The strategic incorporation of this compound offers distinct advantages in peptide design, particularly in the construction of complex sequences and as part of orthogonal protection strategies. This document elucidates the underlying chemical principles, provides step-by-step experimental procedures, and addresses potential challenges to empower researchers in leveraging this valuable building block for advanced peptide synthesis.

Introduction: The Strategic Value of this compound in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the assembly of peptides, enabling the creation of complex biomolecules for research and therapeutic development.[1] The success of SPPS hinges on the precise control of coupling and deprotection steps, which is largely governed by the choice of protecting groups.[2] While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries are the workhorses of modern SPPS, the benzyloxycarbonyl (Z or Cbz) group offers a valuable orthogonal protection strategy.[3][4] The Z-group is stable to the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal, allowing for selective deprotection and on-resin modifications.[3]

This compound is a pre-activated amino acid derivative that combines the benefits of the Z-protecting group with the efficiency of N-hydroxysuccinimide (NHS) ester-mediated coupling. The use of activated esters like NHS esters is a well-established method to facilitate amide bond formation under mild conditions, minimizing the risk of racemization, a common side reaction in peptide synthesis. This guide will detail the practical application of this compound in SPPS, from coupling and deprotection to final cleavage, providing researchers with the necessary tools for its successful implementation.

Chemical Principles and Advantages

The efficacy of this compound in SPPS stems from the distinct roles of its constituent parts: the Z-protecting group and the NHS ester.

  • The Benzyloxycarbonyl (Z) Group: The Z-group provides robust protection of the α-amino group of norvaline. Its stability under both basic and mild acidic conditions makes it an excellent choice for orthogonal protection schemes.[5] This allows for the selective deprotection of other protecting groups on the peptide chain for subsequent modifications, such as cyclization or branching, while the Z-protected amine remains intact.

  • The N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly efficient activating group for the carboxyl function of Z-Nva. It reacts readily with the free N-terminal amine of the growing peptide chain on the solid support to form a stable amide bond, with the non-toxic and soluble N-hydroxysuccinimide as the leaving group.[6] This pre-activation strategy avoids the need for in-situ coupling reagents, which can sometimes lead to side reactions.

Key Advantages of Using this compound:

  • Reduced Racemization: The use of pre-activated NHS esters generally leads to lower levels of racemization compared to many in-situ activation methods.[7]

  • Orthogonal Protection Strategy: The Z-group's unique stability profile allows for selective deprotection schemes, expanding the complexity of peptides that can be synthesized.[3]

  • Clean and Efficient Coupling: NHS ester couplings are typically clean reactions with high yields, and the byproducts are easily washed away.

Experimental Protocols

The following protocols provide a detailed guide for the incorporation of this compound into a peptide sequence using manual SPPS. These can be adapted for automated synthesizers.

Protocol 1: Coupling of this compound to the Resin-Bound Peptide

This protocol describes the coupling of this compound to a deprotected N-terminal amine on the solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin (1 eq.) in DMF for 30-60 minutes.[6]

    • Perform the deprotection of the N-terminal protecting group (e.g., Fmoc or Boc) according to standard protocols.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove deprotection reagents and byproducts.[8]

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (2-3 eq. relative to resin loading) in a minimal amount of DMF.

    • Add the this compound solution to the swollen and deprotected peptide-resin.

    • Gently agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored for completion.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines.[3] A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, continue the coupling for an additional 1-2 hours and re-test. If the reaction is still incomplete, a "double coupling" can be performed by draining the reaction solution and adding a fresh solution of this compound.[3]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove any unreacted this compound and N-hydroxysuccinimide byproduct.[8]

    • The peptide-resin is now ready for the next step in the synthesis.

Table 1: Typical Reagent Equivalents and Reaction Times for this compound Coupling

ReagentEquivalents (relative to resin loading)Typical Reaction Time
Peptide-Resin1-
This compound2 - 32 - 4 hours
Protocol 2: On-Resin Deprotection of the N-Terminal Z-Group

The removal of the Z-group can be achieved through several methods. The choice of method depends on the stability of the resin and other protecting groups on the peptide.

This is a mild and efficient method for Z-group removal and is compatible with most side-chain protecting groups and resins, except for those containing sulfur (e.g., Met, Cys) which can poison the catalyst.[2]

Materials:

  • Z-protected peptide-resin

  • Palladium on charcoal (Pd/C, 10%)

  • Hydrogen donor (e.g., formic acid or ammonium formate)[2][9]

  • DMF or a mixture of DMF/DCM/MeOH

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation:

    • Wash the Z-protected peptide-resin with DCM (3 x 1 min) and then with the reaction solvent (e.g., DMF).[3]

  • Hydrogenolysis Reaction:

    • Suspend the peptide-resin in the chosen solvent.

    • Add the hydrogen donor (e.g., 10-20 eq. of ammonium formate).[9]

    • Carefully add the Pd/C catalyst (0.1-0.2 eq. by weight relative to the resin) under a stream of inert gas.[3]

    • Safety Note: Palladium on charcoal can be pyrophoric. Handle with care under an inert atmosphere.

    • Agitate the suspension gently at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.

  • Post-Reaction Workup:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. This is a critical step to avoid contamination of the final peptide.[3]

    • Wash the resin thoroughly with DMF and DCM to remove the hydrogen donor and any byproducts.

    • The peptide-resin now has a free N-terminal amine and is ready for the next coupling step or final cleavage.

This is a harsher method and should be used with caution, ensuring compatibility with the resin and side-chain protecting groups. It is generally suitable for Boc-SPPS strategies.[10]

Materials:

  • Z-protected peptide-resin

  • 33% HBr in acetic acid

  • DCM

  • Scavengers (e.g., thioanisole)

Procedure:

  • Resin Preparation:

    • Wash the Z-protected peptide-resin with DCM and dry it under vacuum.

  • Deprotection Reaction:

    • Suspend the dry resin in a solution of 33% HBr in acetic acid, often with the addition of a scavenger like thioanisole.[10]

    • Agitate the mixture at room temperature for 1-2 hours.

  • Post-Reaction Workup:

    • Filter the resin and wash it thoroughly with DCM and DMF.

    • Neutralize the resin with a solution of 10% DIEA in DMF before proceeding to the next coupling step.[11]

Protocol 3: Final Cleavage of the Peptide from the Resin

The final cleavage cocktail and conditions depend on the type of resin used and the side-chain protecting groups present on the peptide.

  • Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[12][13]

  • Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[12] Filter the resin, and precipitate the peptide from the filtrate using cold diethyl ether.

  • Cleavage Cocktail: A typical cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[14]

  • Procedure: Treat the dried peptide-resin with the cleavage cocktail for 1-2 hours at room temperature.[14] Filter the resin, and precipitate the peptide from the filtrate using cold diethyl ether.

Visualizing the Workflow

Diagram 1: SPPS Cycle with this compound Incorporation

SPPS_Cycle_with_Z_Nva_osu Resin Peptide-Resin (Free N-Terminus) Coupling Coupling with This compound Resin->Coupling Z_Protected_Resin Z-Nva-Peptide-Resin Coupling->Z_Protected_Resin Chain_Elongation Further Chain Elongation (Fmoc/Boc) Z_Protected_Resin->Chain_Elongation Final_Peptide Final Z-Protected Peptide-Resin Chain_Elongation->Final_Peptide Z_Deprotection Z-Group Deprotection (e.g., Hydrogenolysis) Final_Peptide->Z_Deprotection Deprotected_Peptide Deprotected Peptide-Resin Z_Deprotection->Deprotected_Peptide Cleavage Final Cleavage from Resin Deprotected_Peptide->Cleavage Final_Product Purified Peptide Cleavage->Final_Product

Caption: Workflow for incorporating this compound in SPPS.

Diagram 2: Mechanism of this compound Coupling

Coupling_Mechanism cluster_reactants Reactants cluster_product Product Z_Nva_osu This compound Coupled_Peptide Z-Nva-NH-Peptide-Resin Z_Nva_osu->Coupled_Peptide Amide Bond Formation NHS N-Hydroxysuccinimide Z_Nva_osu->NHS Leaving Group Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: Amide bond formation using this compound.

Troubleshooting and Scientific Insights

  • Incomplete Coupling: If the Kaiser test remains positive after prolonged coupling, consider the possibility of peptide aggregation on the resin.[15] Strategies to overcome this include using chaotropic salts, elevated temperatures, or switching to a more polar solvent system. For sterically hindered couplings, a double coupling is often effective.[3]

  • Side Reactions:

    • Racemization: While NHS esters generally minimize racemization, it is still a possibility, especially with prolonged activation times or in the presence of strong bases.[7] It is advisable to use the pre-activated this compound without excessive delay.

    • Norvaline-Specific Side Reactions: Norvaline, being an isomer of valine, is not typically associated with specific side reactions under standard SPPS conditions.[3] However, as with any amino acid, incomplete coupling can lead to deletion sequences.

  • Z-Group Deprotection Challenges:

    • Catalyst Poisoning: During catalytic transfer hydrogenation, the presence of sulfur-containing amino acids (Met, Cys) can poison the palladium catalyst, leading to incomplete deprotection.[2] In such cases, alternative deprotection methods or the use of a larger amount of catalyst may be necessary.

    • Acid-Labile Linker/Side Chains: When using strong acidolysis (e.g., HBr/AcOH) for Z-group removal, ensure that the resin linker and all side-chain protecting groups are stable under these conditions to prevent premature cleavage or loss of side-chain protection.[10]

Conclusion

This compound is a versatile and valuable building block for solid-phase peptide synthesis. Its utility in establishing orthogonal protection schemes, coupled with the clean and efficient nature of NHS ester-mediated couplings, makes it a powerful tool for the synthesis of complex and modified peptides. By understanding the underlying chemical principles and following the detailed protocols provided in this guide, researchers can confidently incorporate this compound into their synthetic strategies, expanding the horizons of peptide design and discovery.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]

  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Gowda, D. C., & Abiraj, K. (2002). Heterogeneous catalytic transfer hydrogenation in peptide synthesis. Letters in Peptide Science, 9(3), 153–165.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • European Patent Office. (2009). Composition and method for the release of protected peptides from a resin (Patent No. US8022181B2).
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Peptide synthesis. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
  • AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. Retrieved from [Link]

  • Khadse, S. C., & Basha, S. K. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10.
  • Ramachandran, R., & Ramadas, D. (1987). CTH Removal of N-Benzyl Groups.
  • Khadse, S. C., & Basha, S. K. (2018). Side reactions in peptide synthesis: An overview.
  • Slideshare. (2016). Spps and side reactions in peptide synthesis.
  • ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B)
  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69–74.
  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Rojas, L. (2023, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • Reddit. (2022). Solid Phase Peptide Synthesis Help. r/Chempros.
  • CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Duke University. (1987).

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Site-Selective N-Terminal Protein Modification with Z-Nva-Osu

Introduction: The Precision of N-Terminal Modification

The targeted chemical modification of proteins is a cornerstone of modern chemical biology, enabling the creation of sophisticated bioconjugates for therapeutics, diagnostics, and fundamental research. While the side chains of lysine and cysteine are common targets, their frequent occurrence can lead to heterogeneous products with compromised function[1]. Site-specific modification at the protein's N-terminus offers a powerful alternative, typically yielding a single, well-defined modification product with minimal disruption to the protein's overall structure and function[2][3].

This guide focuses on the N-terminal modification of proteins using N-(Benzyloxycarbonyl)-L-norvaline N-hydroxysuccinimide ester (this compound), a non-cleavable, hydrophobic labeling reagent. We will delve into the chemical principles that govern its selectivity, provide a robust experimental protocol for its use, and detail the necessary analytical methods for characterization.

Mechanism of Action: Exploiting Differential pKa for Selectivity

This compound is an N-hydroxysuccinimide (NHS) ester, a class of reagents that readily react with primary amines to form stable amide bonds[4][5]. Proteins typically present two types of primary amines available for reaction: the ε-amine of lysine side chains and the α-amine of the N-terminal residue. The key to achieving selectivity lies in the differential basicity (pKa) of these two nucleophiles.

  • N-terminal α-amine: The pKa of the N-terminal α-amino group is typically in the range of 7.0 to 8.0[2][6].

  • Lysine ε-amine: The pKa of the lysine side-chain amino group is significantly higher, around 10.5[7][8].

At a near-neutral or slightly acidic pH (e.g., pH 7.0-7.5), the majority of lysine ε-amines are protonated (-NH3+) and thus non-nucleophilic. In contrast, a significant fraction of the N-terminal α-amines are in their unprotonated, nucleophilic state (-NH2), making them preferentially reactive towards the NHS ester[9]. This pH-dependent reactivity window is the foundation for selective N-terminal modification. The competing hydrolysis of the NHS ester also increases with pH, making precise pH control a critical parameter for success[4][10].

Caption: Reaction of this compound with a protein's N-terminus at pH ~7.2.

Experimental Protocol: N-Terminal Modification Workflow

This protocol provides a comprehensive methodology for the N-terminal modification of a target protein with this compound.

Materials and Reagents
  • Target Protein: Purified to >95%, free of primary amine contaminants.

  • This compound: (MW: 348.35 g/mol )[11]. Store desiccated at -20°C.

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction [12].

  • Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Use high-quality, amine-free solvent[4].

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification System: Dialysis tubing (e.g., 3.5 kDa MWCO) or a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

Reagent Preparation
  • Protein Solution:

    • Prepare the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein's storage buffer contains amines, perform a buffer exchange into the Reaction Buffer via dialysis or using a desalting column prior to modification.

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation and hydrolysis.

    • Prepare a fresh 100 mM stock solution by dissolving this compound in anhydrous DMSO or DMF. For example, dissolve 3.48 mg of this compound in 100 µL of anhydrous DMSO.

    • Note: NHS esters are moisture-sensitive. The stock solution should be used immediately after preparation[4].

Step-by-Step Reaction Protocol
  • Calculate Reagent Molar Excess:

    • A 5 to 20-fold molar excess of this compound over the protein is a good starting point for optimization.

    • Volume of this compound (µL) = ( [Protein in mg/mL] / Protein MW in kDa ) * Volume of Protein (mL) * Molar Excess / [this compound Stock in M]

  • Reaction Setup:

    • Place the protein solution in a reaction tube on ice or at 4°C.

    • Add the calculated volume of the 100 mM this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at 4°C or 30-60 minutes at room temperature. Incubation at 4°C is recommended to minimize side reactions and reagent hydrolysis.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction).

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted this compound is hydrolyzed or scavenged.

Post-Reaction Purification

It is essential to remove unreacted reagent and byproducts (N-hydroxysuccinimide, hydrolyzed Z-Nva) from the modified protein.

  • Dialysis/Buffer Exchange: Dialyze the quenched reaction mixture against an appropriate storage buffer (e.g., PBS, pH 7.4) overnight at 4°C using a suitable molecular weight cutoff (MWCO) membrane.

  • Size-Exclusion Chromatography (SEC): For faster purification, pass the reaction mixture over a desalting column (e.g., G-25) pre-equilibrated with the desired storage buffer[13]. The modified protein will elute in the void volume.

Experimental_Workflow P1 Prepare Protein in Amine-Free Buffer (pH 7.2) P3 Combine & React (5-20x Molar Excess, 1-4h at 4°C) P1->P3 P2 Prepare Fresh This compound Stock (in Anhydrous DMSO) P2->P3 P4 Quench Reaction (Tris or Glycine) P3->P4 P5 Purify Conjugate (Dialysis or SEC) P4->P5 P6 Characterize Product (Mass Spec, HPLC) P5->P6 P7 Store Modified Protein (-80°C) P6->P7

Caption: A streamlined workflow for N-terminal protein modification.

Characterization of the Z-Nva-Modified Protein

Confirmation of successful and selective modification is a critical final step.

Mass Spectrometry

Mass spectrometry (MS) is the most definitive method to confirm covalent modification[14]. The addition of the Z-Nva group results in a predictable mass increase.

  • Expected Mass Shift: +233.27 Da (Calculated from the molecular formula of the added Z-Nva acyl group, C13H15NO3).

  • Techniques:

    • Electrospray Ionization (ESI-MS): Provides high-resolution mass data for the intact protein.

    • MALDI-TOF MS: A rapid method for determining the molecular weight of the protein before and after modification[14].

    • Peptide Mapping: For larger proteins or to confirm the site of modification, the protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS. The N-terminal peptide will show a mass increase of +233.27 Da[15][16].

Quantitative Data Summary
ParameterRecommended ValueRationale
Reaction pH 7.0 - 7.5Optimal compromise between N-terminus reactivity and minimizing lysine modification/reagent hydrolysis[9].
This compound Molar Excess 5x - 20xSufficient to drive the reaction to completion without excessive non-specific labeling.
Reaction Temperature 4°C - 25°CLower temperature (4°C) increases reagent stability and selectivity[10].
Reaction Time 1 - 4 hours (at 4°C)Adequate time for reaction completion at lower temperatures.
Expected Mass Increase +233.27 DaCorresponds to the covalent addition of one Z-Nva acyl group.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low Modification Yield Reagent Hydrolysis: this compound was exposed to moisture.Always use anhydrous solvent for stock solution and prepare it immediately before use[10].
Incorrect pH: Reaction pH is too low (<7.0).Verify the pH of the Reaction Buffer. The N-terminus is protonated and unreactive at low pH[10].
Insufficient Molar Excess: Not enough reagent to drive the reaction.Increase the molar excess of this compound in increments (e.g., to 30x or 50x).
Non-Specific Labeling (Lysine Modification) Incorrect pH: Reaction pH is too high (>8.0).Lower the reaction pH to 7.0-7.2 to increase protonation of lysine ε-amines[9].
Prolonged Reaction Time: Extended reaction at room temperature.Reduce the reaction time and/or perform the reaction at 4°C.
No Modification Detected Incompatible Buffer: Buffer contains primary amines (Tris, glycine).Perform buffer exchange into an amine-free buffer like phosphate or bicarbonate before the reaction[12].
Blocked N-Terminus: The protein's N-terminus is naturally modified (e.g., acetylated).Confirm the N-terminal status of the protein via MS analysis prior to the experiment[17].
Protein Precipitation Solvent Concentration: High concentration of DMSO/DMF.Keep the final concentration of the organic solvent below 10% (v/v).
Hydrophobic Reagent: The attached Z-Nva group increases protein hydrophobicity.Perform the reaction at a lower protein concentration. Ensure the final storage buffer is optimal for the modified protein's stability.

References

  • Dempsey, D. R., et al. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. Available at: [Link]

  • Lumpini, R., et al. (2014). N-Terminal Protein Characterization by Mass Spectrometry Using Combined Microscale Liquid and Solid-phase Derivatization. Journal of Biomolecular Techniques. Available at: [Link]

  • Dempsey, D. R., et al. (2018). Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]

  • Creative Biolabs. Troubleshooting Guides for Protein Conjugation. Creative Biolabs. Available at: [Link]

  • Nguyen, L. T. H., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules. Available at: [Link]

  • Oregioni, A., et al. (2017). Determination of the pKa of the N-terminal amino group of ubiquitin by NMR. Scientific Reports. Available at: [Link]

  • Ouidir, T., et al. (2015). Characterization of N-terminal protein modifications in Pseudomonas aeruginosa PA14. Journal of Proteomics. Available at: [Link]

  • Shimadzu. Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. Shimadzu Corporation. Available at: [Link]

  • Gevaert, K., et al. (2012). Protein Termini and Their Modifications Revealed by Positional Proteomics. ACS Chemical Biology. Available at: [Link]

  • Kim, J. (2020). N-terminal specific protein modification. SlideShare. Available at: [Link]

  • Pace, C. N., et al. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science. Available at: [Link]

  • Roche Applied Science. (2001). The QIAexpressionist Handbook. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12961254, this compound. PubChem. Available at: [Link]

  • G-Biosciences. Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences. Available at: [Link]

  • Francis, M. B., et al. (2014). N-Terminal Modification of Proteins with o-Aminophenols. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, C., et al. (2021). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters. Available at: [Link]

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Application Note: Optimizing Z-Nva-Osu Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Guide to Reaction Conditions and pH Control for Amide Bond Formation

Prepared by: Senior Application Scientist, Gemini Laboratories

Introduction: The Role of Z-Nva-Osu in Synthesis

N-Carbobenzyloxy-L-norvaline N-hydroxysuccinimide ester, commonly abbreviated as this compound, is a pre-activated amino acid derivative widely employed in peptide synthesis and bioconjugation.[1][2] As an N-hydroxysuccinimide (NHS) ester, it provides a reliable and efficient method for coupling the Z-protected norvaline moiety to a primary amine on a target molecule, forming a stable amide bond.[3] This process is fundamental in constructing peptide sequences, labeling proteins, and modifying biomolecules for applications in drug discovery and development.[4][5]

The success of this coupling reaction is not merely a matter of mixing reagents; it is critically dependent on a nuanced understanding of the reaction mechanism and the precise control of key parameters, most notably pH. This document provides a comprehensive guide to the causality behind experimental choices, a self-validating protocol, and the data necessary for researchers to achieve high-yield, high-purity conjugations with this compound.

The Core Mechanism: A Tale of Two Nucleophiles

The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution . The core of this process is the competition between two nucleophiles present in the reaction mixture: the target amine and water.

  • Aminolysis (Desired Reaction): An unprotonated primary amine (-NH₂) on the target molecule attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the stable N-hydroxysuccinimide (NHS) leaving group and forming the desired amide bond.[3][6]

  • Hydrolysis (Competing Reaction): Water can also attack the NHS ester, leading to its cleavage. This hydrolysis reaction renders the this compound inactive and produces Z-Nva carboxylic acid, reducing the overall yield of the desired conjugate.[7][8]

The balance between these two reactions is overwhelmingly dictated by the pH of the reaction medium.

The Critical Influence of pH

The pH of the reaction buffer is the single most important variable to control for a successful coupling.[4][7] Its influence is twofold:

  • Amine Nucleophilicity: Primary amines exist in a pH-dependent equilibrium between their protonated (-NH₃⁺) and unprotonated (-NH₂) forms. At an acidic pH (below 7), the amine is predominantly in its protonated, ammonium salt form. This form is not nucleophilic and will not react with the NHS ester.[6] As the pH increases above the amine's pKa, the concentration of the reactive, unprotonated form increases, accelerating the rate of aminolysis.[7]

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, and the rate of this degradation increases significantly with rising pH.[6][8] At a pH of 7.0 and 0°C, the half-life of a typical NHS ester is several hours; however, at pH 8.6 and 4°C, this drops to just 10 minutes.[8]

Therefore, the optimal pH is a delicate compromise: it must be high enough to ensure a sufficient concentration of the reactive amine but low enough to minimize the competing hydrolysis of the this compound. For most NHS ester couplings, this optimal window is pH 8.3 to 8.5 .[4][5][9]

G Z_Nva_Osu This compound (Active Ester) Aminolysis Desired Pathway: Aminolysis Z_Nva_Osu->Aminolysis Hydrolysis Side Reaction: Hydrolysis Z_Nva_Osu->Hydrolysis H₂O Amine Target Molecule (R-NH₂) Amine->Aminolysis pH_Control pH Control (Critical) pH_Control->Aminolysis Optimal pH 8.3-8.5 (Favors deprotonated R-NH₂) pH_Control->Hydrolysis High pH > 9 (Accelerates) Conjugate Z-Nva-Peptide (Stable Amide Bond) Aminolysis->Conjugate NHS NHS Byproduct Aminolysis->NHS Hydrolyzed_Ester Z-Nva-OH (Inactive) Hydrolysis->Hydrolyzed_Ester

Figure 1: this compound reaction pathways and the central role of pH.

Summary of Key Reaction Parameters

Successful and reproducible couplings depend on the careful control of several interconnected variables. The table below summarizes the critical parameters and provides the rationale for their selection.

ParameterRecommended ConditionRationale & Key Considerations
pH 8.3 - 8.5 Balances amine reactivity (requires unprotonated -NH₂) and NHS ester stability (hydrolysis increases at high pH). This is the most critical parameter for success.[4][6][7]
Buffer System 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer.Must be free of primary amines. Avoid Tris, as it will compete with the target molecule for reaction with the this compound.[4][9]
Temperature 4°C to Room Temperature (20-25°C).Lower temperatures (4°C) slow the rate of hydrolysis, which can be beneficial for long reactions or when working with sensitive molecules. Room temperature reactions are faster.[6][10]
Solvent Aqueous buffer. This compound dissolved in minimal DMF or DMSO.This compound has poor aqueous solubility. A stock solution should be made in a dry, amine-free organic solvent like DMF or DMSO and added to the buffered solution of the target molecule.[4][5] Use high-quality DMF to avoid reaction with contaminating dimethylamine.[4]
Molar Ratio 5-10 fold molar excess of this compound to amine.Using an excess of the NHS ester drives the reaction towards completion. The optimal ratio may need to be determined empirically depending on the target molecule.[5]
Reaction Time 4 hours to overnight.Reaction time depends on temperature and the reactivity of the specific amine. Reactions at 4°C are typically run overnight, while room temperature reactions may be complete in a few hours.[5][9]

Detailed Experimental Protocol

This protocol provides a generalized, self-validating methodology for the coupling of this compound to a primary amine-containing substrate, such as a peptide or protein.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification A 1. Prepare 0.1M Reaction Buffer (e.g., Sodium Bicarbonate) B 2. Adjust Buffer pH to 8.3 - 8.5 A->B C 3. Dissolve Amine Substrate in Reaction Buffer B->C E 5. Add this compound Stock to Substrate Solution C->E D 4. Prepare this compound Stock in Amine-Free DMF/DMSO (Use Immediately) D->E F 6. Incubate (e.g., 4h at RT or O/N at 4°C) E->F G 7. Monitor pH (Optional) for large-scale reactions F->G H 8. Quench Reaction (e.g., add Tris or Glycine) G->H I 9. Purify Conjugate (e.g., Gel Filtration, HPLC) H->I J 10. Characterize Product (e.g., MS, NMR) I->J

Figure 2: Standard experimental workflow for this compound coupling.
Materials and Equipment
  • This compound

  • Amine-containing substrate (e.g., peptide, protein)

  • Reaction Buffer: Sodium bicarbonate (NaHCO₃) or Sodium phosphate

  • pH adjustment solutions: 0.1 M HCl, 0.1 M NaOH

  • Organic Co-solvent: High-purity, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography column, HPLC)

  • Standard laboratory glassware, magnetic stirrer, pH meter

Step-by-Step Methodology

PART A: REAGENT PREPARATION (Self-Validating Checks)

  • Prepare Reaction Buffer: Prepare a 0.1 M solution of sodium bicarbonate or sodium phosphate.

    • Causality Check: Using a non-amine buffer is critical to prevent the buffer itself from consuming the this compound.[4][9]

  • Adjust pH: Carefully adjust the buffer pH to 8.3 using HCl or NaOH. Calibrate the pH meter immediately before use.

    • Causality Check: This pH is the optimal compromise between amine reactivity and ester stability. An incorrect pH is the most common cause of reaction failure.[6][7]

  • Dissolve Amine Substrate: Dissolve the amine-containing substrate in the pH 8.3 reaction buffer to a desired concentration (e.g., 1-10 mg/mL).[4]

  • Prepare this compound Solution: Immediately before initiating the reaction, weigh the required amount of this compound (typically a 5-10 fold molar excess over the amine) and dissolve it in a minimal volume of high-purity DMF or DMSO. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.[4][5]

    • Causality Check: NHS esters hydrolyze in aqueous solution.[4] Preparing this solution fresh and just before use ensures maximum reactivity. Amine-free DMF prevents premature consumption of the ester.[4]

PART B: COUPLING REACTION

  • Initiate Reaction: While gently stirring the substrate solution, add the this compound solution dropwise.

  • Incubate: Allow the reaction to proceed for 4 hours at room temperature or overnight (~16 hours) at 4°C. The optimal choice depends on the stability of the substrate.

    • Causality Check: Lower temperatures slow down the competing hydrolysis reaction, which can improve yields for less reactive amines or sensitive substrates.[10]

  • Monitor pH (for large-scale reactions): During large-scale couplings, the hydrolysis of significant amounts of NHS ester can release N-hydroxysuccinimide, which is weakly acidic and may lower the pH of the reaction mixture.[9] If necessary, monitor the pH and add drops of 0.1 M NaOH to maintain it in the 8.3-8.5 range.

PART C: QUENCHING AND PURIFICATION

  • Quench the Reaction: To stop the reaction and consume any remaining unreacted this compound, add a quenching solution (e.g., Tris or glycine) to a final concentration of ~50 mM. Incubate for 30 minutes.

    • Causality Check: The primary amines in the quenching buffer will react with any remaining active ester, preventing unintended modification of the purified product.

  • Purify the Conjugate: Separate the Z-Nva-conjugated product from reaction byproducts (unreacted this compound, NHS, Z-Nva-OH) using an appropriate method. For macromolecules like proteins, size-exclusion chromatography (gel filtration) is highly effective.[9] For smaller molecules, reverse-phase HPLC may be required.

  • Characterize Product: Confirm the successful conjugation and purity of the final product using analytical techniques such as mass spectrometry (to confirm mass addition) and/or NMR.

Conclusion

The coupling of this compound to primary amines is a robust and widely applicable reaction. However, its efficiency is fundamentally governed by the kinetics of aminolysis versus hydrolysis. By understanding the critical role of pH and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably achieve high yields of their desired amide products. The provided protocol incorporates self-validating checkpoints to ensure that these critical parameters are met, forming a trustworthy foundation for successful synthesis and conjugation.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from Interchim. [Link]

  • Wang, Y., et al. (2021). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health. [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 12961254. [Link]

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Expanding the Proteomic Toolbox: Site-Specific N-Terminal Incorporation of L-Norvaline using Z-Nva-Osu

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in chemical biology, protein engineering, and pharmacology.

Abstract: The precise incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful strategy to introduce novel functionalities, probe biological processes, and develop next-generation therapeutics. This document provides a detailed guide for the site-specific modification of a protein's N-terminus with the ncAA L-norvaline, utilizing the amine-reactive reagent Z-L-norvaline N-hydroxysuccinimide ester (Z-Nva-Osu). We present a two-stage protocol involving an initial selective N-terminal acylation, followed by the deprotection of the benzyloxycarbonyl (Z) group to expose the incorporated norvaline residue. This methodology provides a robust and accessible approach for protein engineers and drug developers to expand the chemical diversity of proteins.

Introduction: The Power of Non-Canonical Amino Acids

The 20 canonical amino acids form the fundamental building blocks of proteins, dictating their structure and function. However, nature's palette can be expanded through the introduction of non-canonical amino acids (ncAAs), which possess unique side chains and functionalities not found in their canonical counterparts. The incorporation of ncAAs enables the site-specific installation of probes, post-translational modifications, and novel chemical handles, thereby facilitating a deeper understanding of protein function and the development of proteins with enhanced therapeutic properties.[1][2]

Several methods exist for incorporating ncAAs, including the use of cell-free protein synthesis systems and the expansion of the genetic code.[3] An alternative and accessible approach for proteins that can be purified is the direct chemical modification of specific residues. The N-terminus of a protein presents a unique target for modification due to its distinct pKa compared to the ε-amino group of lysine residues, allowing for selective chemical reactions under controlled pH conditions.[4][5]

This application note focuses on the use of Z-L-norvaline N-hydroxysuccinimide ester (this compound) to introduce the ncAA L-norvaline at the N-terminus of a target protein. Norvaline, an isomer of valine, can be used to probe steric effects within active sites or protein-protein interfaces. The N-hydroxysuccinimide (NHS) ester of Z-protected norvaline provides a reactive handle for selective acylation of the N-terminal α-amine. The benzyloxycarbonyl (Z) protecting group ensures the stability of the amino acid during the initial reaction and can be subsequently removed under mild conditions to yield the native, unmodified ncAA incorporated into the protein backbone.

Principle of the Method

The incorporation of L-norvaline via this compound is a two-stage process:

Stage 1: Selective N-Terminal Acylation. The N-hydroxysuccinimide (NHS) ester of this compound reacts with primary amines on the protein. By controlling the reaction pH to be slightly acidic (pH 6.5-7.5), the more nucleophilic N-terminal α-amino group (pKa ≈ 7.8-8.5) is preferentially acylated over the less reactive ε-amino groups of lysine residues (pKa ≈ 10.5).[4][5] This pH-dependent selectivity is a cornerstone of this method.

Stage 2: Z-Group Deprotection. Following the successful acylation of the N-terminus with Z-norvaline, the benzyloxycarbonyl (Z) protecting group is removed. The most common and mildest method for Z-group cleavage is catalytic hydrogenolysis, which utilizes a palladium catalyst (e.g., Pd/C) and a hydrogen source.[6][7][8][9] This step is crucial for revealing the incorporated norvaline with a free amino group, making it a seamless part of the protein sequence.

Workflow Diagram

Z_Nva_Osu_Workflow cluster_stage1 Stage 1: N-Terminal Acylation cluster_stage2 Stage 2: Z-Group Deprotection cluster_analysis Analysis Protein Target Protein (with accessible N-terminus) Reaction_Mix Reaction Mixture (pH 6.5-7.5 Buffer) Protein->Reaction_Mix ZNvaOsu This compound (in organic solvent) ZNvaOsu->Reaction_Mix Z_Protein Z-Norvaline Modified Protein Reaction_Mix->Z_Protein Selective Acylation Purification1 Purification (e.g., Dialysis, SEC) Z_Protein->Purification1 Deprotection_Mix Deprotection Reaction (Catalytic Hydrogenolysis) Purification1->Deprotection_Mix Nva_Protein N-Terminal Norvaline Modified Protein Deprotection_Mix->Nva_Protein Z-Group Cleavage Analysis Characterization (e.g., MS, SDS-PAGE) Nva_Protein->Analysis

Caption: Workflow for N-terminal incorporation of L-norvaline.

Experimental Protocols

Materials and Reagents

Quantitative Data Summary Table:

Reagent/MaterialSupplierCatalog No.StorageNotes
Z-L-norvaline N-hydroxysuccinimide ester (this compound)e.g., Creative PeptidesVaries-20°C, desiccatedPrepare fresh solutions in anhydrous DMSO or DMF.
Target Protein---20°C or -80°CPurified and buffer-exchanged into an amine-free buffer.
Reaction Buffer--4°C100 mM HEPES or Phosphate buffer, pH 7.0. Avoid Tris or glycine.
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650Room TemperatureUse a fresh, unopened bottle or dry over molecular sieves.
10% Palladium on Carbon (Pd/C)Sigma-Aldrich205699Room TemperatureHandle with care, pyrophoric when dry.
Hydrogen Gas (H₂)---Use in a well-ventilated area with appropriate safety precautions.
Methanol (MeOH), HPLC gradeFisher ScientificA452Room Temperature
Dialysis Tubing (e.g., 3.5 kDa MWCO)Thermo Fisher66333Room Temperature
Centrifugal Filter Units (e.g., Amicon Ultra)MilliporeSigmaUFC801024Room TemperatureFor buffer exchange and concentration.
Celite®Sigma-Aldrich335791Room TemperatureFor filtration of the catalyst.
Protocol 1: Selective N-Terminal Acylation with this compound

This protocol describes the labeling of a 1 mg/mL protein solution. Adjust volumes accordingly for different concentrations.

  • Protein Preparation:

    • Thaw the purified target protein on ice.

    • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into the Reaction Buffer (100 mM HEPES or Phosphate buffer, pH 7.0). This can be done using dialysis or centrifugal filter units.

    • Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Expert Tip: NHS esters are moisture-sensitive. Use a fresh aliquot of anhydrous DMSO to minimize hydrolysis of the reagent.[10]

  • Labeling Reaction:

    • In a microcentrifuge tube, add the desired volume of the protein solution.

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 10-20 fold over the protein. For example, for a 10 µM protein solution, add the this compound stock to a final concentration of 100-200 µM.

    • Gently mix the reaction by pipetting and incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours. The optimal time may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • To quench any unreacted this compound, a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove the unreacted this compound and byproducts by dialysis against the Reaction Buffer or by using a desalting column.

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenolysis

This protocol is for the deprotection of the Z-norvaline modified protein.

  • Preparation for Hydrogenolysis:

    • Transfer the purified Z-norvaline modified protein into a suitable reaction vessel (e.g., a round-bottom flask with a stir bar).

    • The reaction is typically performed in a protic solvent like methanol or ethanol. If the protein is sensitive to organic solvents, the reaction can be attempted in an aqueous buffer, although efficiency may be reduced. If using an organic solvent, lyophilize the protein and redissolve it in the chosen solvent.

  • Catalytic Hydrogenolysis:

    • Caution: Palladium on carbon is pyrophoric when dry. Handle in a fume hood and do not allow it to dry completely.

    • To the protein solution, carefully add 10% Palladium on Carbon (Pd/C) catalyst. A typical starting point is 10-20% (w/w) of the catalyst to the protein.

    • Seal the reaction vessel and connect it to a hydrogen gas source (e.g., a balloon filled with H₂).

    • Purge the vessel by evacuating the air and backfilling with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by taking small aliquots, removing the catalyst by centrifugation, and analyzing by mass spectrometry to confirm the removal of the Z-group (mass loss of 134.13 Da). The reaction is typically complete within 2-16 hours.[11]

  • Catalyst Removal and Protein Recovery:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the protein.

    • If the reaction was performed in an organic solvent, evaporate the solvent under reduced pressure.

    • Resuspend the deprotected protein in a suitable aqueous buffer.

  • Final Purification and Storage:

    • Perform a final buffer exchange or dialysis to remove any residual solvent and byproducts.

    • Confirm the final product by mass spectrometry and SDS-PAGE.

    • Store the N-terminally norvaline-modified protein at -20°C or -80°C.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Presence of primary amines in the protein buffer (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer like HEPES or phosphate buffer.[12]
Hydrolysis of this compound.Prepare the this compound stock solution immediately before use in anhydrous DMSO or DMF.[10]
Inaccessible N-terminus of the protein.Consider denaturing and refolding the protein, or engineering a more accessible N-terminus.
Non-specific Labeling (e.g., of Lysine Residues) Reaction pH is too high.Maintain the reaction pH between 6.5 and 7.5 to favor N-terminal modification.[4][5]
High molar excess of this compound.Optimize the molar excess of the labeling reagent; start with a lower ratio (e.g., 5-fold) and increase if necessary.
Incomplete Z-Group Deprotection Inactive or poisoned catalyst.Use fresh, high-quality Pd/C catalyst. If the protein contains sulfur-containing residues (cysteine, methionine), the catalyst may be poisoned.[6] Consider using a larger amount of catalyst or a different deprotection method.
Insufficient hydrogen source.Ensure a continuous and adequate supply of hydrogen gas.
Poor protein solubility in the reaction solvent.Test different solvents or co-solvent systems to improve solubility.
Protein Precipitation/Aggregation Denaturation during labeling or deprotection.Perform reactions at a lower temperature (4°C). Optimize buffer conditions (e.g., add stabilizing agents like glycerol).
Over-modification of the protein.Reduce the molar excess of this compound or the reaction time.

Visualization of Key Relationships

pH-Dependent Reactivity of Amino Groups

ph_reactivity cluster_low_ph Low pH (<6.5) cluster_optimal_ph Optimal pH (6.5-7.5) cluster_high_ph High pH (>8.0) N-term_low N-terminus (R-NH3+) (Protonated, Non-nucleophilic) N-term_opt N-terminus (R-NH2) (Deprotonated, Nucleophilic) N-term_low->N-term_opt Increasing pH Lys_low Lysine (R'-NH3+) (Protonated, Non-nucleophilic) Lys_opt Lysine (R'-NH3+) (Protonated, Non-nucleophilic) Lys_low->Lys_opt Increasing pH N-term_high N-terminus (R-NH2) (Nucleophilic) N-term_opt->N-term_high Increasing pH Lys_high Lysine (R'-NH2) (Deprotonated, Nucleophilic) Lys_opt->Lys_high Increasing pH

Caption: pH influences the nucleophilicity of amino groups.

Conclusion

The site-specific incorporation of L-norvaline at the N-terminus of a protein using this compound provides a valuable tool for protein engineers and chemical biologists. The methodology presented here, combining selective N-terminal acylation with efficient Z-group deprotection, is a robust and accessible strategy for expanding the chemical diversity of proteins. Careful control of reaction conditions, particularly pH, and the use of appropriate purification and analytical techniques are crucial for success. This approach opens up new avenues for probing protein structure and function, as well as for the development of novel protein-based therapeutics with enhanced properties.

References

  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. (n.d.). NIH. [Link]

  • Incorporation of non-canonical amino acids. (n.d.). PubMed Central. [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023). MDPI. [Link]

  • Troubleshooting Guides. (n.d.). Creative Biolabs. [Link]

  • GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. (n.d.). Cedarlane Labs. [Link]

  • Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. (1978). ACS Publications. [Link]

  • Technical Support Information Bulletin 1162 - Standard Removal of Z Protecting Group. (n.d.). AAPPTec. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Protecting Groups: Boc, Cbz, Amine. (2023). StudySmarter. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (2018). PubMed Central. [Link]

  • How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? (2023). ResearchGate. [Link]

  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. (n.d.). Indian Academy of Sciences. [Link]

  • N-Terminal Modifications Increase the Neutral-pH Stability of Pepsin. (2009). ResearchGate. [Link]

  • Preformulation studies for an ultrashort-acting neuromuscular blocking agent GW280430A. I. Buffer and cosolvent effects on the solution stability. (2004). PubMed. [Link]

  • N-Terminal Modification of Proteins with o-Aminophenols. (2014). PubMed Central. [Link]

  • Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (2021). ScienceDirect. [Link]

  • N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects. (2014). NIH. [Link]

  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation. (2021). MDPI. [Link]

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Application Note: High-Efficiency Bioconjugation of Oligonucleotides using Z-Nva-Osu

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the bioconjugation of amine-modified oligonucleotides using N-benzyloxycarbonyl-L-norvaline N-hydroxysuccinimide (Z-Nva-Osu). We delve into the underlying chemical principles, provide detailed, field-proven protocols for conjugation, purification, and characterization, and offer insights into the causality behind key experimental choices. This document is designed to empower researchers to achieve high-efficiency, reproducible conjugations for applications ranging from diagnostics to therapeutic development.

Introduction: The Imperative for Modified Oligonucleotides

Oligonucleotides are no longer just tools for basic research; they are at the forefront of a therapeutic revolution.[1][] Modifying these short sequences of DNA or RNA is critical to unlocking their full potential, conferring properties such as enhanced cellular uptake, improved stability against nucleases, and the ability to be tethered to delivery vehicles or reporter molecules.[3][4][5] Applications are vast, spanning antisense technology, siRNA, aptamers, and diagnostic probes.[][6]

Among the myriad of conjugation chemistries, the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is a cornerstone technique due to its high selectivity, efficiency, and the formation of a remarkably stable amide bond.[7][][9] This guide focuses on a specific, yet versatile, NHS ester reagent: this compound. The "Z" group (benzyloxycarbonyl) provides a hydrophobic handle that can be useful for purification and influencing the physicochemical properties of the final conjugate, while the norvaline linker offers a defined spacer arm. This protocol is specifically designed for oligonucleotides that have been synthesized with a primary aliphatic amine modification, typically via a C6 linker at the 5' or 3' terminus.[7]

The Chemistry: Mechanism of NHS Ester Conjugation

The conjugation of this compound to an amine-modified oligonucleotide is a classic example of nucleophilic acyl substitution.[][10] The process is highly selective for unprotonated primary aliphatic amines, which act as potent nucleophiles.

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Oligo Amine-Modified OligonucleotideR-NH2 Tetrahedral Tetrahedral Intermediate Oligo->Tetrahedral Nucleophilic Attack NHS_Ester This compound(NHS Ester) NHS_Ester->Tetrahedral Conjugate Stable Amide Bond(Z-Nva-Oligo Conjugate) Tetrahedral->Conjugate Collapse of Intermediate Byproduct NHS Leaving Group(N-Hydroxysuccinimide) Tetrahedral->Byproduct Elimination

Caption: Mechanism of this compound reaction with an amine-modified oligonucleotide.

Causality Explained:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine (R-NH₂) attacks the electrophilic carbonyl carbon of the NHS ester.[7][10] This step is highly pH-dependent; at acidic pH (<7), the amine is protonated (R-NH₃⁺) and non-nucleophilic, shutting down the reaction.[9][10]

  • Intermediate Formation: This attack forms a transient and unstable tetrahedral intermediate.[7]

  • Elimination & Amide Bond Formation: The intermediate rapidly collapses. The N-hydroxysuccinimide (NHS) is an excellent leaving group, resulting in its elimination and the formation of a highly stable, covalent amide bond linking the Z-Nva moiety to the oligonucleotide.[7][]

The Critical Role of pH: The reaction is a competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[10]

  • Optimal Range (pH 7.2 - 8.5): In this range, a sufficient population of the amine is deprotonated and nucleophilic, while the rate of NHS ester hydrolysis is manageable.[9][11]

  • High pH (>9.0): While the aminolysis rate increases, the hydrolysis rate of the NHS ester accelerates dramatically, reducing its half-life to mere minutes and lowering conjugation efficiency.[10][11]

Experimental Design & Protocols

This section outlines a self-validating workflow, incorporating purification and characterization steps to ensure the integrity of the final conjugate.

G Start Start: Amine-Modified Oligo & this compound Reagent Step1 Step 1: Conjugation Reaction (pH 8.5 Buffer, Room Temp, 2 hrs) Start->Step1 Step2 Step 2: Purification (Reverse-Phase HPLC) Step1->Step2 Step3 Step 3: Characterization (UV-Vis & Mass Spectrometry) Step2->Step3 End End: Purified & Characterized Z-Nva-Oligo Conjugate Step3->End

Caption: Experimental workflow for oligonucleotide conjugation, purification, and analysis.

Materials and Reagents
Reagent/MaterialRecommended SpecificationsRationale
Amine-Modified Oligonucleotide HPLC-purified, lyophilizedHigh purity of the starting oligo is crucial to avoid side reactions and simplify final purification.
This compound >95% purityImpurities can compete in the reaction or introduce unknown modifications.
Conjugation Buffer 0.1 M Sodium Bicarbonate or 0.09 M Sodium Borate, pH 8.5Provides the optimal pH for the amine-NHS ester reaction, balancing reactivity and stability.[12] Must be free of primary amines (e.g., Tris).[10]
Anhydrous DMSO or DMF Anhydrous grade, <0.02% waterNHS esters are moisture-sensitive.[7] Using a dry organic solvent to dissolve the reagent minimizes pre-reaction hydrolysis.
Purification Solvents (HPLC) HPLC-grade Acetonitrile (ACN), 0.1 M Triethylammonium Acetate (TEAA)High-purity solvents are essential for high-resolution separation and to avoid introducing contaminants. TEAA is a common ion-pairing agent for oligonucleotide RP-HPLC.[13]
General Lab Supplies Microcentrifuge tubes, pipettors, shaker, lyophilizerStandard molecular biology equipment. Shaker ensures homogenous mixing during the reaction.[12]
Protocol 1: Conjugation Reaction

This protocol is based on a starting scale of 0.2 µmol of oligonucleotide.

  • Oligonucleotide Preparation: Dissolve the 0.2 µmol of lyophilized amine-modified oligonucleotide in 500 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5).[7] Vortex thoroughly to ensure complete dissolution.

  • This compound Preparation: Immediately before use, dissolve a 10-fold molar excess (2.0 µmol) of this compound in 25-50 µL of anhydrous DMSO.

    • Causality: A molar excess of the NHS ester is required to drive the reaction to completion and outcompete the inevitable hydrolysis of the ester by the aqueous buffer.[7][11]

  • Initiate Reaction: Add the entire this compound/DMSO solution to the oligonucleotide solution. Vortex gently for 10-15 seconds.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature (approx. 25°C) on a laboratory shaker.[12] If the payload is light-sensitive, cover the tube with aluminum foil.

    • Causality: Incubation at room temperature provides sufficient thermal energy for the reaction to proceed efficiently without significantly accelerating the degradation of the oligonucleotide or the NHS ester. Shaking ensures continuous mixing.[12]

Protocol 2: Purification by Reverse-Phase HPLC

Purification is essential to remove unreacted this compound (and its hydrolyzed by-product) and any remaining unconjugated oligonucleotide. Reverse-Phase HPLC (RP-HPLC) is the method of choice, separating molecules based on hydrophobicity.

  • System Preparation: Equilibrate an analytical or semi-preparative RP-HPLC system with a C8 or C18 column.

    • Mobile Phase A: 0.1 M TEAA in water

    • Mobile Phase B: Acetonitrile (ACN)

  • Sample Loading: Directly load the entire 550 µL reaction mixture onto the column.

  • Elution Gradient: Run a linear gradient to separate the components. A typical starting gradient is 5-95% Mobile Phase B over 30-40 minutes.[13]

    • Expected Elution Order: The Z-Nva-Oligo conjugate is more hydrophobic than the unmodified oligonucleotide due to the benzyloxycarbonyl group. Therefore, it will have a longer retention time and elute later. Unreacted/hydrolyzed this compound will typically appear as a late-eluting peak.

  • Fraction Collection: Monitor the elution profile at 260 nm (for the oligonucleotide) and potentially at a wavelength corresponding to the Z-group if it has a distinct absorbance. Collect fractions corresponding to the major peaks.

  • Post-Purification: Lyophilize the collected fraction containing the purified conjugate to remove the HPLC solvents.

Protocol 3: Characterization and Quality Control

This is a self-validating step to confirm the success and purity of the conjugation.

  • Purity Analysis by Analytical HPLC:

    • Re-dissolve a small aliquot of the lyophilized product in water.

    • Inject it onto an analytical RP-HPLC column using the same method as for purification.

    • A successful conjugation and purification will result in a single, sharp peak at the expected retention time for the conjugate, confirming its purity.

  • Identity Confirmation by Mass Spectrometry:

    • Mass spectrometry (MS) provides definitive confirmation of the conjugate's identity by measuring its molecular weight.[14]

    • Methods like Electrospray Ionization (ESI-MS) are well-suited for analyzing oligonucleotides and their conjugates.[14][15]

    • The observed mass should correspond to the calculated mass of the starting oligonucleotide plus the mass of the added Z-Nva moiety, minus the mass of a hydrogen atom.

    • Calculation: Mass (Conjugate) = Mass (Oligo) + Mass (this compound) - Mass (NHS)

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency 1. Hydrolyzed this compound reagent.1. Use fresh, anhydrous DMSO. Purchase new, high-quality this compound and store it desiccated.
2. Incorrect buffer pH (too low).2. Prepare fresh conjugation buffer and verify the pH is 8.5 immediately before use.
3. Insufficient molar excess of NHS ester.3. Increase the molar excess of this compound to 15x or 20x.
Multiple Peaks in Final HPLC 1. Incomplete reaction.1. Increase reaction time to 3-4 hours or overnight at 4°C.
2. Inefficient HPLC separation.2. Optimize the HPLC gradient (e.g., make it shallower) to improve resolution between the oligo and the conjugate.
No Conjugate Peak Detected 1. Amine-modified oligo lacks the amine.1. Verify the starting material's identity via MS.
2. Buffer contains primary amines (e.g., Tris).2. Remake the buffer using a non-nucleophilic buffer salt like sodium bicarbonate or sodium borate.

Conclusion

The conjugation of oligonucleotides using this compound is a robust and reliable method for producing well-defined bioconjugates. By understanding the underlying chemical principles of the NHS ester-amine reaction and adhering to validated protocols for reaction, purification, and characterization, researchers can confidently generate high-quality materials. This self-validating workflow ensures the production of conjugates with the purity and identity required for the most demanding applications in diagnostics, drug delivery, and advanced molecular biology.

References

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]

  • ATDBio. (n.d.). Applications of modified oligonucleotides. [Link]

  • Gilar, M., et al. (2003). Characterization of antisense oligonucleotide-peptide conjugates with negative ionization electrospray mass spectrometry and liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 581-590. [Link]

  • University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility. [Link]

  • Rieck, F. (2022, December 6). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Agilent. [Link]

  • Juhasz, P., et al. (1995). Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry. Nucleic Acids Research, 23(19), 3961–3968. [Link]

  • Gallo, M., Montserrat, J. M., & Iribarren, A. M. (2003). Design and applications of modified oligonucleotides. Brazilian Journal of Medical and Biological Research, 36(2), 143-151. [Link]

  • Gallo, M., Montserrat, J. M., & Iribarren, A. M. (2003). Design and applications of modified oligonucleotides. SciELO. [Link]

  • Tarasow, T. M., Tinnermeier, D., & Zyzniewski, C. (1997). Characterization of oligodeoxyribonucleotide-polyethylene glycol conjugates by electrospray mass spectrometry. Bioconjugate Chemistry, 8(1), 89-93. [Link]

  • ACS Omega. (2025, April 30). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. [Link]

  • Oxford Academic. (n.d.). Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry. Nucleic Acids Research. [Link]

  • Zatsepin, T. S., et al. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. Acta Naturae, 13(2), 4-18. [Link]

  • AZoLifeSciences. (2026, January 13). Comprehensive quality assessment of antibody-oligonucleotide conjugates. [Link]

  • Glen Research. (n.d.). A novel route to activated carboxylate modified oligonucleotides. Glen Report 15.15. [Link]

  • Stallard Scientific Editing. (n.d.). Nhs Ester Amine Reaction Protocol. [Link]

  • ResearchGate. (2016, December 8). Why do I have a low yield attaching amino-modified oligonucleotides to a NHS solid support. [Link]

  • Drug Discovery Today. (2025, October 1). Advancing oligonucleotide therapeutics: conjugation strategies for extrahepatic delivery. [Link]

  • National Institutes of Health. (n.d.). Oligonucleotide Bioconjugation with Bifunctional Palladium Reagents. PMC. [Link]

  • National Institutes of Health. (n.d.). Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications. PMC. [Link]

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Application Note and Protocols for Z-Nva-Osu Solubility in DMF and DMSO

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Z-Nva-Osu in Peptide Synthesis

This compound (Carbobenzyloxy-L-norvaline N-hydroxysuccinimide ester) is a pivotal amine-reactive building block in the landscape of peptide synthesis and bioconjugation.[1][2][3] Its structure, featuring a Z (carbobenzyloxy) protecting group and an activated N-hydroxysuccinimide (NHS) ester, allows for the precise and efficient incorporation of a norvaline residue into peptide chains.[1][4] The NHS ester enables the formation of stable amide bonds with primary amines under mild conditions, a cornerstone of both solid-phase and solution-phase peptide synthesis.[5][6] The ultimate success of these synthetic endeavors hinges on the proper handling and dissolution of this compound, making a thorough understanding of its solubility and stability in common organic solvents paramount.

This guide provides a detailed analysis of the solubility and handling of this compound in two of the most frequently used aprotic polar solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). We will delve into the practical aspects of solvent selection, stock solution preparation, and storage to ensure the integrity and reactivity of this crucial reagent.

Solvent Selection: A Comparative Analysis of DMF and DMSO

Both DMF and DMSO are excellent solvents for dissolving NHS esters like this compound.[7][8] However, subtle differences in their properties can influence the choice for a specific application.

Dimethylformamide (DMF): A widely used solvent in peptide synthesis, DMF offers excellent solvating power for this compound and its precursors. A key advantage of DMF is its lower freezing point compared to DMSO, which allows for storage of stock solutions at -20°C without solidification.[9] This can be beneficial for avoiding freeze-thaw cycles. However, it is crucial to use high-purity, amine-free DMF, as it can degrade over time to form dimethylamine, which can react with the NHS ester and compromise its reactivity.[6]

Dimethyl sulfoxide (DMSO): DMSO is another highly effective solvent for NHS esters.[8] It is generally more stable than DMF and less prone to degradation. While its higher freezing point means that solutions may solidify at -20°C, this can be mitigated by storing at -80°C or by carefully thawing before use. DMSO is also hygroscopic, meaning it readily absorbs moisture from the air, which can lead to the hydrolysis of the NHS ester.[9] Therefore, the use of anhydrous DMSO and careful handling to minimize exposure to air are critical.

Solubility Data
Solvent Estimated Solubility of this compound (based on Fmoc-OSu) Key Considerations
DMF ~25 mg/mL[8][10][11]Use high-purity, amine-free grade. Solutions can be stored at -20°C without freezing.[6][9]
DMSO ~20 mg/mL[8][10][11]Use anhydrous grade. Protect from moisture due to its hygroscopic nature.[9]

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of this compound stock solutions in DMF and DMSO. The underlying principle for both protocols is the stringent exclusion of moisture to prevent hydrolysis of the NHS ester.

Protocol 1: Preparation of this compound Stock Solution in DMF

Materials:

  • This compound (solid)

  • Anhydrous, amine-free DMF

  • Inert gas (Argon or Nitrogen)

  • Sterile, dry conical tube or vial with a screw cap

  • Micropipettes and sterile, dry tips

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 20-30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.[9][12]

  • Inert Atmosphere: If available, perform the following steps in a glove box or under a gentle stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture.[9]

  • Weighing: Quickly weigh the desired amount of this compound in a dry, clean container.

  • Dissolution: Transfer the weighed this compound to a sterile, dry conical tube or vial. Add the calculated volume of anhydrous, amine-free DMF to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMF to 10 mg of this compound).

  • Mixing: Cap the vial tightly and vortex or gently agitate until the solid is completely dissolved.

  • Aliquoting and Storage: For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes in dry, tightly sealed vials.[9] Store the aliquots at -20°C or -80°C.[12][13] Because DMF does not freeze at -20°C, aliquoting helps to avoid repeated warming and cooling of the entire stock.[9]

Protocol 2: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Inert gas (Argon or Nitrogen)

  • Sterile, dry conical tube or vial with a screw cap

  • Micropipettes and sterile, dry tips

Procedure:

  • Equilibration: As with the DMF protocol, allow the vial of this compound to equilibrate to room temperature for at least 20-30 minutes before opening to prevent moisture condensation.[9][12]

  • Inert Atmosphere: Work under an inert atmosphere if possible to minimize moisture exposure.[9]

  • Weighing: Promptly weigh the required amount of this compound.

  • Dissolution: Transfer the this compound to a sterile, dry vial. Add the appropriate volume of anhydrous DMSO.

  • Mixing: Securely cap the vial and mix thoroughly until the solid is fully dissolved.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in dry, sealed vials. Store the aliquots at -20°C or -80°C.[12][13] Be aware that the DMSO solution will freeze at -20°C. When ready to use, thaw the aliquot completely and ensure it is at room temperature before opening.

Workflow for Solvent Selection and Handling

Solvent_Selection_Workflow cluster_prep Preparation cluster_solvent Solvent Choice cluster_procedure Procedure cluster_storage Storage Start Start: Need to Dissolve this compound Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh this compound (Under Inert Gas if Possible) Equilibrate->Weigh Solvent_Choice Choose Solvent Weigh->Solvent_Choice DMF Anhydrous, Amine-Free DMF Solvent_Choice->DMF  -20°C storage needed  (no freezing desired) DMSO Anhydrous DMSO Solvent_Choice->DMSO  High stability desired Dissolve_DMF Dissolve in DMF DMF->Dissolve_DMF Dissolve_DMSO Dissolve in DMSO DMSO->Dissolve_DMSO Vortex Vortex to Dissolve Dissolve_DMF->Vortex Dissolve_DMSO->Vortex Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Store_minus_20 Store at -20°C (DMF remains liquid) Aliquot->Store_minus_20 Store_minus_80 Store at -80°C Aliquot->Store_minus_80 Final Ready for Use Store_minus_20->Final Store_minus_80->Final

Caption: Decision workflow for selecting and handling DMF or DMSO for this compound solutions.

Conclusion: Best Practices for Success

The successful use of this compound in peptide synthesis and bioconjugation is critically dependent on its proper dissolution and handling. While both DMF and DMSO are effective solvents, the choice between them may be guided by specific experimental requirements and storage conditions. The paramount consideration for both is the rigorous exclusion of moisture to prevent the hydrolysis of the reactive NHS ester. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the integrity and reactivity of their this compound solutions, leading to reliable and reproducible results in their synthetic endeavors.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Benchchem.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Safe Handling and Application of NHS Ester Compounds. Benchchem.
  • ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. ResearchGate.
  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • Abberior. NHS ester protocol for labeling proteins. Abberior.
  • Creative Peptides. This compound. Creative Peptides.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of Z-Pro-OSu in Modern Peptide Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • MDPI. (2022). Synthesis and Thermodynamic Study of N-(9-Fluorenylmethoxycarbonyloxy)succinimide. MDPI.
  • Cayman Chemical. FMOC-Succinimide - Product Information. Cayman Chemical.
  • PubChem. This compound. PubChem.
  • Chem-Impex. Boc-L-norvaline N-hydroxysuccinimide ester. Chem-Impex.
  • MDPI. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. MDPI.
  • Cayman Chemical. Fmoc-Succinimide - PRODUCT INFORMATION. Cayman Chemical.
  • ResearchGate. (2025). Solubility of N-(9-fluorenylmethoxycarbonyloxy)-succinimide in several aqueous co-solvent solutions revisited: Solvent effect, preferential solvation and dissolution and transfer properties. ResearchGate.
  • NIH. Introduction to Peptide Synthesis. National Institutes of Health.
  • Cayman Chemical. Fmoc-Succinimide (CAS 82911-69-1). Cayman Chemical.

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Protocol for the Deprotection of the Z-Group from Norvaline: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Enduring Role of the Benzyloxycarbonyl (Cbz or Z) Group in Modern Synthesis

First introduced by Max Bergmann and Leonidas Zervas in 1932, the benzyloxycarbonyl (Cbz or Z) protecting group has become a cornerstone in the edifice of modern organic synthesis, particularly in the intricate world of peptide chemistry.[1] Its enduring popularity stems from a delicate balance of stability and liability. The Cbz group is remarkably stable under a variety of conditions, including those that are mildly acidic or basic, providing a robust shield for the amine functionality during complex synthetic sequences.[2] However, it can be cleaved under specific and predictable conditions, most notably through catalytic hydrogenolysis or strong acidolysis, offering a reliable and orthogonal deprotection strategy in the presence of other sensitive protecting groups like Boc (acid-labile) and Fmoc (base-labile).[2]

Norvaline, a non-proteinogenic amino acid, is an increasingly important building block in the design of novel therapeutics. Its incorporation into peptide and small molecule drug candidates can impart unique conformational properties and enhance metabolic stability. Consequently, the efficient and clean removal of the Cbz group from norvaline precursors is a critical step in many drug development campaigns. This application note provides detailed, field-proven protocols for the deprotection of Z-norvaline, delving into the causality behind experimental choices and offering a framework for self-validating procedures.

Core Deprotection Methodologies: A Comparative Overview

The choice of deprotection method for Z-norvaline is dictated by the overall synthetic strategy and the presence of other functional groups within the molecule. The two primary, and most reliable, methods are catalytic hydrogenolysis and acid-mediated cleavage.

Method Primary Reagents Key Advantages Potential Disadvantages
Catalytic Hydrogenolysis H₂ gas, Pd/CVery mild, neutral pH, clean byproducts (toluene, CO₂).[3]Incompatible with reducible functional groups (alkenes, alkynes, nitro groups, some aryl halides). Catalyst can be pyrophoric.[4]
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CAvoids the use of flammable H₂ gas, safer for scale-up.[5]May require elevated temperatures; removal of formate salts can be cumbersome.
Acidolysis HBr in Acetic AcidEffective for substrates incompatible with hydrogenation.[6]Harsh acidic conditions can damage sensitive functional groups. Formation of benzyl bromide, a potential alkylating agent.[4]

Protocol 1: Catalytic Hydrogenolysis of Z-Norvaline

This is the most frequently employed method for Cbz deprotection due to its mildness and high efficiency.[6] The reaction involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Z-Norvaline in a suitable solvent (e.g., Methanol, Ethanol) prep2 Carefully add 10% Pd/C catalyst (5-10 mol%) prep1->prep2 react1 Place under Hydrogen atmosphere (balloon or hydrogenation apparatus) prep2->react1 react2 Stir vigorously at room temperature react1->react2 react3 Monitor reaction by TLC or LC-MS react2->react3 workup1 Filter through Celite® to remove catalyst react3->workup1 Upon completion workup2 Concentrate the filtrate under reduced pressure workup1->workup2 workup3 Purify Norvaline (e.g., crystallization) workup2->workup3

Catalytic Hydrogenolysis Workflow
Detailed Step-by-Step Protocol:
  • Dissolution: Dissolve Z-L-norvaline (1.0 equivalent) in a suitable solvent such as methanol or ethanol. The choice of solvent is critical for substrate solubility and catalyst activity. Alcohols are generally excellent choices.[5]

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) catalyst, typically at a loading of 5-10 mol%. The catalyst is often pyrophoric, especially when dry, and should be handled with care in an inert atmosphere if possible.[4]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus. For laboratory scale, a balloon is often sufficient. Ensure the system is properly sealed.[6]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A typical TLC system would involve a mobile phase of dichloromethane and methanol. The Cbz-protected starting material will have a higher Rf value than the free amino acid product.

  • Work-up: Once the reaction is complete (typically 2-16 hours), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[6] The filter cake should be washed with the reaction solvent to ensure complete recovery of the product. Safety Note: Do not allow the catalyst on the filter paper to dry in the air. Quench the catalyst on the filter paper with water before disposal.[4]

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude L-norvaline. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.[2] Further purification can be achieved by crystallization from a suitable solvent system, such as water/ethanol or water/isopropanol.[7][8]

Protocol 2: Catalytic Transfer Hydrogenation of Z-Norvaline

This method is a safer and often more convenient alternative to using hydrogen gas, especially for larger-scale reactions.[6] It utilizes a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst.

Mechanism of Cbz Deprotection via Hydrogenolysis

Z-Norvaline Z-Norvaline Intermediate_Complex [Z-Norvaline]-Pd Complex Z-Norvaline->Intermediate_Complex Pd Surface Pd Surface Adsorbed_H H-Pd-H Pd Surface->Adsorbed_H H2 H2 H2->Pd Surface Adsorption Adsorbed_H->Intermediate_Complex Hydrogenolysis Carbamic_Acid Unstable Carbamic Acid Intermediate_Complex->Carbamic_Acid Toluene Toluene Intermediate_Complex->Toluene Norvaline Norvaline Carbamic_Acid->Norvaline Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Mechanism of Catalytic Hydrogenolysis
Detailed Step-by-Step Protocol:
  • Dissolution: Dissolve Z-L-norvaline (1.0 equivalent) in methanol or ethanol.

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[6] The order of addition can be important; typically, the catalyst is added to the solution of the substrate, followed by the hydrogen donor.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often faster than with hydrogen gas.

  • Monitoring and Work-up: Monitor the reaction as described in Protocol 1. The work-up is similar, involving filtration through Celite® to remove the catalyst.[6]

  • Isolation: An aqueous work-up may be necessary to remove residual ammonium formate. The filtrate can be concentrated, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer containing the product can then be concentrated, or the product can be precipitated by adjusting the pH.

Protocol 3: Acidolysis of Z-Norvaline with HBr in Acetic Acid

This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation.[6]

Detailed Step-by-Step Protocol:
  • Dissolution: Dissolve the Cbz-protected norvaline in glacial acetic acid.

  • Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH). The reaction is typically performed at room temperature.

  • Reaction: Stir the mixture for 2 to 16 hours.[6] The progress can be monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the solvent can be removed under reduced pressure. The residue is then triturated with diethyl ether to precipitate the norvaline hydrobromide salt. The salt can be collected by filtration and washed with ether. Alternatively, an aqueous work-up with neutralization of the acid may be required to obtain the free amino acid.[6]

A Note on Racemization: While catalytic hydrogenation is generally considered to be a mild method that does not cause significant racemization of α-amino acids, the potential for racemization should always be considered, especially if the reaction is prolonged or conducted at elevated temperatures.[4][9] Acid-mediated deprotection, being a harsher method, carries a higher risk of racemization, and the optical purity of the final product should be carefully assessed.

Analytical Monitoring and Characterization

  • Thin Layer Chromatography (TLC): A simple and effective way to monitor the reaction progress. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material (Z-norvaline) will be less polar and have a higher Rf than the product (norvaline).

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction progress and the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common setup.

  • Mass Spectrometry (MS): Confirms the identity of the starting material and the product by their respective molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product. The disappearance of the signals corresponding to the benzyl group of the Cbz moiety is a clear indicator of successful deprotection.

Conclusion: A Foundational Technique for Drug Discovery

The deprotection of the Cbz group from norvaline is a fundamental transformation in the synthesis of many potential drug candidates. The choice between catalytic hydrogenolysis and acidolysis depends on the specific chemical context of the molecule being synthesized. By understanding the underlying principles and meticulously following established protocols, researchers can ensure the efficient and high-yielding production of the desired norvaline-containing compounds, thereby accelerating the drug discovery and development process.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Ram, S., & Ehrenkaufer, R. E. (1988).
  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook (2nd ed.). Springer-Verlag.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Golding, B. T., Hall, D. R., & Sakrikar, S. (1973). Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. Journal of the Chemical Society, Perkin Transactions 1, 1214-1220.
  • Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the rapid removal of protecting groups from synthetic peptides. Synthesis, 1980(11), 929-932.
  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of organic chemistry, 72(17), 6599–6601.
  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic letters, 24(18), 3736–3740.
  • Anderson, N. G. (2012). Crystallization and Purification. In Practical Process Research and Development (pp. 135-186). Academic Press.
  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • U.S. Patent No. 7,495,072 B2. (2009). Process for preparation of mixtures of polypeptides using purified hydrobromic acid.
  • ResearchGate. (n.d.). Why does my CBz-deprotection not work?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Wang, X., Jia, Y., & Yin, Q. (2017). Solubility of l-Norvaline in Water and in a Methanol/Water Mixture.
  • U.S. Patent No. 5,118,815. (1992).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Z-Nva-osu Coupling Efficiency in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of Z-Nva-osu (N-succinimidyl Z-norvalinate) in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Introduction to the Challenge: The Triad of this compound

The coupling of this compound in Solid-Phase Peptide Synthesis (SPPS) presents a unique set of challenges stemming from its three core components: the Z-group (Benzyloxycarbonyl) , the Norvaline (Nva) side chain, and the N-hydroxysuccinimide (Osu) active ester . Understanding the interplay of these components is critical to achieving high coupling efficiency and purity of the final peptide.

  • The Z-Protecting Group: While a stalwart of solution-phase synthesis, the Z-group is less common in modern Fmoc-based SPPS.[1][2] Its deprotection requires conditions (e.g., hydrogenolysis, strong acids like HBr/AcOH) that are not orthogonal to the standard TFA cleavage from most resins, making its use strategic, often for specific N-terminal modifications or fragment synthesis.[2][3]

  • Norvaline: As an isomer of valine, norvaline possesses a linear n-propyl side chain. While not as sterically demanding as branched beta-carbon amino acids like valine or isoleucine, it can still contribute to steric hindrance, particularly within aggregation-prone sequences.[4]

  • Osu (NHS) Active Ester: N-hydroxysuccinimide esters are pre-activated amino acid derivatives that offer convenience and can minimize side reactions associated with in-situ coupling reagents.[5] However, they generally exhibit slower reaction kinetics compared to more potent uronium or phosphonium salt-based activators, which can be a significant factor in sterically hindered couplings.[5][6]

This guide will dissect the potential issues arising from this triad and provide actionable troubleshooting strategies.

Troubleshooting Guide: Low Coupling Efficiency of this compound

This section addresses specific problems you might encounter when using this compound in your SPPS protocol.

Issue 1: Incomplete Coupling Detected by Monitoring Tests (e.g., Positive Kaiser Test)

A positive Kaiser test (or other ninhydrin-based tests) after the coupling step indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete coupling reaction.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Insufficient Reactivity of Osu Ester Osu esters are generally less reactive than the intermediates formed by reagents like HATU or HBTU.[6] This can lead to sluggish reaction rates, especially if the N-terminal amine of the peptide-resin is sterically hindered.1. Increase Reaction Time: Extend the coupling time significantly, for example, from 1-2 hours to 4-6 hours, or even overnight. Monitor the reaction progress at intermediate time points if possible. 2. Double Coupling: After the initial coupling and washing steps, repeat the coupling procedure with a fresh solution of this compound.[3]
Steric Hindrance The combination of the Z-group, the norvaline side chain, and a bulky N-terminal residue on the growing peptide can create significant steric hindrance, impeding the approach of the activated amino acid.1. Optimize Solvent Choice: Use a solvent with superior solvating properties like N-Methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) to minimize peptide aggregation and improve resin swelling.[7] 2. Consider Elevated Temperature: If your synthesizer allows, increasing the temperature to 40-50°C can provide the necessary activation energy to overcome the steric barrier. Use with caution to minimize the risk of racemization.[7]
Poor Solubility of this compound Z-protected amino acids can sometimes exhibit poor solubility in standard SPPS solvents, leading to a lower effective concentration in the reaction mixture.1. Ensure Complete Dissolution: Visually confirm that this compound is fully dissolved in the solvent before adding it to the reaction vessel. Gentle warming or sonication may aid dissolution. 2. Use a Co-solvent: In some cases, adding a small amount of a more solubilizing co-solvent like Dichloromethane (DCM) can be beneficial, but ensure it is compatible with your overall synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide yield significantly lower than expected after synthesizing with this compound?

Low overall yield is often a cumulative effect of incomplete coupling at the this compound step. This leads to the formation of deletion sequences (peptides missing the Nva residue), which are difficult to separate from the target peptide during purification. It is crucial to ensure near-quantitative coupling of this compound by employing the strategies outlined in the troubleshooting guide, such as extended reaction times or double coupling.

Q2: Can I use a stronger activating agent with this compound to speed up the reaction?

This compound is already a pre-activated ester. Adding another coupling reagent like HATU or DIC will not activate it further and is not a recommended practice. If you require faster kinetics, it is advisable to start with Z-Nva-OH and perform an in-situ activation with a potent coupling reagent.

Q3: Are there any specific side reactions I should be aware of when using this compound?

  • Racemization: While the Z-group itself is known to suppress racemization during activation, the risk is never zero, especially with extended coupling times or elevated temperatures.[2][8] It is always prudent to analyze the final peptide for epimeric impurities.

  • Premature Deprotection: While unlikely under standard Fmoc-SPPS conditions, ensure that no unintended deprotection of the Z-group is occurring during the synthesis. The Z-group is stable to the basic conditions of Fmoc removal.[9]

Q4: How do I remove the Z-group after the synthesis is complete?

The Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which requires the peptide to be cleaved from the resin first. This method is not compatible with peptides containing methionine or cysteine. Alternatively, strong acidic conditions like HBr in acetic acid can be used, but this may also cleave acid-labile side-chain protecting groups. The choice of deprotection strategy must be considered when planning the synthesis.[2]

Q5: Is this compound compatible with standard Fmoc/tBu chemistry?

Yes, the Z-group is orthogonal to the base-labile Fmoc group and the acid-labile tBu-based side-chain protecting groups.[9][10] This means it will remain intact during the iterative cycles of Fmoc deprotection and is only removed during a dedicated final deprotection step.[11]

Experimental Protocols & Diagrams

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard approach for the manual coupling of this compound.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Perform the standard N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • This compound Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Ensure complete dissolution.

  • Coupling Reaction: Add the this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for at least 4 hours.

  • Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5 times).

Protocol 2: Double Coupling for Difficult Sequences

If the Kaiser test in Protocol 1 remains positive, a double coupling is recommended.

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • Intermediate Wash: After the initial coupling time (e.g., 2-4 hours), drain the coupling solution and wash the resin with DMF (3 times).

  • Second Coupling: Prepare a fresh solution of this compound (3 equivalents) in DMF and add it to the resin. Agitate for another 2-4 hours.

  • Final Monitoring and Washing: Perform a Kaiser test. Once negative, drain the solution and wash the resin thoroughly with DMF (5 times).

Diagrams

SPPS_Workflow cluster_cycle SPPS Cycle for this compound Coupling Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling This compound Coupling (DMF, RT, 4+ hrs) Washing1->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive (Double Couple) Washing2 DMF Wash Monitoring->Washing2 Negative NextCycle Ready for Next Cycle Washing2->NextCycle

Caption: Workflow for a single SPPS cycle incorporating this compound.

Troubleshooting_ZNvaOsu cluster_causes Potential Causes cluster_solutions Solutions Start Incomplete this compound Coupling (Positive Kaiser Test) Cause1 Low Reactivity of Osu Ester Start->Cause1 Cause2 Steric Hindrance Start->Cause2 Cause3 Poor Solubility Start->Cause3 Sol1a Increase Reaction Time (e.g., overnight) Cause1->Sol1a Sol1b Perform Double Coupling Cause1->Sol1b Sol2a Use NMP Solvent Cause2->Sol2a Sol2b Increase Temperature (Carefully) Cause2->Sol2b Sol3 Ensure Complete Dissolution (Sonication/Warming) Cause3->Sol3

Sources

Technical Support Center: Z-Nva-Osu Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Z-Nva-Osu (N-benzyloxycarbonyl-L-norvaline N-hydroxysuccinimide ester). This document is designed for researchers, scientists, and drug development professionals who utilize this reagent for the chemical modification of proteins and peptides. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions with lysine side chains, helping you optimize your experiments for maximal yield and product homogeneity.

Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Lysine Acylation

This section addresses the fundamental principles governing the reaction between this compound and lysine residues. Understanding these core concepts is the first step toward troubleshooting and preventing unwanted side reactions.

Q1: What is the intended chemical reaction between this compound and a lysine side chain?

A: The primary, intended reaction is a nucleophilic acyl substitution. This compound is an N-hydroxysuccinimide (NHS) ester, which is an activated form of the Z-Nva carboxylic acid. The ε-amino group (-NH₂) of the lysine side chain acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide bond, covalently linking the Z-Nva moiety to the lysine residue. The N-hydroxysuccinimide group is released as a soluble leaving group. This reaction is favored due to the excellent leaving group properties of NHS and the nucleophilicity of the primary amine on lysine.[1]

Q2: What is the most common and impactful side reaction I need to prevent?

A: The most significant competing reaction is the hydrolysis of the this compound reagent . The NHS ester is highly susceptible to reaction with water, especially as the pH increases. This hydrolysis reaction converts the activated ester back into the unreactive Z-Nva-OH carboxylic acid, which can no longer react with lysine.[2] This directly reduces the amount of active reagent available for your protein, leading to low conjugation yields. Therefore, maintaining anhydrous conditions for reagent storage and reconstitution is critical.

Q3: How does pH critically influence the reaction with lysine versus other sites?

A: pH is the single most important parameter for controlling the selectivity and efficiency of the conjugation. The reactivity of any amine group is dependent on it being in its deprotonated, nucleophilic state (-NH₂).[3][4]

  • N-terminal α-amino group: Has a pKa typically in the range of 7.0-8.5.

  • Lysine ε-amino group: Has a pKa typically in the range of 10.0-10.5.

At a slightly basic pH (e.g., 8.0-9.0), a significant fraction of the N-terminal amines are deprotonated and reactive, while the majority of lysine side chains remain protonated (-NH₃⁺) and thus non-nucleophilic. As the pH increases above 9.5, lysine side chains become progressively deprotonated and more reactive.[5] This differential reactivity allows for a degree of selectivity. However, the rate of NHS-ester hydrolysis also increases significantly at higher pH, creating a narrow optimal window for the reaction.[2]

Q4: Why is my final product a heterogeneous mixture instead of a single species?

A: This is a very common outcome in lysine-based conjugation chemistry.[6] The primary reason is the presence of multiple surface-accessible lysine residues on most proteins. Each of these lysines can potentially react with this compound. The local microenvironment of each lysine residue—including its solvent accessibility and pKa—influences its individual reactivity, leading to a distribution of products with one, two, three, or more Z-Nva groups attached at different sites.[5] This results in a heterogeneous mixture, often characterized by an average drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during this compound conjugation experiments.

Problem Possible Cause Recommended Solution & Explanation
Low or No Conjugation Yield A. Reagent Hydrolysis: The this compound has degraded due to moisture.Solution: Always use anhydrous DMSO or DMF to reconstitute the reagent immediately before use. Avoid aqueous buffers for reconstitution. Prepare the reagent fresh for each experiment and do not store it in solution.[2]
B. Competing Nucleophiles: Your buffer contains primary amines (e.g., Tris, glycine).Solution: Desalt the protein into an amine-free buffer like PBS (Phosphate-Buffered Saline) or HEPES at the target pH. Tris buffer is a common culprit and will directly compete with your protein for the this compound reagent, drastically reducing yield.[2]
C. Incorrect Stoichiometry: Insufficient molar excess of this compound.Solution: Start with a 5 to 10-fold molar excess of this compound over the protein. Due to competing hydrolysis, a stoichiometric excess is required to drive the reaction to completion. The optimal ratio may need to be determined empirically.
Product Heterogeneity / Lack of Control A. Multiple Lysine Reactions: The reaction conditions are too harsh, leading to extensive, non-selective labeling.Solution: To limit the extent of modification, reduce the reaction time (e.g., from 2 hours to 30 minutes), lower the temperature (e.g., from room temperature to 4°C), or decrease the molar excess of this compound. Running the reaction at a pH of ~8.5 can also help favor the most reactive lysine sites.[5]
B. Off-Target Acylation (Ser, Thr, Tyr): At high pH (>9.5), hydroxyl side chains can become deprotonated and act as nucleophiles, forming unstable ester linkages.Solution: Maintain the reaction pH below 9.5. O-acylation is generally less favorable than N-acylation, but becomes more probable at higher pH values.[7] The resulting esters are also less stable than amides and may hydrolyze during purification or storage.
Protein Aggregation Post-Conjugation A. Altered Surface Charge: Acylation of lysine's ε-amino group neutralizes its positive charge. This change in the protein's isoelectric point (pI) and overall surface charge distribution can lead to instability and aggregation.[8]Solution: After conjugation, exchange the protein into a formulation buffer that is optimized for stability (this may require screening different pH values and excipients). Analyze the product immediately using Dynamic Light Scattering (DLS) to assess for the presence of aggregates.

Section 3: Key Experimental Protocols & Workflows

Protocol 3.1: General Protocol for this compound Conjugation to a Protein

This protocol provides a robust starting point for the conjugation reaction. Optimization of pH, time, and stoichiometry is recommended for each specific protein.

  • Protein Preparation:

    • Dialyze or buffer-exchange your protein (typically at 1-5 mg/mL) into an amine-free reaction buffer (e.g., 1x PBS, pH 8.0). Ensure all traces of buffers like Tris are removed.[2]

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before starting the reaction, prepare a concentrated stock solution (e.g., 10-20 mM) of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • While gently stirring the protein solution, add the desired molar excess (e.g., 10 equivalents) of the this compound stock solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v).

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine. This will consume any unreacted this compound. Incubate for 15-30 minutes.

    • Remove the unreacted reagent and byproducts by desalting, dialysis, or size-exclusion chromatography (SEC) into a suitable storage buffer.

  • Characterization:

    • Confirm the conjugation and assess heterogeneity using LC-MS to measure the mass of the conjugated protein.

    • Assess aggregation using Dynamic Light Scattering (DLS).

Diagram 1: Core Reaction and Competing Hydrolysis

G cluster_reactants Reactants cluster_products Products Z_Nva_Osu This compound (Activated Ester) Conjugate Acylated Lysine (Stable Amide Bond) Z_Nva_Osu->Conjugate Desired Reaction (pH 8.0-9.0) Hydrolyzed Z-Nva-OH (Inactive Acid) Z_Nva_Osu->Hydrolyzed Side Reaction: Hydrolysis (Increases with pH) Lysine Protein-Lysine (R-NH₂) Water Water (H₂O) NHS NHS (Leaving Group) G start Start: Low Conjugation Yield q1 Is your buffer amine-free (e.g., PBS)? start->q1 fix1 Action: Desalt protein into PBS or HEPES. q1->fix1 No q2 Was the this compound reconstituted fresh in anhydrous DMSO? q1->q2 Yes a1_yes Yes a1_no No fix1->start Retry fix2 Action: Discard old reagent. Use fresh this compound and anhydrous solvent. q2->fix2 No q3 Is the molar excess of reagent sufficient (e.g., >5x)? q2->q3 Yes a2_yes Yes a2_no No fix2->start Retry fix3 Action: Increase molar excess of this compound to 10-20x. q3->fix3 No end_ok Problem likely resolved. Consider reaction time/ temperature optimization. q3->end_ok Yes a3_yes Yes a3_no No fix3->start Retry

Caption: A logical workflow for troubleshooting low yield in this compound conjugation reactions.

References

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Vallecoccia, M. S., et al. (2018). Lysine acylation in superoxide dismutase-1 electrostatically inhibits formation of fibrils with prion-like seeding. Journal of Biological Chemistry. Retrieved from [Link]

  • Mojsov, S. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Falk, B. T., et al. (2018). In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. Bioconjugate Chemistry, 29(2), 434-442. Retrieved from [Link]

  • Takaoka, Y., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(9), 2415. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12961254, this compound. Retrieved from [Link]

  • Wagner, A., & Miller, M. J. (2013). Unnatural Lysines with Reduced Sidechain N-Basicity. Synlett, 24(10), 1215-1218. Retrieved from [Link]

  • Baldensperger, T., et al. (2020). Pathways of Non-enzymatic Lysine Acylation. Frontiers in Cell and Developmental Biology, 8, 591. Retrieved from [Link]

  • Vasan, V. (2017). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1243-1254. Retrieved from [Link]

  • Popali, S. (2016). Spps and side reactions in peptide synthesis. Slideshare. Retrieved from [Link]

  • Narita, T., et al. (2019). Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics. Cell Metabolism, 29(3), 535-554. Retrieved from [Link]

  • Zhang, T., et al. (2023). Systematic characterization of lysine glucuronidation in a bispecific antibody. mAbs, 15(1), 2174158. Retrieved from [Link]

  • Ye, H., et al. (2020). Conjugation Site Analysis of Lysine-Conjugated ADCs. Methods in Molecular Biology, 2078, 205-217. Retrieved from [Link]

  • Nelson, C. E., & Peppas, N. A. (2022). Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. Polymer Chemistry, 13(41), 5781-5789. Retrieved from [Link]

  • Leah4sci MCAT. (2016, March 24). Zwitterion and Amino Acid Charge Given pH and pKa [Video]. YouTube. Retrieved from [Link]

  • Catalyst University. (2017, August 16). pH Effects on Amino Acid Structures [Video]. YouTube. Retrieved from [Link]

  • The Chemistry Student. (2023, October 1). How does pH Affect Amino Acids? [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Optimizing HPLC Purification of Z-Nva-Osu Labeled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) purification of peptides labeled with Z-Nva-Osu (N-benzyloxycarbonyl-L-norvaline-N-hydroxysuccinimide ester). The unique chemical properties of this labeling agent introduce specific hurdles that require a nuanced and systematic approach to achieve high-purity peptides.

Section 1: Foundational Knowledge - Understanding the Molecule and the Method

Successful purification begins with a solid understanding of the analyte and the separation technique. This compound is a labeling reagent where the benzyloxycarbonyl (Z) group imparts significant hydrophobicity, while the N-hydroxysuccinimide (Osu) ester provides reactivity towards primary amines.[1]

Key Chemical Characteristics:

  • Z-group: A bulky, hydrophobic moiety that increases the peptide's retention time in reversed-phase HPLC (RP-HPLC).

  • Osu-ester: A reactive group susceptible to hydrolysis, which is a primary source of impurities.[2][3]

  • Peptide Backbone: The intrinsic properties of the peptide sequence (hydrophobicity, charge, and size) will also significantly influence its chromatographic behavior.[4]

The Role of RP-HPLC:

Reversed-phase HPLC is the standard method for peptide purification.[5] It separates molecules based on their hydrophobicity, making it well-suited for peptides. The use of a C18 stationary phase and a mobile phase gradient of increasing organic solvent (typically acetonitrile) is a common starting point.[5]

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses frequent problems encountered during the purification of this compound labeled peptides, providing actionable solutions.

Issue 1: Poor Peak Resolution

Symptom: The peak corresponding to the labeled peptide is broad, shows tailing, or co-elutes with other impurities.[6]

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Gradient: A steep gradient may not provide sufficient time for separation.

    • Solution: After an initial broad gradient to determine the approximate elution time, a shallower gradient around that point will improve resolution.[6][7] For instance, if the peptide elutes at 40% acetonitrile with a 5-95% gradient over 30 minutes, a subsequent run with a 35-45% gradient over 40 minutes can significantly enhance separation.

  • Suboptimal Ion-Pairing Agent Concentration: Trifluoroacetic acid (TFA) is a crucial mobile phase additive that acts as an ion-pairing agent and helps to improve peak shape.[8][9]

    • Solution: While 0.1% TFA is standard, for complex separations, varying the concentration between 0.05% and 0.2% can optimize resolution.[10][] For peptides with multiple positive charges, a higher TFA concentration of 0.2-0.25% may be beneficial.[10]

  • Incorrect Column Chemistry: The standard C18 column may not be ideal for all separations.

    • Solution: For highly hydrophobic peptides, a C8 or C4 column, which is less retentive, may be more suitable.[12][13] Phenyl-based stationary phases can also offer alternative selectivity.

Issue 2: Low Yield of Purified Peptide

Symptom: The final amount of the desired peptide is significantly lower than expected.

Potential Causes & Solutions:

  • Hydrolysis of the Osu-Ester: The Osu-ester is prone to hydrolysis, especially in aqueous environments and at higher pH.[2][14] This creates the corresponding carboxylic acid, which is an impurity.

    • Solution: Perform the labeling reaction and purification in a timely manner. The acidic conditions of the typical RP-HPLC mobile phase (0.1% TFA) help to minimize hydrolysis.[15] After purification, fractions should be lyophilized promptly to remove water and TFA.[16]

  • Irreversible Adsorption: The hydrophobic nature of the Z-group can lead to strong, sometimes irreversible, binding to the stationary phase.[13]

    • Solution: Using a high-quality, end-capped column can minimize this issue. In some cases, increasing the column temperature can reduce hydrophobic interactions and improve recovery.[13][17]

Issue 3: Presence of Unexpected Peaks

Symptom: The chromatogram shows multiple peaks that are not the starting material, the desired product, or the hydrolyzed ester.

Potential Causes & Solutions:

  • Side Reactions During Labeling: The this compound reagent can react with nucleophilic side chains of amino acids like lysine and tyrosine, leading to multiple labeled species.[18]

    • Solution: Careful control of the reaction pH (typically between 7 and 8.5) can favor N-terminal labeling.[2] Optimizing the stoichiometry of the labeling reagent is also crucial to avoid over-labeling.

  • Peptide Degradation: The peptide itself may be unstable under the conditions of synthesis or purification.

    • Solution: Common degradation pathways include deamidation and oxidation.[19][20] The identity of these byproducts can be confirmed by mass spectrometry.[21][22]

Table 1: Troubleshooting Summary

Problem Potential Cause Solution
Poor Peak Resolution Steep GradientUse a shallower gradient around the elution point of the target peptide.[7]
Suboptimal TFAOptimize TFA concentration (0.05% - 0.2%).[10][]
Incorrect ColumnTry a less hydrophobic column (C8, C4) or one with different selectivity (Phenyl).[12][13]
Low Yield Osu-ester HydrolysisWork quickly, use acidic mobile phase, and lyophilize fractions promptly.[15][16]
Irreversible AdsorptionUse a high-quality end-capped column; consider increasing column temperature.[13][17]
Unexpected Peaks Labeling Side ReactionsControl reaction pH (7-8.5) and stoichiometry.[2][18]
Peptide DegradationIdentify byproducts with mass spectrometry and adjust synthesis/purification conditions.[19][21]

Section 3: Experimental Protocols & Visualizations

Protocol: Standard HPLC Purification of a this compound Labeled Peptide
  • Sample Preparation: Dissolve the crude labeled peptide in a minimal amount of a solvent compatible with the mobile phase (e.g., 50% acetonitrile/water). Filter the sample through a 0.22 µm syringe filter.[23]

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm).

  • Mobile Phase:

    • A: 0.1% TFA in HPLC-grade water.

    • B: 0.1% TFA in HPLC-grade acetonitrile.

  • Initial Scouting Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 254/280 nm (if aromatic residues are present).[4]

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired product.[24]

  • Optimization: Based on the scouting run, design a shallower, more focused gradient to improve the resolution of the target peptide from nearby impurities.[25]

Diagram: Troubleshooting Workflow

hplc_troubleshooting cluster_problems Identify Problem cluster_solutions Implement Solutions start Start HPLC Purification check_chromatogram Analyze Chromatogram start->check_chromatogram poor_resolution Poor Resolution? check_chromatogram->poor_resolution Issues Present success Pure Peptide Obtained check_chromatogram->success No Issues low_yield Low Yield? poor_resolution->low_yield No optimize_gradient Optimize Gradient (shallower slope) poor_resolution->optimize_gradient Yes extra_peaks Unexpected Peaks? low_yield->extra_peaks No check_hydrolysis Minimize Hydrolysis (prompt purification, lyophilization) low_yield->check_hydrolysis Yes optimize_labeling Optimize Labeling (pH, stoichiometry) extra_peaks->optimize_labeling Yes ms_analysis Identify Byproducts (MS) extra_peaks->ms_analysis No optimize_gradient->check_chromatogram change_column Change Column (C8, C4, Phenyl) optimize_gradient->change_column change_column->check_chromatogram check_hydrolysis->check_chromatogram check_adsorption Address Adsorption (end-capped column, higher temp) check_hydrolysis->check_adsorption check_adsorption->check_chromatogram optimize_labeling->check_chromatogram ms_analysis->check_chromatogram

Caption: A flowchart for systematically troubleshooting common issues in the HPLC purification of this compound labeled peptides.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is TFA used in the mobile phase? A1: TFA serves multiple purposes in RP-HPLC of peptides. It acts as an ion-pairing agent, neutralizing the positive charges on basic amino acid residues and improving their retention and peak shape.[8][26] It also helps to maintain a low pH, which suppresses the ionization of free silanol groups on the silica-based stationary phase, further reducing peak tailing.[9]

Q2: What is the best way to confirm the identity of my purified peptide? A2: The most definitive method is mass spectrometry (MS).[21][22] Coupling HPLC with MS (LC-MS) allows for the direct mass analysis of eluting peaks. Alternatively, collected fractions can be analyzed by techniques like MALDI-TOF or ESI-MS.[27]

Q3: My labeled peptide is very hydrophobic and elutes very late. What can I do? A3: For highly hydrophobic peptides, consider using a less retentive stationary phase like C8 or C4.[28] Increasing the column temperature can also reduce retention.[17] Another option is to use a stronger organic modifier, such as isopropanol, in the mobile phase.[17]

Q4: I see a peak that elutes just before my main product peak and has the same mass. What is it? A4: This is likely the hydrolyzed form of the this compound labeled peptide, where the Osu-ester has been converted to a carboxylic acid. This makes the molecule slightly more polar, causing it to elute earlier in RP-HPLC.[14]

References

  • Why is trifluoroacetic acid (TFA) used in c-18 column?
  • Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Sigma-Aldrich.
  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. (2005). PubMed.
  • FAQ Peptide Purific
  • the role of TFA on Reverse phase chrom
  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited | Request PDF.
  • Reverse Phase Column Choice Affects Peptide Purity. Teledyne Labs.
  • An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Benchchem.
  • Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides. Benchchem.
  • Tips for optimization of peptides and proteins separ
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • HPLC Analysis and Purification of Peptides. (2012). PubMed Central.
  • Peptide Isolation – Method Development Considerations.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023, May 3). Agilent.
  • HPLC Purification of Peptides. (2016, December 30). Protocols.io.
  • Peptide Purific
  • Which Stationary Phase Should I Chose For My Peptide Purific
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • HPLC purification of peptides and miniature proteins.
  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006, October 1).
  • Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015, June 22). Analytical Methods (RSC Publishing).
  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chrom
  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chrom
  • Literature review of Z-Ser(tbu)-osu applications in peptide drug discovery. Benchchem.
  • Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. PubMed Central.
  • This compound - Cre
  • Peptide Synthesis & Impurity Profiling. (2023, April 7). Daicel Pharma Standards.
  • Investigation of Impurities in Peptide Pools. MDPI.
  • Typical examples of impurities observed in synthesized peptides.
  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. NIH.
  • Mass Spectral Analysis of Synthetic Peptides: Implic
  • Publications | OSU Mass Spectrometry Center.
  • De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry. PMC.
  • Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling. (2015, November 4). PLOS One.
  • Side reactions in solid-phase peptide synthesis and their applic
  • Late-stage labeling of diverse peptides and proteins with iodine-125. PMC.
  • Technical Support Center: Troubleshooting Peptide Synthesis with Z-Lys(Z)-OSu. Benchchem.

Sources

Technical Support Center: Z-Nva-Osu Stability & Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Z-Nva-Osu (Z-L-norvaline N-hydroxysuccinimide ester). This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable reagent in their work. Here, you will find in-depth information on its stability, optimal storage conditions, and troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and its primary application?

This compound, or Z-L-norvaline N-hydroxysuccinimide ester, is an amino acid derivative used in peptide synthesis and bioconjugation.[1] It consists of the amino acid L-norvaline, which is protected at its N-terminus by a benzyloxycarbonyl (Cbz or Z) group and activated at its C-terminus as an N-hydroxysuccinimide (NHS) ester.[1] This "active ester" configuration makes it highly reactive towards primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue), forming a stable amide bond.[2][3] Its primary use is as a building block in the stepwise synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).[4]

2. How should I handle a new vial of this compound upon receipt?

This compound, like all NHS esters, is sensitive to moisture.[2][5] Upon receiving a new vial, it is crucial to prevent exposure to atmospheric humidity.

  • Equilibration: Before opening, allow the vial to fully equilibrate to room temperature. This can take 30-60 minutes and prevents condensation of moisture onto the cold powder, which would initiate hydrolysis.

  • Inert Atmosphere: If possible, open and handle the reagent in a glove box or under a stream of dry inert gas like nitrogen or argon.[5]

  • Weighing: Weigh out the desired amount quickly and reseal the vial tightly. Purging the vial headspace with an inert gas before sealing is optimal for preserving the remaining reagent.[5]

3. What are the recommended long-term and short-term storage conditions?

Proper storage is the single most critical factor in maintaining the reactivity of this compound.

Condition Temperature Environment Duration Rationale
Long-Term -20°C or colderDessicated, sealed vial, protected from lightYearsMinimizes hydrolysis and thermal degradation.[6][7]
Short-Term (In-Use) -20°CDessicated, tightly sealedMonthsMaintains reagent integrity between uses. Always re-equilibrate to room temp before opening.[7]
Stock Solution (in DMF/DMSO) -20°CAnhydrous solvent, sealed vial1-2 MonthsProvides convenience but is less stable than the lyophilized powder.[8] Use high-quality, amine-free DMF.[3]

4. What is the primary degradation pathway for this compound?

The primary degradation pathway is hydrolysis . The N-hydroxysuccinimide ester is susceptible to nucleophilic attack by water. This reaction cleaves the active ester bond, resulting in the inactive Z-Nva-OH (Z-norvaline carboxylic acid) and N-hydroxysuccinimide (NHS).[2][5] This hydrolyzed product is no longer capable of coupling with amines, leading to failed or low-yield reactions.

Fig. 1: Competing reaction pathways for this compound.

5. How does pH affect the stability of this compound in solution?

The stability of NHS esters is highly pH-dependent.[3]

  • Acidic pH (below 7.0): Hydrolysis is relatively slow. However, the desired coupling reaction with amines is also inefficient because the amine is protonated (R-NH3+) and thus not nucleophilic.[8][9]

  • Neutral to Slightly Basic pH (7.2 - 8.5): This range represents the optimal compromise for coupling reactions.[2] The amine is sufficiently deprotonated and nucleophilic, while the NHS ester maintains a reasonable half-life.[3]

  • High pH (above 8.5): The rate of hydrolysis increases dramatically. At pH 9, the half-life of a typical NHS ester can be reduced to just a few minutes.[2][5]

pH Temperature Approximate Half-life of NHS Ester
7.04°C4 - 5 hours[2]
8.0Room Temp~1 hour[2]
8.64°C~10 minutes[2]

Table data is for general NHS esters and serves as a guideline.

Troubleshooting Guide

Problem: Low or No Coupling Efficiency

This is the most common issue and is almost always linked to the integrity of the this compound reagent or the reaction conditions.

  • Potential Cause 1: Reagent Hydrolysis

    • Diagnosis: The this compound powder may have been exposed to moisture, or the stock solution may be too old. The reaction fails to proceed as monitored by TLC or LC-MS.

    • Solution & Prevention:

      • Always store the lyophilized powder at -20°C or colder in a desiccator.[7][10]

      • Always allow the vial to warm to room temperature before opening to prevent condensation.[5]

      • Prepare stock solutions in high-quality, anhydrous, amine-free DMF or DMSO immediately before use.[3] Aqueous solutions should be used immediately.[8]

      • If in doubt, use a fresh vial of this compound or perform a quality check (see Protocol 2).

  • Potential Cause 2: Incorrect pH or Buffer Choice

    • Diagnosis: The reaction is performed at a pH below 7, or the buffer contains primary amines.

    • Solution & Prevention:

      • Ensure the reaction pH is maintained between 7.2 and 8.5 for optimal coupling.[2][3] The optimal pH is often cited as 8.3-8.5.[8]

      • Crucially, do not use buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or Glycine. These will compete with your target molecule for reaction with the this compound.[5]

      • Use non-nucleophilic buffers like phosphate (PBS), bicarbonate, or HEPES.

Troubleshooting_Low_Yield Start Low Coupling Yield CheckReagent Check Reagent Integrity Start->CheckReagent CheckConditions Check Reaction Conditions Start->CheckConditions Hydrolysis Was reagent exposed to moisture or stored improperly? CheckReagent->Hydrolysis Buffer Does buffer contain primary amines (e.g., Tris)? CheckConditions->Buffer Hydrolysis->CheckConditions No UseNew Solution: Use fresh vial. Store properly. Hydrolysis->UseNew Yes pH Is reaction pH in 7.2-8.5 range? Buffer->pH No ChangeBuffer Solution: Switch to non-amine buffer (e.g., PBS, HEPES). Buffer->ChangeBuffer Yes AdjustpH Solution: Adjust pH to 8.0-8.3. pH->AdjustpH No

Fig. 2: Troubleshooting decision tree for low coupling yield.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol minimizes the risk of reagent degradation due to environmental factors.

  • Receipt: Upon receipt, log the vial and immediately place it in a -20°C freezer inside a desiccator.

  • Preparation for Use:

    • Transfer the sealed vial from the freezer to a benchtop desiccator.

    • Allow the vial to equilibrate to room temperature for at least 30 minutes.

  • Dispensing:

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • Under a stream of nitrogen or argon (or in a glovebox), quickly open the vial.

    • Weigh the desired amount of this compound into a separate, dry tube.

    • Purge the headspace of the original vial with inert gas, seal it tightly with paraffin film, and return it to the -20°C desiccator.

  • Solubilization:

    • Add high-quality anhydrous DMF or DMSO to the weighed reagent to create a stock solution of known concentration (e.g., 10 mg/mL).

    • Vortex briefly to dissolve. Use this solution promptly. For short-term storage (1-2 months), store the solution at -20°C.[8]

Protocol 2: Quick Quality Assessment of this compound by Hydrolysis Monitoring

This method can qualitatively assess if your reagent is still active. It is based on the principle that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can be monitored.[5]

  • Sample Preparation:

    • Weigh 1-2 mg of this compound into a microcentrifuge tube.

    • Dissolve it in 0.25 mL of anhydrous DMF or DMSO.[5]

  • Reaction Setup:

    • Prepare two tubes:

      • Tube A (Test): Add 2 mL of a basic buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

      • Tube B (Control): Add 2 mL of a neutral, amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0).[2]

    • To each tube, add 25 µL of your this compound stock solution.

  • Analysis (TLC):

    • Spot a TLC plate (e.g., silica gel) with the starting material (this compound in DMF) and with samples from Tube A and Tube B at t=0 and t=30 minutes.

    • Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes - this may need optimization).

    • Expected Result: An active reagent will show a new, more polar spot (the hydrolyzed Z-Nva-OH) appearing or intensifying over time in Tube A, while remaining largely unchanged in Tube B. If the spot in your starting material is already predominantly the hydrolyzed product, the reagent has degraded.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12961254, this compound. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. [Link]

  • Reddit. (2022). Conditions for coupling to an N-hydroxysuccinimide ester. [Link]

  • Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ResearchGate. (2020). EDC-NHS coupling not working?. [Link]

  • Royal Society of Chemistry. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • NovoPro Bioscience Inc. (n.d.). Handling and Storage of Synthetic Peptides. [Link]

Sources

Technical Support Center: Z-Nva-Osu Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Product Formation and Maximizing Purity

Welcome to the Technical Support Center for Z-Nva-Osu peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing peptides using N-α-Cbz-L-norvaline N-hydroxysuccinimide ester (this compound). As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your syntheses effectively.

Introduction: The Challenge of Purity in this compound Synthesis

This compound is a valuable building block in solution-phase peptide synthesis (SPPS), offering the benzyloxycarbonyl (Z) protecting group for the α-amine, which is removable by hydrogenolysis.[1][2] The N-hydroxysuccinimide (Osu) ester provides a pre-activated carboxyl group for efficient amide bond formation.[3] However, the synthesis of this compound itself, and its subsequent use in peptide coupling, is not without challenges. The formation of side products can complicate purification, reduce yields, and compromise the integrity of the final peptide. This guide will address the most common issues encountered and provide robust strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound using the DCC/NHS method?

A1: The most prevalent side products are N-acylurea and dicyclohexylurea (DCU). N-acylurea is formed by the rearrangement of the reactive O-acylisourea intermediate, which is generated from the reaction of Z-Nva-OH with dicyclohexylcarbodiimide (DCC).[1][4] This side product is particularly problematic as it can be difficult to separate from the desired this compound. DCU is the insoluble byproduct of DCC and must be thoroughly removed.[5]

Q2: How can I minimize the formation of N-acylurea?

A2: Minimizing N-acylurea formation involves controlling the reaction conditions. Key strategies include:

  • Temperature Control: Perform the reaction at low temperatures (typically 0 °C) to slow down the rate of the O-to-N acyl rearrangement.[6]

  • Stoichiometry: Use a slight excess of N-hydroxysuccinimide (NHS) relative to Z-Nva-OH to efficiently trap the O-acylisourea intermediate as the desired active ester before it can rearrange.

  • Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times, which can favor the formation of the more thermodynamically stable N-acylurea.

Q3: What is the risk of racemization during the synthesis of this compound?

A3: Racemization is a significant risk during the activation of any N-protected amino acid.[7] The formation of an oxazolone intermediate from the activated Z-Nva-OH can lead to the loss of stereochemical integrity.[6] The use of additives can help suppress this side reaction.

Q4: Can I use coupling agents other than DCC?

A4: Yes, other carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used.[5] EDC offers the advantage of its byproduct being water-soluble, which can simplify purification.[8] However, the fundamental side reactions of N-acylurea formation and racemization can still occur.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during this compound synthesis and its subsequent use in peptide coupling.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the starting Z-Nva-OH.Visualizing the disappearance of the starting material and the appearance of the product spot confirms reaction completion.
Hydrolysis of this compound Ensure all glassware is dry and use anhydrous solvents. During workup, minimize contact with aqueous phases.N-hydroxysuccinimide esters are susceptible to hydrolysis, which reverts the activated ester back to the carboxylic acid.[9]
Formation of N-acylurea Follow the mitigation strategies outlined in the FAQs (low temperature, optimized stoichiometry).N-acylurea formation is an irreversible side reaction that consumes the activated intermediate, thereby reducing the yield of the desired product.[4]
Issue 2: Presence of Impurities After Synthesis
Observed Impurity Identification Method Troubleshooting Action Scientific Rationale
Dicyclohexylurea (DCU) Insoluble white solid in many organic solvents.Filter the reaction mixture thoroughly. Recrystallization of the product can also effectively remove DCU.DCU has very low solubility in common organic solvents like ethyl acetate or dichloromethane, allowing for its removal by physical separation.[5]
N-acylurea Can be identified by HPLC and Mass Spectrometry.Purification by column chromatography on silica gel is often necessary. Careful optimization of the mobile phase is key.The polarity of N-acylurea is often similar to the desired product, making separation challenging. Gradient elution may be required for effective separation.
Unreacted Z-Nva-OH Can be detected by TLC or HPLC.During aqueous workup, a mild basic wash (e.g., with saturated sodium bicarbonate solution) can remove the acidic Z-Nva-OH.The carboxylic acid group of Z-Nva-OH is deprotonated by the base, forming a water-soluble salt that partitions into the aqueous phase.
Issue 3: Racemization Detected in the Final Peptide
Potential Cause Troubleshooting Action Scientific Rationale
Racemization during this compound synthesis Add racemization-suppressing agents like copper(II) chloride (CuCl₂) during the synthesis of this compound.[2]Copper(II) ions are thought to chelate with the reactants, preventing the formation of the planar oxazolone intermediate that leads to racemization.[2]
Racemization during peptide coupling Use a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine for the coupling reaction. Perform the coupling at a low temperature.Strong, non-hindered bases can abstract the α-proton of the activated amino acid, leading to racemization. Hindered bases are less likely to do so.

Experimental Protocols

Protocol 1: Synthesis of Z-L-norvaline N-hydroxysuccinimide ester (this compound)

This protocol is a robust starting point for the synthesis of this compound, incorporating best practices to minimize side product formation.

Materials:

  • Z-L-norvaline (Z-Nva-OH)

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate

  • Hexane

Procedure:

  • Dissolve Z-Nva-OH (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or EtOAc in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM or EtOAc.

  • Add the DCC solution dropwise to the Z-Nva-OH/NHS solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 1:1 Hexane:EtOAc).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of cold DCM or EtOAc.

  • Combine the filtrate and washes and wash sequentially with 5% acetic acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., EtOAc/hexane or isopropanol).

Protocol 2: Purity Assessment of this compound by HPLC

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water.

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient:

  • A linear gradient tailored to elute this compound and potential impurities. A typical starting point would be 30-70% B over 20 minutes.

Analysis:

  • Inject a solution of the purified this compound.

  • Monitor the elution profile at 220 nm and 254 nm.

  • The purity is calculated based on the area percentage of the main peak.

Visualization of Key Processes

Synthesis_and_Side_Reactions cluster_synthesis This compound Synthesis cluster_side_reactions Potential Side Reactions Z_Nva_OH Z-Nva-OH O_acylisourea O-Acylisourea Intermediate Z_Nva_OH->O_acylisourea NHS NHS DCC DCC Z_Nva_Osu This compound (Desired Product) O_acylisourea->Z_Nva_Osu N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Racemization Racemized Product O_acylisourea->Racemization Hydrolysis Hydrolyzed Product (Z-Nva-OH) Z_Nva_Osu->Hydrolysis

Conclusion

The successful synthesis of high-purity this compound is achievable through a careful understanding and control of the reaction chemistry. By implementing the strategies outlined in this guide, researchers can effectively minimize the formation of common side products such as N-acylurea and racemized species. Rigorous purification and analytical characterization are essential to ensure the quality of this critical peptide synthesis reagent, ultimately leading to more reliable and reproducible research outcomes.

References

  • Current time inform
  • Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC. [Link]

  • 3.5 Carbodiimides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. [Link]

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed. [Link]

  • Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. PubMed. [Link]

  • Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids. PubMed. [Link]

  • Formation of N-Acyl-N,N′-dicyclohexylureas from DCC and Arenecarboxylic Acids in the Presence of Hydroxybenzotriazole in CH2Cl2 at Room Temperature. ResearchGate. [Link]

  • Side reactions of N-hydroxysuccinimide esters with nucleophiles. Chemistry Stack Exchange. [Link]

  • Overcoming limiting side reactions associated with an NHS-activated precursor of polymethacrylamide-based polymers. PubMed. [Link]

  • 7.4 Racemization Assays. The Chemical Synthesis of Peptides. [Link]

  • Synthesis method of chiral norvaline.
  • alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis.
  • Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acid. ResearchGate. [Link]

  • Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • Help with DCC NHS coupling reaction. Reddit. [Link]

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Technical Support Center: Mass Spectrometry Analysis of Incomplete Z-Nva-Osu Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete coupling reactions, particularly involving Z-Nva-Osu (Carbobenzoxy-L-norvaline N-hydroxysuccinimide ester). As your dedicated application scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve these issues using mass spectrometry.

The following sections are structured to provide a logical workflow, from identifying the problem to implementing corrective actions and understanding the underlying chemistry.

Part 1: Core Directive - Understanding the Problem

Incomplete peptide coupling is a common hurdle in both solid-phase and solution-phase peptide synthesis.[1] When using activated esters like this compound, the goal is to form a stable amide bond with a free amine (e.g., the N-terminus of a growing peptide chain or a lysine side chain). However, several competing reactions can occur, leading to a mixture of products and a lower yield of your desired peptide.[2] Mass spectrometry (MS) is an indispensable tool for identifying the components of this mixture, allowing for a precise diagnosis of the problem.[3][4]

The primary challenge with this compound coupling lies in ensuring the complete reaction of the N-hydroxysuccinimide (NHS) ester with the target amine. Incomplete reactions can stem from several factors, including suboptimal reaction conditions, reagent degradation, or steric hindrance.[5] This guide will walk you through how to use mass spectrometry to identify the tell-tale signs of these issues.

Part 2: Troubleshooting Guide - A Question & Answer Approach

This section is designed to directly address the specific issues you might be facing in the lab.

Q1: My LC-MS results show multiple peaks around the expected mass of my product. How can I use MS to confirm incomplete coupling?

Answer: The presence of a peak corresponding to your unreacted starting material is the most direct evidence of incomplete coupling.

  • Identify the Key Masses: Before running your sample, calculate the theoretical monoisotopic masses of your starting amine (peptide), the this compound reagent, and your expected final product.

  • Look for the Unreacted Amine: In your mass spectrum, search for the [M+nH]ⁿ⁺ ion series of your starting peptide. Electrospray ionization (ESI) often produces multiply charged ions, so you may see [M+H]⁺, [M+2H]²⁺, etc.[6][7] The presence of these ions confirms that a portion of your starting material did not react.

  • Data Interpretation: The relative intensity of the unreacted starting material peak compared to your product peak can give you a semi-quantitative idea of the reaction's inefficiency.

Q2: I see a peak that I suspect is the hydrolyzed this compound. What is its mass and why does this happen?

Answer: Hydrolysis of the NHS ester is a major competing reaction, especially in the presence of water.[][9] This reaction converts the active ester back to the carboxylic acid (Z-Nva-OH) and releases N-hydroxysuccinimide (NHS).

  • Mechanism of Hydrolysis: The NHS ester is susceptible to nucleophilic attack by water, which is often present in reaction solvents unless they are scrupulously dried. This reaction is accelerated at higher pH.[10]

  • Mass to Look For: You should look for the [M+H]⁺ ion of Z-Nva-OH.

  • Confirmation: The presence of a significant peak for hydrolyzed Z-Nva-OH in your reaction mixture indicates that your reagents or solvents may contain too much water, or that the reaction pH is too high.[9]

Q3: Are there other common side products I should be looking for in my mass spectrum?

Answer: Yes, besides hydrolysis, several other side reactions can occur during peptide coupling, leading to characteristic byproducts detectable by MS.

  • N-Acylurea Formation: This is a common side reaction when using carbodiimide activators to generate the NHS ester in situ, but can also occur under certain conditions with pre-activated esters.[11] It results in an inactive byproduct.

  • Formation of Urea Derivatives: In some cases, the Z-Nva moiety can rearrange and react with another amine to form a urea derivative. This is more common with azide-based coupling methods but can occur under specific conditions.[12]

  • Side Reactions with Amino Acid Side Chains: Nucleophilic side chains of certain amino acids (e.g., Ser, Thr, Tyr) can sometimes react with the NHS ester, leading to undesired modifications.[13]

Table 1: Key m/z Values for Troubleshooting this compound Coupling (Note: These are monoisotopic masses and should be adjusted for expected charge states, e.g., [M+H]⁺, [M+Na]⁺, etc.)

CompoundMolecular FormulaMonoisotopic Mass (Da)Description
This compoundC₁₇H₂₀N₂O₆348.1321Activated Ester Reagent
Z-Nva-OHC₁₃H₁₇NO₄251.1158Hydrolysis Product
N-hydroxysuccinimide (NHS)C₄H₅NO₃115.0269Leaving Group
Unreacted Amine (Example: H-Gly-Gly-Gly-OH)C₆H₁₁N₃O₄189.0750Starting Peptide
Expected Product (Z-Nva-Gly-Gly-Gly-OH)C₁₉H₂₆N₄O₇422.1805Desired Coupled Peptide

Part 3: Experimental Protocols & Workflows

To effectively troubleshoot, a systematic approach to sample analysis is crucial.

Protocol 1: LC-MS Analysis of a Coupling Reaction Mixture
  • Sample Preparation:

    • Quench the reaction at a specific time point by adding a weak acid (e.g., 0.1% formic acid or acetic acid).

    • Dilute a small aliquot of the reaction mixture in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final concentration should be in the low µg/mL to ng/mL range.[7]

  • LC Separation:

    • Use a reversed-phase C18 column suitable for peptide separations.[1]

    • Employ a water/acetonitrile gradient with an acidic modifier like formic acid (0.1%). Formic acid is preferred over trifluoroacetic acid (TFA) for MS analysis as it causes less ion suppression.[14]

  • MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[6]

    • Perform a full scan (MS1) to detect all ions in a relevant m/z range (e.g., 100-2000 m/z).

    • Set up a data-dependent acquisition (DDA) or targeted MS/MS (MS2) experiment to fragment ions of interest (e.g., the expected product, unreacted starting material, and potential byproducts).[15]

  • Data Analysis:

    • Extract ion chromatograms (XICs) for the calculated m/z values of all expected species (see Table 1).

    • Analyze the MS/MS fragmentation patterns to confirm the identities of the observed peaks. For peptides, look for characteristic b- and y-ion series.[16]

Workflow for Troubleshooting Incomplete Coupling

The following diagram illustrates a logical workflow for diagnosing incomplete coupling issues.

G cluster_0 Problem Identification cluster_1 Mass Spectrometry Analysis cluster_2 Diagnosis & Corrective Actions A Incomplete Coupling Suspected (Low Yield, Complex Mixture) B Prepare Sample for LC-MS (Quench & Dilute) A->B C Perform LC-MS Analysis (Full Scan & MS/MS) B->C D Analyze MS Data: - Check for Unreacted Amine - Look for Hydrolyzed Z-Nva-OH - Search for Other Byproducts C->D E Unreacted Amine Detected? D->E F Hydrolyzed Z-Nva-OH Detected? E->F No G Optimize Reaction Conditions: - Increase coupling time - Increase reagent equivalents - Check for steric hindrance E->G Yes H Improve Reagent/Solvent Quality: - Use fresh, anhydrous solvents - Verify this compound activity - Control reaction pH (7.2-8.5) F->H Yes I Reaction Optimized F->I No G->I H->I

Caption: Troubleshooting workflow for incomplete this compound coupling.

Part 4: Frequently Asked Questions (FAQs)

  • Q: How can I check the activity of my this compound reagent before starting the reaction?

    • A: You can perform a simple qualitative test by dissolving a small amount of the NHS ester in a buffer and then adding a base (e.g., NaOH). Hydrolysis releases NHS, which has a characteristic UV absorbance around 260 nm. An increase in absorbance after adding the base indicates that the ester is active.[5][17]

  • Q: Can the choice of solvent affect the coupling efficiency?

    • A: Absolutely. Protic solvents can compete with the amine for reaction with the NHS ester. It is best to use high-purity, anhydrous aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).[18]

  • Q: My mass spectrometer shows multiple charge states for my peptide. How do I interpret this?

    • A: Multiple charge states are common in ESI-MS of peptides, as basic residues (like lysine, arginine, histidine, and the N-terminus) can be protonated.[6][19] You can use the different charge states to confirm the molecular weight of your peptide. Software packages can "deconvolute" the charge state envelope to provide the neutral mass.

  • Q: What is the role of the Z (carbobenzoxy) group and can it cause issues?

    • A: The Z or Cbz group is a common amine protecting group.[20][21] It is generally stable under coupling conditions but can be removed by catalytic hydrogenation.[22] Under very harsh acidic conditions, it might be partially cleaved. Ensure your reaction and workup conditions are compatible with this protecting group.

References

  • BenchChem Technical Support Team. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. BOC Sciences.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • Journal of the Chemical Society, Perkin Transactions 1. (1977). Formation and degradation of urea derivatives in the azide method of peptide synthesis. Part 1.
  • Chhabra, S. R., et al. (1998). An appraisal of the utility of N-acylurea derivatives in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Chait, B. T., & Kent, S. B. (1992). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. Protein Science, 1(11), 1443-1450.
  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362-387.
  • Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
  • Gilson. (n.d.).
  • ChemicalBook. (2024). N-Hydroxysuccinimide and N-hydroxysuccinimide ester. ChemicalBook.
  • Loo, J. A., Udseth, H. R., & Smith, R. D. (1989). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical biochemistry, 179(2), 404-412.
  • Dong, M. W. (2016). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. LCGC North America, 34(11), 828-841.
  • Agilent. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2011).
  • Ohio State University. (n.d.). Introduction to Proteomics and Mass spectrometry. OSU Chemistry.
  • Benchchem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
  • ResearchGate. (n.d.). A typical LC-MS/MS analysis of a peptide.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter.
  • Bio-Rad. (n.d.). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Bio-Rad.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide: Z-Nva-osu vs. Fmoc-Nva-osu in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yield and purity. This guide provides an in-depth technical comparison of two Nα-protected and C-activated forms of the non-proteinogenic amino acid Norvaline (Nva): Z-Nva-osu and Fmoc-Nva-osu. We will explore the fundamental chemistry of the Z (Benzyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups, present comparative performance data, and provide field-proven protocols to guide your synthetic strategy.

Introduction: The Strategic Role of Protecting Groups and Activation in SPPS

Solid-Phase Peptide Synthesis (SPPS) revolutionized the construction of peptides by anchoring the growing chain to an insoluble resin, thereby simplifying purification steps.[1][2] The success of this iterative process hinges on two key chemical tactics: the temporary protection of the α-amino group of the incoming amino acid and the activation of its carboxyl group to facilitate efficient peptide bond formation.[3][4]

  • Nα-Protecting Groups: These moieties prevent self-polymerization and ensure that the amino acid adds in a controlled, stepwise manner.[3] The choice of protecting group dictates the entire synthetic strategy, defining the chemical conditions used for its removal (deprotection) in each cycle.

  • Carboxyl Activation: To form an amide (peptide) bond, the carboxylic acid of the incoming amino acid must be converted into a more reactive form. N-hydroxysuccinimide (NHS or OSu) esters are widely used "active esters" that react efficiently with the free N-terminal amine of the resin-bound peptide chain under mild conditions.[5][6][7]

This guide focuses on Norvaline (Nva), a linear-side-chain analog of valine, which is often incorporated into peptide sequences to modulate biological activity.[8][9] We will compare two commercially available activated Nva derivatives: this compound, which utilizes the classical Z-group, and Fmoc-Nva-osu, which employs the modern Fmoc-group standard.

The Core Chemistry: A Tale of Two Protecting Groups

The fundamental difference between this compound and Fmoc-Nva-osu lies in the stability and cleavage conditions of their respective Nα-protecting groups. This distinction governs their compatibility with different SPPS strategies.

The Z (Benzyloxycarbonyl) Group: A Classic with Limitations in Modern SPPS

The Z-group is a robust protecting group, historically significant in peptide chemistry. However, its removal requires harsh conditions that are largely incompatible with modern, mild SPPS strategies.

  • Cleavage Mechanism: The Z-group is typically removed by strong acids (e.g., HBr in acetic acid) or catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[10][11]

  • SPPS Incompatibility: These harsh conditions are not "orthogonal" to the standard acid-labile side-chain protecting groups (e.g., Boc, tBu) and resin linkers (e.g., Wang, Rink Amide) used in Fmoc-SPPS.[12][13] Attempting to use a Z-protected amino acid for iterative chain elongation in an Fmoc-based synthesis would lead to the premature cleavage of side-chain protectors or the peptide from the resin.

  • Strategic Niche: The Z-group's stability to both mild base (Fmoc deprotection) and moderate acid (final cleavage) makes it a valuable tool for specific, advanced applications, such as the N-terminal capping of a completed peptide for orthogonal deprotection and subsequent on-resin cyclization or modification.[12][14][15]

The Fmoc (9-fluorenylmethoxycarbonyl) Group: The Modern Standard for SPPS

The Fmoc group is the cornerstone of modern SPPS, prized for its mild cleavage conditions which enable a truly orthogonal protection scheme.[][17][18]

  • Cleavage Mechanism: The Fmoc group is rapidly removed under mild basic conditions, most commonly with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[19][20][21] The mechanism proceeds via a β-elimination, initiated by the abstraction of an acidic proton on the fluorenyl ring system.[22][23]

  • Orthogonality: The base-lability of the Fmoc group is perfectly orthogonal to the acid-labile tert-butyl (tBu)-based side-chain protecting groups and linkers used in the most common SPPS strategy.[4][] This allows for the iterative removal of the Nα-Fmoc group without disturbing other protected sites until the final acid-mediated cleavage from the resin.[18]

  • Advantages: This strategy offers high yields, excellent reproducibility, and compatibility with sensitive or modified amino acids (e.g., phosphorylated, glycosylated peptides), making it the dominant choice for both research and industrial peptide synthesis.[][17]

Head-to-Head Comparison: this compound vs. Fmoc-Nva-osu

The choice between these two reagents is dictated almost entirely by the intended synthetic strategy. For routine, linear solid-phase synthesis, Fmoc-Nva-osu is the unequivocal choice. This compound's utility is reserved for specialized, non-iterative applications.

Comparative Performance & Strategy
FeatureThis compoundFmoc-Nva-osuRationale & Causality
Primary Application Solution-phase synthesis; Orthogonal N-terminal capping in SPPS.[11][12]Iterative chain elongation in Fmoc-SPPS.[1]Z-group removal requires harsh conditions incompatible with standard SPPS resins and side-chain protection.[11] Fmoc's mild base removal is the foundation of modern orthogonal SPPS.[]
Nα-Deprotection Catalytic Hydrogenolysis or strong acid (HBr/AcOH).[10]20% Piperidine in DMF.[1]The Z-group is stable to acidolysis and mild base, while the Fmoc group is specifically designed to be base-labile.[13]
Orthogonality Orthogonal to Fmoc/tBu strategy.[14]Orthogonal to acid-labile side-chain protection (tBu, Trt, Boc).[4][]The distinct chemical labilities (hydrogenolysis/strong acid vs. mild base vs. strong acid) allow for selective deprotection.
Coupling Efficiency High (as an OSu ester).High (as an OSu ester).Both reagents utilize the same N-hydroxysuccinimide active ester, which provides good reactivity for peptide bond formation.[5] However, in SPPS, Fmoc-Nva-OH coupled with modern reagents like HBTU/HATU is often faster than using a pre-formed OSu ester.[24][25]
Side Reaction Risk Minimal during coupling. Harsh deprotection can damage sensitive residues.Low. Potential for aspartimide formation at Asp residues or DKP at dipeptides during piperidine treatment, though less of a concern for an internal Nva residue.[13][23]The mild conditions of Fmoc-SPPS minimize side reactions. The primary risks are sequence-dependent and associated with the deprotection step, not the Nva residue itself.[]
Automation Fitness Not suitable for automated iterative SPPS.Ideal for automated SPPS.[18]Automated synthesizers are designed around the cyclic, mild deprotection/coupling chemistry of the Fmoc strategy.

Experimental Workflows & Protocols

The following diagrams and protocols illustrate the practical application of each reagent within their respective synthetic contexts.

Workflow Visualizations

Fmoc_SPPS_Workflow cluster_cycle SPPS Cycle with Fmoc-Nva-osu Resin Resin-Peptide-NH2 (Free Amine) Coupling Couple Fmoc-Nva-osu Resin->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 NextCycle Resin-Peptide-Nva-NH2 (Ready for next cycle) Wash2->NextCycle

Caption: Iterative workflow for incorporating Fmoc-Nva-osu in SPPS.

Z_Capping_Workflow cluster_capping Orthogonal N-Terminal Capping with this compound Start H2N-Peptide-Resin (Final Fmoc group removed) Capping Couple this compound (or other Z-AA-osu) Start->Capping Wash DMF Wash Capping->Wash Result Z-Nva-Peptide-Resin (Ready for selective Z-deprotection or final cleavage) Wash->Result

Sources

A Senior Application Scientist's Guide: Z-Nva-Osu vs. Traditional NHS Esters for Advanced Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable labeling of proteins is a cornerstone of discovery, diagnostics, and therapeutic development. N-Hydroxysuccinimide (NHS) esters have long been the workhorse for modifying primary amines on proteins, valued for their reactivity and the stable amide bonds they form.[][2] However, the demand for greater control, enhanced stability, and novel applications has spurred the development of specialized reagents. This guide provides an in-depth, objective comparison between Z-Nva-Osu (N-Z-L-norvaline-OSu) and other conventional NHS esters, offering field-proven insights and experimental frameworks to inform your selection.

Part 1: The Foundation: Understanding NHS Ester Chemistry

NHS esters are the reagents of choice for labeling primary amines (the N-terminus and lysine side chains) on proteins.[][3] The reaction mechanism is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[2][4][5]

Key Reaction Parameters:

  • pH: The reaction is critically pH-dependent. The optimal range is typically pH 8.3-8.5.[6] Below this range, the amine is protonated (R-NH3+) and non-nucleophilic. Above this range, the competing reaction—hydrolysis of the NHS ester by hydroxide ions—accelerates dramatically, reducing labeling efficiency.[4][6][7]

  • Concentration: Higher protein concentrations (e.g., >5 mg/mL) generally lead to higher labeling efficiency.[8]

  • Buffers: Amine-free buffers such as phosphate, bicarbonate, or borate are essential to prevent the buffer from competing with the protein for reaction with the ester.[4][9]

The primary challenge with traditional NHS ester chemistry is controlling the site of labeling. With numerous lysine residues often available on a protein's surface, standard protocols result in a heterogeneous mixture of labeled products, which can be a significant drawback for applications requiring high precision.[3]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-R (Stable Amide Bond) Protein->Conjugate Nucleophilic Attack pH 7.2-9.0 NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Conjugate Byproduct NHS-OH (N-Hydroxysuccinimide) NHS_Ester->Byproduct Release

General reaction mechanism of an NHS ester with a primary amine on a protein.
Part 2: A Comparative Analysis: this compound vs. Standard NHS Esters

The choice of an NHS ester is dictated by the specific goals of the experiment, including the desired label (e.g., fluorophore, biotin, drug molecule) and the required properties of the final conjugate. This compound, a derivative of the non-canonical amino acid norvaline, offers a distinct profile compared to more common reagents like biotin-NHS or fluorescent dye-NHS esters.

FeatureThis compound (N-Z-L-norvaline-OSu)Standard NHS Esters (e.g., Biotin-NHS, Cy5-NHS)
Core Structure Amino acid derivative with a benzyloxycarbonyl (Z) protecting group.Typically a reporter molecule (biotin, fluorophore) attached to the NHS ester via a linker.
Primary Application Primarily used in peptide synthesis and for introducing a protected amino acid for further, specific modification.[10]Direct labeling of proteins for detection, purification, or functional assays.[11]
Hydrophobicity The Z-group and norvaline side chain impart significant hydrophobicity.Varies widely depending on the reporter molecule and linker. Sulfo-NHS versions are available for increased water solubility.[12]
Reaction Kinetics Subject to the same amine-reactivity and hydrolysis competition as other NHS esters.Half-life is highly pH-dependent, ranging from hours at pH 7 to minutes at pH 8.6.[4][7][9]
Post-Labeling Potential The Z-group can be removed (e.g., by hydrogenolysis) to expose a new primary amine, enabling site-specific, secondary conjugation.[10]The label is the final modification; no further reaction at that site is intended.
Use Case Rationale Ideal for multi-step bioconjugation strategies where precise, orthogonal chemistry is required, or in creating well-defined antibody-drug conjugates (ADCs).Suited for straightforward, single-step labeling when the goal is to attach a functional tag directly.

Expert Insights: Why Choose this compound?

Part 3: Experimental Protocols & Validation

Trustworthy protocols are self-validating. The following workflows include critical steps for reaction setup, purification, and characterization to ensure reproducible results.

This protocol outlines a standard procedure for labeling an antibody.

Standard_Labeling_Workflow A 1. Protein Preparation Buffer exchange into amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). Adjust protein to 2.5-10 mg/mL. B 2. Reagent Preparation Dissolve NHS ester in anhydrous DMSO or DMF to a 10 mM stock solution. Prepare fresh. A->B C 3. Labeling Reaction Add a calculated molar excess of NHS ester (e.g., 8-20 fold) to the protein solution. Incubate for 1-2 hours at RT, protected from light. B->C D 4. Quenching (Optional) Add Tris or glycine buffer to a final concentration of ~50 mM to stop the reaction. C->D E 5. Purification Remove unreacted dye and byproducts using a desalting column (gel filtration) equilibrated with storage buffer (e.g., PBS). D->E F 6. Characterization Determine Degree of Labeling (DOL) via UV-Vis spectrophotometry. Assess protein concentration. E->F

Experimental workflow for direct protein labeling with a standard NHS ester.

Step-by-Step Methodology:

  • Protein Preparation:

    • Dialyze or use a spin desalting column to exchange the protein's buffer to an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[6][8]

    • Adjust the protein concentration to at least 2.5 mg/mL. Higher concentrations improve labeling efficiency.[8]

  • Reagent Preparation:

    • Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the NHS ester in fresh, anhydrous DMSO or DMF to create a 10 mM stock solution.[6][11] Causality: Water initiates hydrolysis of the ester, so an anhydrous solvent is critical for preserving reactivity.

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester stock. An 8- to 20-fold molar excess of dye to protein is a common starting point for antibody labeling.[6]

    • Add the ester solution to the protein solution while gently vortexing.

    • Incubate for 1 hour at room temperature, protected from light if using a fluorescent dye.[11]

  • Purification:

    • Immediately after incubation, purify the conjugate from unreacted ester and byproducts. Gel filtration (e.g., a desalting column) is the most common method.[3][6]

  • Characterization (Degree of Labeling - DOL):

    • The DOL is the average number of label molecules conjugated to one protein molecule.[15] It is a critical quality control parameter.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum (λmax) of the label.[15][16]

    • Calculate the DOL using the Beer-Lambert law, correcting for the label's absorbance at 280 nm.[16][17]

      • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein

      • DOL = Aₘₐₓ / (ε_label * Protein Concentration)

      • Where CF is the correction factor (A₂₈₀/Aₘₐₓ of the free label) and ε is the molar extinction coefficient.[15][17]

    • For antibodies, a DOL between 2 and 10 is often ideal to balance signal strength with the risk of self-quenching or loss of function.[18]

This advanced protocol requires an additional deprotection step to enable secondary conjugation.

  • Initial Labeling: Follow steps 1-4 from Workflow 1, using this compound as the NHS ester.

  • Purification: Thoroughly purify the Z-Nva-labeled protein to remove all unreacted reagents. This is critical to prevent side reactions in the next step.

  • Z-Group Deprotection (Hydrogenolysis):

    • This step requires careful optimization for each protein to ensure structural integrity.

    • Transfer the purified conjugate to a suitable buffer.

    • Add a catalyst (e.g., Palladium on Carbon - Pd/C).

    • Introduce a hydrogen source (e.g., H₂ gas, formic acid).

    • React under controlled conditions until deprotection is complete (monitored by HPLC or mass spectrometry).

  • Catalyst Removal & Purification: Remove the catalyst (e.g., by centrifugation) and purify the deprotected protein-Nva conjugate.

  • Secondary Conjugation: The protein now displays newly available primary amines on the norvaline linkers. These can be targeted with a second amine-reactive reagent (e.g., another NHS ester, an isothiocyanate) under the same principles as the initial labeling reaction.

  • Final Purification and Characterization: Purify the dual-labeled conjugate and characterize it thoroughly (DOL for both labels, aggregation analysis, functional testing).

Part 4: Conclusion and Authoritative Recommendations

The choice between this compound and standard NHS esters is not a matter of which is "better," but which is the appropriate tool for the task.

  • Choose Standard NHS Esters for:

    • Routine applications like fluorescent antibody labeling for immunoassays, western blotting, and microscopy.

    • Single-step biotinylation for affinity purification.

    • When a heterogeneous population of labeled proteins is acceptable for the downstream application.

  • Choose this compound for:

    • Multi-step, orthogonal conjugation: When you need to attach two different molecules to a protein with high specificity.

    • Precise stoichiometry control: Essential for developing therapeutic conjugates like ADCs, where a defined drug-to-antibody ratio is paramount.

    • Advanced biomaterial construction: Creating complex protein-polymer or protein-surface conjugates.

By understanding the underlying chemistry and the strategic advantages of each reagent class, researchers can move beyond generic protocols and design robust, validated, and highly effective bioconjugation strategies tailored to their specific scientific questions.

References

  • Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 639, 333-353. Available at: [Link]

  • Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33.13. Retrieved from [Link]

  • Abberior. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]

  • Haugland, R. P., et al. (1995). Determining the extent of labeling for tetramethylrhodamine protein conjugates. Analytical Biochemistry, 227(2), 355-362. Available at: [Link]

  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Woodman, R. H. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. Retrieved from [Link]

  • ATTO-TEC GmbH. (n.d.). Degree of Labeling Explanation. Retrieved from [Link]

  • Lindsey, J. S., et al. (2018). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO. ResearchGate. Retrieved from [Link]

  • Fluidic Sciences. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Retrieved from [Link]

  • Italia, J. S., et al. (2017). Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling at up to three distinct sites. Angewandte Chemie, 56(4), 1024-1028. Available at: [Link]

  • Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Samara Journal of Science, 25(3), 226-243. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. Retrieved from [Link]

  • Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PubMed. Retrieved from [Link]

  • Guimaraes, C. P., et al. (2021). Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach. Bioconjugate Chemistry, 32(12), 2569-2575. Available at: [Link]

  • Matuschek, M., et al. (2015). Properties of NHS and sulfo-NHS. ResearchGate. Retrieved from [Link]

  • Singh, S., et al. (2021). Advantages of Structure-Based Drug Design Approaches in Neurological Disorders. Current Drug Targets, 22(11), 1269-1283. Available at: [Link]

Sources

A Senior Application Scientist's Guide: The Strategic Advantages of Z-Group Protection for Norvaline over Boc

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty—The Case for Norvaline and Strategic Protection

In the landscape of peptide synthesis and drug development, the incorporation of non-proteinogenic amino acids like L-norvaline offers a powerful tool for modulating peptide conformation, stability, and biological activity. Norvaline, a straight-chain isomer of valine, provides unique hydrophobic properties without the steric bulk of its branched-chain counterparts.[1] However, the success of any synthetic strategy hinges on the precise and judicious use of protecting groups.

While the tert-Butyloxycarbonyl (Boc) group represents a cornerstone of modern solid-phase peptide synthesis (SPPS), the classic Carbobenzoxy (Z or Cbz) group, introduced by Bergmann and Zervas, offers distinct and compelling advantages in specific, complex synthetic contexts.[2][3] This guide provides an in-depth comparison of the Z and Boc protecting groups for norvaline, moving beyond routine protocols to explain the causal chemistry and strategic implications that guide expert choices in the synthesis of complex target molecules.

Core Strategic Divergence: Orthogonality and Deprotection Chemistry

The fundamental difference, and therefore the primary strategic advantage of the Z-group over Boc, lies in their mutual orthogonality.[4] Protecting groups are considered orthogonal if one can be selectively removed in the presence of the other using non-interfering reaction conditions.[5][6] The Z-group is cleaved by catalytic hydrogenolysis, whereas the Boc group is labile to acid.[4] This distinction is not merely academic; it forms the basis for sophisticated synthetic routes involving multi-functionalized molecules.

The stability profile of these two groups under different chemical environments is the critical determinant for their selection:

Reagent/ConditionZ-Group (Carbobenzoxy) StabilityBoc-Group (tert-Butoxycarbonyl) StabilityRationale & Causality
Strong Acid (e.g., TFA, HCl)Generally Stable[4]Labile [7]The Boc group's tert-butyl carbocation is readily formed under acidolysis, leading to cleavage. The Z-group's benzyl carbamate is resistant to these conditions.
Base (e.g., Piperidine, NaOH)Stable[4]Stable[7]Both carbamate linkages are generally stable to the basic conditions typically used for Fmoc-group removal or ester hydrolysis.
Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Labile [4]Stable[8]The benzyl C-O bond of the Z-group is susceptible to hydrogenolytic cleavage. The aliphatic C-O bonds of the Boc group are inert to these conditions.

This orthogonality allows for the design of complex synthetic strategies where different amino groups within the same molecule can be deprotected sequentially, a crucial capability in the synthesis of branched peptides, protected peptide fragments for convergent synthesis, or molecules with multiple conjugation sites.[5][9]

Orthogonality cluster_0 Acidic Deprotection cluster_1 Hydrogenolysis Molecule Peptide-(Z)N-Norvaline-(Boc)N-Lysine TFA TFA / Scavengers Molecule->TFA Selective Boc Removal H2_Pd H₂/Pd-C Molecule->H2_Pd Selective Z Removal Product_Boc_Removed Peptide-(Z)N-Norvaline-(H)N-Lysine TFA->Product_Boc_Removed Product_Z_Removed Peptide-(H)N-Norvaline-(Boc)N-Lysine H2_Pd->Product_Z_Removed

Figure 1: Orthogonal deprotection of Z and Boc groups.

Key Advantages of Z-Norvaline in Practice

Stability in Acidic Environments

The most significant advantage of the Z-group is its robustness towards the acidic conditions required to cleave Boc groups and many acid-labile side-chain protecting groups (e.g., tert-butyl esters).[4][8]

  • Causality: In a complex synthesis, if a Boc-protected lysine and a Z-protected norvaline are present, the lysine's ε-amino group can be selectively deprotected using trifluoroacetic acid (TFA) without affecting the Z-norvaline at the N-terminus. This allows for site-specific modification, such as branching or conjugation, at the lysine side chain while the N-terminus remains protected.

Milder Deprotection and Avoidance of Cationic Side Reactions

Boc deprotection proceeds via the formation of a highly reactive tert-butyl cation. This electrophile can cause deleterious side reactions by alkylating nucleophilic residues such as Tryptophan, Methionine, or Tyrosine.[3][10] While scavengers are used to mitigate this, the risk is never fully eliminated.

In contrast, the standard deprotection for the Z-group is catalytic hydrogenolysis, a remarkably mild and neutral process.[3]

  • Causality: The hydrogenolysis of the Z-group proceeds via reduction on a palladium surface, yielding the free amine, toluene, and carbon dioxide.[11] This pathway does not generate reactive electrophilic species that can damage sensitive functionalities elsewhere in the molecule. This makes Z-protection the superior choice for peptides containing sensitive residues, especially in solution-phase synthesis where scavenger efficiency can be variable.

Enhanced Crystallinity for Solution-Phase Synthesis

In solution-phase strategies, particularly for the synthesis of protected peptide fragments intended for convergent assembly, purification of intermediates is paramount. Z-protected amino acids and small peptides are often highly crystalline, which greatly facilitates purification by recrystallization.[12]

  • Experience-Driven Insight: While chromatographic purification is powerful, recrystallization is often more scalable and cost-effective for producing highly pure intermediates. The aromatic nature of the Z-group can promote the formation of well-ordered crystal lattices, a physical property that Boc-protected compounds, with their flexible aliphatic structure, often lack. For a fragment like Z-Nva-Gly-Phe-OMe, the high crystallinity of the product is a distinct advantage over its Boc-protected counterpart.

Experimental Methodologies

The following protocols are provided as self-validating systems for the synthesis and deprotection of Z- and Boc-protected L-norvaline.

Protocol 1: Synthesis of N-α-Z-L-norvaline

This procedure utilizes the Schotten-Baumann reaction, a robust method for N-acylation in a biphasic system.

Workflow Diagram:

Z_Protection start Dissolve L-Norvaline in 1M NaOH step2 Cool to 0°C (Ice Bath) start->step2 step3 Add Benzyl Chloroformate (Cbz-Cl) & 2M NaOH portion-wise (Maintain pH 9-10) step2->step3 step4 Stir at RT for 2-3 hours step3->step4 step5 Wash with Diethyl Ether (Remove excess Cbz-Cl) step4->step5 step6 Acidify Aqueous Layer with cold 1M HCl to pH ~2 (Precipitate Product) step5->step6 step7 Filter, Wash with Cold Water, and Dry under Vacuum step6->step7 end Obtain Crystalline Z-L-Norvaline step7->end

Figure 2: Workflow for the synthesis of Z-L-Norvaline.

Step-by-Step Protocol:

  • Dissolve L-norvaline (1 equiv.) in 1 M aqueous NaOH (2.5 equiv.) in a flask and cool the solution to 0-5 °C in an ice-water bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) and 2 M aqueous NaOH (1.2 equiv.) portion-wise and simultaneously over 30 minutes, ensuring the pH of the solution remains between 9 and 10 using pH paper or a meter. Vigorous stirring is essential.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volume of reaction) to remove unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 by slow addition of cold 1 M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. Typical yields are >90%.

Protocol 2: Synthesis of N-α-Boc-L-norvaline

This method uses di-tert-butyl dicarbonate (Boc)₂O, a stable and safe reagent for Boc protection.

Step-by-Step Protocol:

  • Dissolve L-norvaline (1 equiv.) in a 1:1 mixture of dioxane and water.

  • Add triethylamine (TEA, 2.5 equiv.) to the solution and stir until the norvaline is fully dissolved.

  • Cool the mixture to room temperature and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise.

  • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Dissolve the residue in water and wash with ethyl acetate to remove impurities.

  • Acidify the aqueous layer to pH 3 with a cold 1 M citric acid solution.

  • Extract the product into ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-norvaline, often as an oil or a low-melting solid.[13] Typical yields are >95%.

Protocol 3: Deprotection of Z-L-Norvaline via Catalytic Transfer Hydrogenation

This method is often preferred in a laboratory setting as it avoids the use of pressurized hydrogen gas cylinders.[14][15]

Step-by-Step Protocol:

  • Dissolve Z-L-norvaline (1 equiv.) in methanol or formic acid.[14][15]

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the Z-norvaline).

  • If using methanol as the solvent, add ammonium formate (5 equiv.) or cyclohexene as the hydrogen donor.[16] If using formic acid, it serves as both solvent and hydrogen donor.[15]

  • Stir the suspension at room temperature and monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is often complete within 1-3 hours.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the Celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected L-norvaline.

Protocol 4: Deprotection of Boc-L-Norvaline

This protocol uses a standard TFA "cocktail" to cleave the Boc group and scavenge the resulting tert-butyl cation.

Step-by-Step Protocol:

  • Prepare a cleavage cocktail. For a simple, non-sensitive peptide, a solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is effective.[17]

  • Dissolve the Boc-norvaline-containing peptide in the cleavage cocktail at room temperature.

  • Stir the solution for 1-2 hours at room temperature.

  • Remove the TFA by rotary evaporation or by precipitating the deprotected product.

  • To precipitate, add the TFA solution dropwise into a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the solid with cold diethyl ether multiple times to remove residual TFA and scavengers, then dry under vacuum.

Conclusion and Expert Recommendation

The choice between the Z and Boc protecting groups is not a matter of one being universally "better," but rather a strategic decision based on the overall synthetic plan.

  • Boc-norvaline remains the pragmatic choice for routine, linear solid-phase peptide synthesis due to its compatibility with well-established automated protocols.[2] Its acid-lability is the foundation of the most common SPPS strategies.

  • Z-norvaline , however, offers critical advantages for more complex targets. Its key strengths are:

    • Orthogonality: It enables selective deprotection in the presence of acid-labile groups, which is essential for synthesizing branched or site-specifically modified peptides.[5]

    • Chemical Safety: Its deprotection via neutral hydrogenolysis avoids the generation of reactive cations that can cause side reactions with sensitive amino acids.[4][10]

    • Process Robustness: The enhanced crystallinity of Z-derivatives is a significant asset in solution-phase synthesis, facilitating scalable and high-purity production of peptide fragments.[12]

For researchers, scientists, and drug development professionals, mastering the strategic application of both Z and Boc protecting groups is essential. The Z-group, while older, is an indispensable tool for advanced peptide chemistry, providing a level of control and stability that is often required to successfully navigate the synthesis of complex and sensitive biomolecules containing norvaline.

References

  • BenchChem. (2025). A Comparative Guide to CBZ-D-VALINE and Boc-D-valine in Solid-Phase Peptide Synthesis. BenchChem Technical Support. [Online].
  • ACS Publications. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Online].
  • BenchChem. (2025). A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups. BenchChem Technical Support. [Online].
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. StudySmarter. [Online].
  • BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. BenchChem Technical Support. [Online].
  • BenchChem. (2025). Advantages and disadvantages of Boc versus Cbz protecting group. BenchChem Technical Support. [Online].
  • ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. [Online].
  • Fiveable. (n.d.). Peptide Synthesis | Organic Chemistry Class Notes. Fiveable. [Online].
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Co., Ltd. [Online].
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support. [Online].
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences. [Online].
  • PubMed. (n.d.). Acid-labile protecting groups for the synthesis of lipidated peptides. National Center for Biotechnology Information. [Online].
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry. [Online].
  • BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. BenchChem Technical Support. [Online].
  • Google Patents. (n.d.). CN101007772A - Synthesis method of chiral norvaline. Google Patents. [Online].
  • Indian Journal of Chemistry. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. [Online].
  • Thieme. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. [Online].
  • Alchemyst. (n.d.). Peptides Notes. Alchemyst Study Resources. [Online].
  • X-MOL. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. X-MOL. [Online].
  • ResearchGate. (2025). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. ResearchGate. [Online].
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Online].
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Online].
  • Google Patents. (n.d.). CN1962613A - Method for synthesis of L-norvaline. Google Patents. [Online].
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Online].
  • PrepChem.com. (n.d.). Synthesis of Boc-valine. PrepChem.com. [Online].
  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology An Indian Journal. [Online].
  • Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Online].
  • PubMed. (2023). Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate. National Center for Biotechnology Information. [Online].
  • BenchChem. (2025). A Comparative Guide to the Efficiency of Boc-L-Valine Coupling Reactions. BenchChem Technical Support. [Online].
  • Google Patents. (n.d.). CN101508654B - Synthesis method of D, L-norvaline. Google Patents. [Online].
  • PubMed. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. National Center for Biotechnology Information. [Online].
  • Wiley-VCH. (n.d.). Protection Reactions. [Online].
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Online].
  • Google Patents. (n.d.). US20160024143A1 - Deprotection method. Google Patents. [Online].
  • BOC Sciences. (n.d.). BOC-amino acids. BOC Sciences. [Online].
  • ResearchGate. (n.d.). Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. ResearchGate. [Online].
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Online].
  • Royal Society of Chemistry. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Online].
  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Online].
  • PubMed. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. National Center for Biotechnology Information. [Online].
  • Analytical Chemistry. (2016). Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation. ACS Publications. [Online].
  • PubMed. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. National Center for Biotechnology Information. [Online].
  • LifeTein. (2025). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Online].

Sources

A Senior Application Scientist's Guide to Amine-Reactive Ester Stability: Z-Nva-Osu vs. Sulfo-NHS Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Bioconjugation

In the landscape of drug development and proteomics, the covalent linkage of molecules to proteins and peptides is a cornerstone technique. N-hydroxysuccinimide (NHS) esters are premier reagents for this purpose, reacting efficiently with primary amines on proteins (N-terminus and lysine side chains) to form stable amide bonds.[1][2] However, the success of any conjugation strategy hinges on the stability of the reactive ester. The primary competing reaction is hydrolysis, an undesirable process where the ester reacts with water, rendering it inactive.[3][4][5]

This guide provides an in-depth evaluation of the stability of two classes of amine-reactive reagents: Z-Nva-Osu, a protected amino acid active ester, and the widely used sulfo-NHS esters. We will dissect the chemical principles governing their stability, present a framework for empirical evaluation, and offer field-proven insights to guide your selection process. This document is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of reagent chemistry to optimize their bioconjugation workflows.

Chapter 1: Understanding the Core Chemistry

The efficacy of an NHS ester is determined by the kinetic competition between two nucleophilic attack pathways on the ester's carbonyl carbon: aminolysis (the desired reaction) and hydrolysis (the stability-limiting reaction).

  • Aminolysis: An unprotonated primary amine from a protein attacks the carbonyl carbon, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).[3][6]

  • Hydrolysis: A hydroxide ion or water molecule attacks the carbonyl carbon, cleaving the ester and regenerating the original, unactivated carboxyl group.[5]

The reaction's pH is the most critical parameter; optimal labeling occurs between pH 7.2 and 8.5, a range that balances amine nucleophilicity and ester hydrolysis.[1][4][7] Below this range, amines are protonated and non-nucleophilic, while above it, the rate of hydrolysis increases dramatically.[1][4]

G

Caption: Competing reaction pathways for NHS esters.

Sulfo-NHS Esters: The Aqueous Workhorse

Sulfo-N-hydroxysuccinimide esters contain a charged sulfonate group (SO₃⁻), which confers high water solubility.[] This is their defining advantage, allowing conjugation reactions to proceed in fully aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can be detrimental to protein structure.[][9] Their ionic nature also renders them membrane-impermeable, making them ideal for specifically labeling cell surface proteins.[10]

This compound: A Protected Amino Acid Ester

This compound (N-benzyloxycarbonyl-L-norvaline N-hydroxysuccinimide ester) is an NHS ester of the non-proteinogenic amino acid norvaline, which is protected at its own alpha-amino group by a benzyloxycarbonyl (Z) group.[11][12] Unlike sulfo-NHS esters, which are designed to modify existing proteins, reagents like this compound are typically used as building blocks in peptide synthesis or to introduce a specific, protected amino acid onto a molecule. Its stability is governed by the same principles as other NHS esters but may be influenced by the steric and electronic properties of the Z-Nva moiety.

Chapter 2: A Framework for Experimental Stability Evaluation

// Define nodes start [label="Start", shape=ellipse, fillcolor="#4285F4"]; prep_reagents [label="1. Reagent Preparation\n- Prepare Buffers (e.g., pH 7.5 & 8.5)\n- Create fresh Ester stock in DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; setup_rxn [label="2. Initiate Hydrolysis\n- Dilute Ester stock into Buffer\n- Mix and start timer", fillcolor="#FBBC05", fontcolor="#202124"]; t0_read [label="3. Time-Zero Reading\n- Immediately measure A₂₆₀", fillcolor="#34A853"]; incubate [label="4. Incubate at RT\n- Collect A₂₆₀ readings at\nset time intervals (e.g., 15, 30, 60 min)", fillcolor="#34A853"]; t_final_read [label="5. Final Reading (T_inf)\n- Force complete hydrolysis\n(e.g., with mild base)\n- Measure max A₂₆₀", fillcolor="#34A853"]; analyze [label="6. Data Analysis\n- Plot ln[(A_inf - A_t) / A_inf] vs. Time\n- Calculate slope (k)\n- Determine Half-Life (t₁/₂ = 0.693/k)", fillcolor="#EA4335"]; end [label="End", shape=ellipse, fillcolor="#4285F4"];

// Define edges (workflow) start -> prep_reagents; prep_reagents -> setup_rxn; setup_rxn -> t0_read; t0_read -> incubate; incubate -> t_final_read; t_final_read -> analyze; analyze -> end; }

Caption: Experimental workflow for the hydrolytic stability assay.

Detailed Experimental Protocol

This protocol provides a self-validating system for comparing the aqueous stability of any two NHS esters.

Objective: To determine and compare the hydrolytic half-life (t₁/₂) of this compound and a representative sulfo-NHS ester (e.g., Sulfo-NHS acetate) in aqueous buffers of physiological relevance.

Materials:

  • This compound

  • Sulfo-NHS Acetate (or other comparable sulfo-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)[9]

  • Phosphate Buffered Saline (PBS), 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Sodium Bicarbonate Buffer, 100 mM, pH 8.5

  • Sodium Hydroxide (NaOH), 0.5 N

  • UV-Vis Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Stock Solution Preparation:

    • Equilibrate all reagents to room temperature before opening to prevent moisture condensation.[13]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of Sulfo-NHS Acetate in anhydrous DMSO.

    • Causality Check: Preparing fresh concentrated stocks in anhydrous DMSO minimizes hydrolysis before the experiment begins, ensuring the initial reactivity is maximal.[9]

  • Kinetic Run (to be performed for each ester and each pH):

    • Set the spectrophotometer to read absorbance at 260 nm.

    • Add 990 µL of the desired reaction buffer (e.g., PBS, pH 7.5) to a cuvette.

    • Add 10 µL of the 10 mM ester stock solution to the cuvette. Immediately mix by pipetting or gentle inversion. This yields a final concentration of 100 µM.

    • Immediately place the cuvette in the spectrophotometer and record the absorbance. This is your T₀ reading.

    • Continue to record the absorbance at regular intervals (e.g., every 10 minutes for pH 8.5, every 30 minutes for pH 7.5) for a period of 2-4 hours.

  • Endpoint Determination (A∞):

    • To determine the absorbance corresponding to 100% hydrolysis, prepare a separate sample.

    • Add 980 µL of buffer and 10 µL of ester stock.

    • Add 10 µL of 0.5 N NaOH to rapidly and completely hydrolyze the ester.[13]

    • Measure the absorbance at 260 nm. This value represents A∞.

    • Self-Validation: This endpoint measurement provides a crucial internal standard, representing the maximum possible signal and allowing for accurate calculation of the percentage of hydrolysis at any given time point.

  • Data Analysis:

    • Calculate the fraction of ester remaining at each time point (t) using the formula: Fraction Remaining = (A∞ - Aₜ) / (A∞ - A₀)

    • Plot the natural logarithm (ln) of the Fraction Remaining versus time (in minutes).

    • The data should fit a straight line, confirming pseudo-first-order kinetics. The slope of this line is the negative of the rate constant, -k .

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k ≈ 0.693 / k .

Chapter 3: Data Interpretation and Expected Outcomes

Based on extensive literature, the stability of NHS esters is highly dependent on pH.[4][14][15] Sulfo-NHS esters are noted to be somewhat more stable than their standard NHS counterparts, but still hydrolyze rapidly in aqueous solutions.[13]

Table 1: Representative Hydrolytic Half-Life Data for NHS Esters

Reagent ClasspHTemperature (°C)Expected Half-Life (t₁/₂)Source(s)
Standard NHS Ester 7.044-5 hours[4]
8.04~1 hour[14]
8.6410 minutes[4][14]
Sulfo-NHS Ester 7.0Ambient~7 hours
9.0AmbientMinutes
This compound 7.5AmbientTo be determined experimentally
8.5AmbientTo be determined experimentally

Hypothesis and Interpretation:

  • Sulfo-NHS Ester: We expect the sulfo-NHS ester to exhibit stability in line with published data, serving as a reliable benchmark. Its half-life will be significantly shorter at pH 8.5 than at pH 7.5.

  • This compound: The stability of this compound relative to the sulfo-NHS ester is unknown. The bulkier, more hydrophobic Z-Nva group could potentially offer some steric hindrance at the reaction center, possibly slowing the rate of hydrolysis and leading to a longer half-life. Conversely, electronic effects could alter reactivity. The experimental data from the proposed protocol will provide a definitive answer.

Chapter 4: Practical Recommendations and Conclusion

The choice between this compound and a sulfo-NHS ester is fundamentally driven by the application.

// Nodes start [label="What is your\napplication goal?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Is the reaction in a\nfully aqueous buffer?"]; q2 [label="Are you labeling\ncell surface proteins?"]; q3 [label="Are you performing\npeptide synthesis or\nintroducing a specific\nprotected amino acid?"];

// Outcome nodes sulfo_nhs [label="Use Sulfo-NHS Ester", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; z_nva_osu [label="Consider this compound", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sulfo_nhs [label="Yes"]; q1 -> q2 [label="No"]; q2 -> sulfo_nhs [label="Yes"]; q2 -> q3 [label="No"]; q3 -> z_nva_osu [label="Yes"]; }

Caption: Decision logic for selecting an amine-reactive ester.

Choose a Sulfo-NHS Ester when:

  • Aqueous solubility is paramount: Your protein is sensitive to organic solvents and the reaction must be performed in a completely aqueous environment.[][9]

  • Cell-surface labeling is the goal: The negative charge of the sulfo group prevents the reagent from crossing the cell membrane, ensuring specificity for extracellular targets.

  • You need a well-characterized, standard crosslinker: The behavior of sulfo-NHS esters is extensively documented, providing a reliable foundation for protocol development.

Consider this compound (or similar protected amino acid esters) when:

  • You are building a peptide or modifying a small molecule: Its primary role is as a synthetic building block.

  • Your reaction is performed in an organic solvent: In anhydrous conditions, hydrolysis is not a competing factor, and solubility is not an issue.[9]

  • Potentially higher stability is required: If experimental data demonstrates that this compound has a longer aqueous half-life, it could be advantageous in prolonged reactions or where precise control over reactivity is needed, assuming its solubility profile is compatible with the system.

While both this compound and sulfo-NHS esters are powerful tools for amine modification, their stability and applications differ significantly. Sulfo-NHS esters are optimized for aqueous bioconjugation, offering solubility and membrane impermeability. The stability of this compound in aqueous media is less characterized and must be determined empirically. By employing the robust experimental framework detailed in this guide, researchers can generate their own comparative data, enabling an informed, evidence-based decision. This commitment to rigorous characterization ensures the efficiency, reproducibility, and ultimate success of your conjugation chemistry.

References

  • Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
  • BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
  • G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents.
  • BOC Sciences. (n.d.). Sulfo-NHS & Water-Soluble Crosslinkers.
  • Fisher Scientific. (n.d.). NHS and Sulfo-NHS.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12961254, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77078153, DBCO-Sulfo-NHS ester.
  • Benchchem. (n.d.). An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation.
  • Abcam. (n.d.). Sulfo-NHS (sulfo-N-hydroxysuccinimide), Carboxylate-primary amine chemical modification reagent (CAS 106627-54-7).
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Lee, L. Y. S., et al. (2014).
  • Geissler, S., et al. (2025). Selective Acylation of Primary Amines in Peptides and Proteins.
  • CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry.
  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • Yates, N. D. J., et al. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents.
  • Creative Peptides. (n.d.). This compound.
  • Interchim. (n.d.). NHS / sulfo-NHS.

Sources

A Comparative Guide to Peptide Synthesis: Solution-Phase vs. Solid-Phase Methodologies Utilizing Z-Nva-OSu

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a foundational process. The strategic choice between solution-phase and solid-phase peptide synthesis can profoundly influence a project's efficiency, scalability, and ultimate success. This guide provides an in-depth, objective comparison of these two dominant methodologies, with a specific focus on the application and mechanistic role of N-Benzyloxycarbonyl-L-norvaline N-hydroxysuccinimide ester (Z-Nva-OSu), a key reagent for incorporating the non-natural amino acid norvaline.

Foundational Principles: Two Divergent Paths to Peptide Assembly

The chemical synthesis of peptides involves the sequential formation of amide (peptide) bonds between amino acids. While the goal is the same, the two primary methods achieve it in fundamentally different environments.

Solution-Phase Peptide Synthesis (LPPS)

Often regarded as the classical approach, Liquid-Phase Peptide Synthesis (LPPS) involves carrying out all coupling and deprotection reactions in a homogeneous solution.[1][2] In this method, reactants, the growing peptide chain, and byproducts coexist in the same phase. This necessitates a purification step, such as extraction, precipitation, or chromatography, after each reaction to isolate the intermediate product before proceeding to the next cycle.[3][4] While this can be labor-intensive, LPPS offers unparalleled control over reaction conditions and is highly scalable, making it a valuable technique for the large-scale industrial production of short peptides.[3][5]

Solid-Phase Peptide Synthesis (SPPS)

Introduced by R. Bruce Merrifield, a breakthrough that earned him the Nobel Prize, Solid-Phase Peptide Synthesis (SPPS) revolutionized the field.[3][6] In SPPS, the first amino acid is covalently anchored to an insoluble polymer support (a "resin").[3] The peptide chain is then assembled step-by-step on this solid support. The key advantage of this approach is the simplification of purification; excess reagents, solvents, and byproducts are easily removed by simple filtration and washing of the resin, eliminating the need for complex intermediate purification.[3][7] This efficiency makes SPPS exceptionally well-suited for automation and the synthesis of long and complex peptides.[2][6]

The Role of this compound: An Activated Building Block

This compound is a specialized amino acid derivative designed for efficient peptide bond formation. Let's dissect its components:

  • Z (Benzyloxycarbonyl): A well-established protecting group for the N-terminal amine, preventing it from undergoing unwanted reactions during the coupling step.

  • Nva (Norvaline): A non-proteinogenic amino acid, an isomer of valine, whose incorporation can be crucial for designing peptides with specific structural or biological properties.

  • OSu (N-hydroxysuccinimide ester): This is the "active ester." The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group. Its presence makes the carbonyl carbon of norvaline highly electrophilic and susceptible to nucleophilic attack by the free amino group of another amino acid, thereby facilitating rapid and efficient peptide bond formation.[8][9] Such pre-activated amino acid derivatives are particularly useful in solution-phase synthesis.

Quantitative Performance Comparison: SPPS vs. LPPS

The choice between SPPS and LPPS is dictated by the specific requirements of the peptide, including its length, complexity, desired purity, and the scale of production. The following table provides a quantitative comparison of key performance indicators.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)Rationale & Causality
Typical Crude Purity ≥95% achievable but highly sequence-dependent.[10]90–98%, variable depending on purification efficacy at each step.[10]SPPS can accumulate deletion sequences if coupling is incomplete, while LPPS allows for intermediate purification, potentially leading to higher purity for shorter fragments.[11]
Typical Overall Yield High for short to medium peptides (<50 amino acids).[10]Can be higher for very short peptides (di/tripeptides) or via fragment condensation for very long peptides.[5][10]Yield in SPPS is cumulative; small losses at each step compound over a long synthesis. LPPS suffers from losses during each purification step.[4][12]
Synthesis Time Significantly faster due to simplified purification and automation.[2][10]Slower due to multi-step workup and purification after each coupling.[4][10]In SPPS, purification is a simple wash. In LPPS, each step can require hours of extraction, crystallization, or chromatography.[3]
Automation Potential Excellent; the core advantage of the method.[6][7]Difficult and not widely implemented.[3][4]The repetitive cycle of washing and reagent delivery in SPPS is ideally suited for robotic instrumentation.[13]
Purification Complexity Final cleavage yields a crude mixture requiring one major purification step (usually RP-HPLC).Complex and labor-intensive; requires purification after every single step.[1][3]The solid support in SPPS immobilizes the desired product, simplifying separation. In LPPS, all components are in solution, making separation inherently more challenging.[1][4]
Cost-Effectiveness Higher reagent and resin costs, but lower labor costs. Ideal for research scale.[3][6]Lower reagent costs for simple sequences, but higher labor and solvent costs. Ideal for industrial-scale short peptides.[1][2][3]SPPS uses a large excess of reagents to drive reactions to completion.[7] LPPS is more economical with reagents but requires significant manual intervention.[1]
Peptide Length Ideal for peptides up to ~50 amino acids; challenging for >60 amino acids due to aggregation.[3][6]Best suited for short peptides or for assembling larger peptides from purified fragments (fragment condensation).[5][7]On a solid support, a long, growing peptide chain can fold back on itself and aggregate, hindering further reactions.[7]
Solvent/Reagent Use High, due to extensive washing steps between each cycle.[10]Generally lower for the reaction itself, but can be high for purification steps like chromatography.[10]The repetitive washing protocol in SPPS, while simple, consumes large volumes of solvents like DMF.

Experimental Workflows & Methodologies

To provide a practical understanding, this section details step-by-step protocols for synthesizing a peptide using both methods.

Workflow Diagram: Solution-Phase Synthesis (LPPS)

LPPS_Workflow start Start: Amino Acid Ester (e.g., H-Gly-OMe) reagents Dissolve in Solvent (DMF) + Add Base (DIPEA) start->reagents coupling Add this compound Stir at Room Temp reagents->coupling monitor Monitor Reaction (TLC/HPLC) coupling->monitor workup Aqueous Workup (Wash with acid/base/brine) monitor->workup Reaction Complete purify Purify Product (Column Chromatography or Recrystallization) workup->purify characterize Characterize Dipeptide (MS, NMR) purify->characterize deprotect Deprotection (e.g., H₂/Pd/C for Z-group) characterize->deprotect For longer peptides end Final Peptide characterize->end Final Product next_cycle Couple Next Z-AA-OSu deprotect->next_cycle

Caption: Generalized workflow for Solution-Phase Peptide Synthesis (LPPS).

Protocol 1: Solution-Phase Synthesis of Z-Nva-Gly-OMe

This protocol describes the coupling of this compound with a glycine methyl ester.

  • Preparation: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Cool the solution in an ice bath.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the hydrochloride salt and form the free amine. Stir for 10 minutes.

  • Coupling Reaction: Add this compound (1.05 eq) to the reaction mixture. Allow the flask to warm to room temperature and stir for 2-4 hours. The causality here is that the activated ester this compound reacts with the nucleophilic free amine of the glycine ester.[14]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amino acid spot disappears.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove excess reagents and byproducts like NHS.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel or by recrystallization to obtain the pure Z-Nva-Gly-OMe.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

Workflow Diagram: Solid-Phase Synthesis (SPPS)

SPPS_Workflow cluster_coupling Coupling Cycle (Repeat n times) start Start: Fmoc-AA-Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 activate Activate Fmoc-Nva-OH (HBTU/HATU + DIPEA in DMF) wash1->activate couple Couple to Resin activate->couple wash2 Wash (DMF, DCM) couple->wash2 wash2->deprotect Next Amino Acid cleave Final Cleavage & Deprotection (TFA Cocktail) wash2->cleave Final Cycle Complete precipitate Precipitate in Cold Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Final Peptide purify->end

Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Solid-Phase Synthesis of a Tripeptide (e.g., Ala-Nva-Gly-NH₂) using Fmoc Chemistry

This protocol outlines the standard Fmoc-SPPS method. While this compound is less common in SPPS, this protocol shows how norvaline (as Fmoc-Nva-OH) is incorporated using in situ activation, the standard SPPS procedure.

  • Resin Preparation: Place Rink Amide resin (to yield a C-terminal amide) in a reaction vessel. Swell the resin in DMF for 1 hour.[16][17] The swelling is critical as synthesis occurs within the polymer matrix.

  • First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 15-30 minutes to remove the Fmoc protecting group from the pre-loaded glycine.[16]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to completely remove residual base.[18]

  • Coupling of Norvaline:

    • Activation: In a separate vial, dissolve Fmoc-Nva-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq). This mixture generates the highly reactive OBt active ester in situ.

    • Reaction: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.[16] Using a significant excess of reagents drives the reaction to completion, a core principle of SPPS.[7]

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[18] If the test is positive, the coupling step can be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove all excess reagents.[18]

  • Repeat Cycle: Repeat steps 2-6 for the next amino acid (Fmoc-Ala-OH).

  • Final Cleavage: After the final coupling and washing, treat the dry peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.[16][19] This simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.

  • Isolation and Purification: Filter the resin and precipitate the crude peptide by adding the TFA filtrate to ice-cold diethyl ether.[12] Collect the precipitate by centrifugation, wash with ether, and dry. Purify the peptide using preparative reverse-phase HPLC.

  • Characterization: Confirm the mass and purity of the final peptide using LC-MS and analytical HPLC.[12][15]

Conclusion: Selecting the Optimal Strategy

Both solution-phase and solid-phase synthesis are powerful, indispensable techniques in the modern chemical laboratory. The choice is not a matter of one being definitively superior, but of strategic alignment with project goals.

  • Solid-Phase Peptide Synthesis (SPPS) is the dominant method for research and development, custom peptide synthesis, and the production of long or complex peptides. Its amenability to automation, speed, and simplified purification make it highly efficient for creating diverse sequences.[3][10]

  • Solution-Phase Peptide Synthesis (LPPS) , while more traditional and labor-intensive, remains the preferred method for the large-scale, industrial manufacturing of short peptides where process economics are paramount.[3][5] Its utility in fragment condensation strategies also provides a pathway to synthesizing very long peptides and small proteins that may be challenging for linear SPPS.

The use of pre-activated reagents like This compound is particularly advantageous in solution-phase synthesis, offering a reliable and efficient means to incorporate both standard and unnatural amino acids into a growing peptide chain. Understanding the fundamental principles, advantages, and limitations of each methodology empowers researchers to make informed decisions, optimizing for yield, purity, and overall project efficiency.

References

  • Neuland Labs. (2013). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Neuland Labs. [Link]

  • Adesis, Inc. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Adesis, Inc. [Link]

  • Nordsci. (n.d.). Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. Nordsci. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? ResolveMass Laboratories Inc. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Polymer Chemistry (RSC Publishing). (2019). Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry. [Link]

  • Synpeptide. (n.d.). What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? Synpeptide. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

  • YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. [Link]

  • ACS Publications. (n.d.). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. [Link]

  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

  • Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. [Link]

  • Wiley Online Library. (2010). Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry. Journal of Peptide Science. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Peptide Purity: The Power of Z(2-Cl)-OSu as a Capping Agent in SPPS. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • YouTube. (2025). Solid Phase Versus Liquid Phase Peptide Synthesis. YouTube. [Link]

  • Springer Link. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer Link. [Link]

  • Springer Nature Experiments. (n.d.). Fundamentals of Modern Peptide Synthesis. Springer Nature Experiments. [Link]

  • PubMed. (1989). Active Esters in Solid-Phase Peptide Synthesis. PubMed. [Link]

  • PubMed. (2019). Synthesis of peptides containing oxo amino acids and their crystallographic analysis. PubMed. [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. MDPI. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. AAPPTEC. [Link]

  • PubMed. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

  • NIH. (n.d.). Introduction to Peptide Synthesis. NIH. [Link]

  • YouTube. (2023). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). YouTube. [Link]

Sources

Understanding Covalent Irreversible Inhibitors: The Case of Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of methodologies for assessing the impact of covalent enzyme inhibitors on protein function. While the specific probe "Z-Nva-osu" is not extensively documented in commercially available literature, its chemical structure—comprising a carboxybenzyl (Z) group, a norvaline (Nva) residue, and an O-Succinimidyl (osu) ester—strongly suggests its function as an irreversible acylating agent targeting nucleophilic residues (like lysine or cysteine) in enzyme active sites.

Given these characteristics, we will use the widely-studied, functionally analogous pan-caspase inhibitor, Z-VAD-FMK , as our primary model. This allows us to provide a robust, data-supported framework for researchers assessing any covalent, peptide-based inhibitor. This guide will compare Z-VAD-FMK with other common inhibitors, provide detailed experimental protocols for functional assessment, and offer insights into data interpretation.

Covalent inhibitors form a stable, permanent bond with their target enzyme, offering complete and long-lasting inactivation. Z-VAD-FMK (Cbz-Val-Ala-Asp-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. Its mechanism provides a perfect model for understanding how such probes function.

  • Mechanism of Action: The peptide sequence (VAD) mimics the caspase cleavage site, allowing it to bind to the enzyme's active site. The fluoromethylketone (FMK) group then forms an irreversible covalent thioether bond with the cysteine residue in the caspase's catalytic site, permanently inactivating the enzyme. This "suicide inhibition" is a hallmark of highly effective enzyme inactivation.

This targeted, irreversible action is fundamental to its utility in studying apoptosis, a caspase-dependent cell death program. By blocking the caspase cascade, researchers can investigate the functional role of these proteases in various cellular processes.

cluster_0 Caspase Active Site cluster_1 Inhibitor cluster_2 Irreversible Complex caspase Caspase (with catalytic Cys-SH) inactive_caspase Inactive Caspase (Covalent Thioether Bond) caspase->inactive_caspase 2. Covalent Bond Formation (Irreversible Inhibition) zvAD Z-VAD-FMK zvAD->caspase 1. Recognition & Docking

Caption: Mechanism of irreversible caspase inhibition by Z-VAD-FMK.

Comparative Analysis: Choosing the Right Inhibitor

The choice of inhibitor is critical and depends entirely on the experimental question. A covalent inhibitor like Z-VAD-FMK is not always the best choice. Here, we compare it to other classes of inhibitors.

FeatureZ-VAD-FMK (Irreversible Covalent)Reversible Inhibitors (e.g., Q-VD-OPh)Specific Caspase Inhibitors (e.g., Z-IETD-FMK)
Mechanism Forms a permanent covalent bond with the active site cysteine.Forms a temporary, non-covalent bond, allowing for potential enzyme reactivation.Covalent and irreversible, but the peptide sequence is optimized for a specific caspase (e.g., IETD for Caspase-8).
Potency High; acts as a "suicide inhibitor."Variable; often requires continuous presence to maintain inhibition.High for its target caspase, but lower for other caspases.
Specificity Broad-spectrum (pan-caspase); inhibits multiple caspases.Can be broad or specific depending on the compound. Q-VD-OPh is broad.High for a particular caspase or a small subset (e.g., initiator vs. effector caspases).
Cell Permeability Yes, designed for use in live cells.Often cell-permeable.Yes, typically modified for cell permeability.
Key Application Determining if a cellular process is broadly caspase-dependent.Studying the effects of transient inhibition or when cytotoxicity is a concern.Dissecting the specific role of an individual caspase in a signaling pathway.
Potential Issues Potential off-target effects on other cysteine proteases (e.g., cathepsins) at high concentrations.Inhibition may be incomplete or reverse over time, complicating long-term studies.May not fully block the pathway if other caspases can compensate.

Experimental Workflow: Assessing the Functional Impact

Caption: Z-VAD-FMK inhibits both initiator and effector caspases.

Conclusion and Best Practices

Assessing the impact of a covalent inhibitor like Z-VAD-FMK (or a novel probe like this compound) requires a systematic approach.

  • Trust but Verify: Always perform a direct biochemical assay (like the fluorogenic assay described) to confirm target inhibition in your system before proceeding to phenotypic analysis. The concentration required for effective inhibition can vary significantly between cell types.

  • Use Appropriate Controls: The inclusion of positive and negative controls is non-negotiable and forms the basis of a self-validating experiment.

  • Consider Specificity: If your results suggest broad caspase dependence using Z-VAD-FMK, the logical next step is to use more specific inhibitors (e.g., Z-IETD-FMK for caspase-8, Z-LEHD-FMK for caspase-9) to dissect the specific signaling pathway involved.

  • Acknowledge Off-Target Potential: Be aware that at high concentrations, even well-regarded inhibitors can have off-target effects. If results are ambiguous, consider using structurally different inhibitors that target the same enzyme to confirm findings.

References

  • Slee, E. A., et al. (1999). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochemical Journal. Available at: [Link]

  • Bio-Techne. (n.d.). Caspase Inhibitors. Brochure. Available at: [Link]

  • Schotte, P., et al. (1999). The broad-spectrum caspase inhibitor Z-VAD-FMK can block cell death in some models of apoptosis but also induces a caspase-independent form of cell death. FEBS Letters. Available at: [Link]

A Researcher's Guide to Validating Site-Specific Protein Modification with Z-Nva-Osu

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to precisely modify proteins at specific sites is paramount for creating sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging. The reagent Z-Nva-Osu, a carboxybenzyl-protected norvaline activated with an N-hydroxysuccinimide (NHS) ester, offers a common strategy for targeting primary amines. However, the true measure of success lies not in the modification itself, but in its rigorous validation.

This guide provides an in-depth comparison of analytical methodologies to confirm the site-specificity and assess the outcome of protein modification using this compound. We will explore the underlying chemistry, present detailed experimental protocols for state-of-the-art validation techniques, and compare this approach with alternative modification strategies.

The Chemistry of this compound Modification

This compound belongs to the class of N-hydroxysuccinimide esters, which are widely used reagents for acylating primary amines on proteins.[1][2] The reaction mechanism involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[3]

The primary targets for this reaction on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[3] The reactivity of these amines is highly dependent on pH. A pH range of 8.3-8.5 is generally optimal, as it balances the need for a deprotonated, nucleophilic amine with the competing hydrolysis of the NHS ester at higher pH values.[] The local microenvironment of each lysine residue can also influence its pKa, potentially allowing for some degree of site-selectivity.[5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Mechanism of this compound modification.

A Multi-Pronged Approach to Validation

Confirming a site-specific modification is not a single experiment but a workflow. A combination of techniques is required to build a complete picture of the bioconjugate's identity, purity, and heterogeneity. The primary goals are to determine the average number of modifications per protein, known as the drug-to-antibody ratio (DAR) in the context of ADCs, and to identify the exact locations of these modifications.

dot graph G { bgcolor="transparent"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for validating site-specific modification.

Part 1: Characterizing the Conjugate Population

Before pinpointing the exact modification sites, it's crucial to understand the overall characteristics of the modified protein population.

Intact Mass Analysis by Mass Spectrometry

Intact mass analysis provides the molecular weight of the modified protein, allowing for the confirmation of successful conjugation and an initial assessment of the distribution of species (e.g., proteins with one, two, or three modifications).

Principle: The protein conjugate is introduced into a mass spectrometer, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. Deconvolution of the resulting charge state envelope yields the molecular weight of the intact protein.[6]

Experimental Protocol: Intact Protein LC-MS Analysis

  • Sample Preparation:

    • Purify the modified protein to remove excess this compound and NHS byproduct using a suitable method like a desalting column or size-exclusion chromatography.[7]

    • Dilute the purified protein to a final concentration of 10-50 µM in an MS-compatible solvent, such as 5% acetonitrile in water with 0.1% formic acid.[7] High salt concentrations are not compatible with ESI.[7]

    • Ensure the sample is free of particulates by centrifugation or filtration.

  • LC-MS Analysis:

    • LC System: Utilize a liquid chromatography system, often with a reversed-phase column suitable for proteins (e.g., C4 or C8).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A shallow gradient is used to desalt the sample on-column before infusion into the mass spectrometer.

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is preferred for accurate mass determination.[8]

    • Data Acquisition: Acquire data in positive ion mode over an m/z range appropriate for the expected charge states of the protein (e.g., m/z 1000-4000).

  • Data Analysis:

    • Use deconvolution software to transform the raw m/z spectrum into a zero-charge mass spectrum.[3]

    • Compare the observed mass of the modified protein to the theoretical mass of the unmodified protein. The mass difference should correspond to the mass of the Z-Nva moiety (the Z-group and norvaline, as the -Osu is the leaving group).

    • Analyze the distribution of peaks to determine the relative abundance of species with different numbers of modifications.[2]

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for characterizing the heterogeneity of a bioconjugate population, particularly for determining the drug-to-antibody ratio (DAR).[9] It separates molecules based on differences in their surface hydrophobicity under non-denaturing conditions.[10][11]

Principle: The addition of the Z-Nva group increases the hydrophobicity of the protein. HIC separates protein species based on the number of conjugated moieties. Proteins are loaded onto a hydrophobic column in a high-salt buffer, which promotes hydrophobic interactions. A decreasing salt gradient is then used to elute the species, with more hydrophobic (more modified) proteins eluting later.[12]

Experimental Protocol: HIC-HPLC for DAR Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): Prepare a buffer such as 50 mM sodium phosphate with 1.5 M ammonium sulfate, pH 7.0.[13]

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0. It may be necessary to include a small amount of an organic modifier like isopropanol (e.g., 20%) in Mobile Phase B to facilitate the elution of highly hydrophobic species.[]

    • Filter both mobile phases through a 0.2 µm membrane.

  • HPLC Analysis:

    • HPLC System: A bio-inert HPLC system is recommended to prevent corrosion from the high salt concentrations.[]

    • Column: A HIC column with a suitable stationary phase (e.g., butyl, phenyl).[14]

    • Sample: Dilute the purified conjugate in Mobile Phase A.

    • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30-60 minutes) to resolve the different species.

    • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each species (unconjugated, one modification, two modifications, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area of Species * Number of Modifications) / Σ (Total Peak Area of all Species)[15]

Analytical TechniqueInformation ProvidedKey Advantages
Intact Mass Analysis Molecular weight confirmation, distribution of modified species.[6]Direct measurement of mass, high accuracy.
HIC-HPLC Drug-to-Antibody Ratio (DAR), purity, heterogeneity.[9]Non-denaturing, excellent resolution of species with different modification numbers.[10]

Part 2: Pinpointing the Modification Site

While intact analysis and HIC provide information on the "what" and "how much," peptide mapping is essential to determine the "where."

Peptide Mapping by LC-MS/MS

This "bottom-up" proteomic approach is the gold standard for identifying the specific amino acid residues that have been modified.

Principle: The modified protein is enzymatically digested into smaller peptides using a protease like trypsin, which cleaves specifically after lysine and arginine residues. The resulting peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). In the mass spectrometer, individual peptides are selected, fragmented, and the masses of the resulting fragment ions are measured. By analyzing the mass shift in the fragment ions, the exact location of the modification on the peptide can be determined.[16]

Experimental Protocol: Peptide Mapping

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein conjugate in a buffer containing a chaotropic agent like 6 M guanidine HCl or 8 M urea to unfold the protein and make cleavage sites accessible.

    • Reduce disulfide bonds by adding a reducing agent such as dithiothreitol (DTT).

    • Alkylate the resulting free thiols with an alkylating agent like iodoacetamide to prevent them from reforming disulfide bonds.

  • Enzymatic Digestion:

    • Exchange the buffer to one compatible with the chosen protease (e.g., ammonium bicarbonate for trypsin).

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w) and incubate at 37°C for 4-18 hours.

  • LC-MS/MS Analysis:

    • LC System: Use a high-resolution reversed-phase HPLC or UHPLC system with a C18 column suitable for peptide separations.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a gradient from low to high percentage of Mobile Phase B to elute the peptides based on their hydrophobicity.

    • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) is used to acquire both MS1 (peptide mass) and MS2 (fragment ion mass) spectra.[17]

    • Data Acquisition: Use a data-dependent acquisition (DDA) method where the most intense ions in the MS1 scan are automatically selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a specialized software to search the acquired MS/MS spectra against the known sequence of the target protein.

    • In the search parameters, specify the mass of the Z-Nva modification as a variable modification on lysine and the N-terminus.

    • The software will identify peptides that have a mass shift corresponding to the modification and use the MS/MS fragmentation pattern to localize the modification to a specific residue.[18] A mass shift in the b-ion series indicates a modification towards the N-terminus of the peptide, while a shift in the y-ion series indicates a modification towards the C-terminus.[16]

Comparison with Alternative Modification Strategies

This compound targets abundant lysine residues, which can sometimes lead to a heterogeneous mixture of products.[19] Understanding alternative strategies is key to selecting the best approach for a specific application.

Modification StrategyTarget Residue(s)ChemistryKey AdvantagesKey Disadvantages
NHS Esters (e.g., this compound) Lysine, N-terminusAmine AcylationReadily available reagents, robust chemistry.[1]Can result in a heterogeneous product due to many potential sites.[19]
Maleimides CysteineThiol-Maleimide Michael AdditionHighly specific for thiols, allows for precise site-specific modification via engineered cysteines.Requires available free cysteine, potential for maleimide hydrolysis or reaction reversibility.
Enzymatic Conjugation Specific peptide tags or sequencesEnzyme-catalyzed bond formation (e.g., Sortase A, Transglutaminase).[][10]Extremely high site-specificity under mild, physiological conditions.[7]Requires genetic engineering of the protein to introduce the recognition tag.[13]
Unnatural Amino Acids (UAA) Genetically encoded UAABio-orthogonal "click" chemistry (e.g., azide-alkyne cycloaddition).[9][11]Offers ultimate control over modification site, introduces unique chemical handles.[2]Requires complex cellular machinery (orthogonal tRNA/synthetase pairs) and can lead to lower protein expression yields.[20]
Lysine vs. Cysteine Targeting: A Deeper Dive

The choice between targeting lysine or cysteine is a fundamental decision in bioconjugation strategy.

  • Reactivity and Abundance: Lysine residues are generally abundant and located on the protein surface, making them accessible.[21] However, their high pKa (~10.4) means only a small fraction are deprotonated and nucleophilic at physiological pH.[22] Cysteine is much less abundant, but its thiol side chain has a lower pKa (~8.3) and is a much stronger nucleophile, leading to higher reactivity and specificity when available.[22]

  • Homogeneity: Cysteine modification, especially with engineered cysteines, typically yields a more homogeneous product with a well-defined DAR. Lysine modification often produces a distribution of species with varying DARs and positional isomers, which can be a challenge for therapeutic applications.[20]

  • Process: Lysine modification can often be performed on native proteins without genetic engineering. Cysteine modification frequently requires site-directed mutagenesis to introduce a cysteine at a specific location, as free thiols are often involved in structural disulfide bonds.

Conclusion

The successful creation of a site-specifically modified protein using this compound is an achievement in synthesis, but its utility is entirely dependent on a thorough and orthogonal validation process. By combining intact mass analysis, hydrophobic interaction chromatography, and peptide mapping, researchers can confidently characterize their bioconjugates, confirming the extent and location of the modification. While lysine modification with reagents like this compound is a robust and accessible method, a critical evaluation of alternative strategies, such as cysteine conjugation or enzymatic methods, is essential for projects demanding higher homogeneity and precision. This comprehensive analytical approach ensures the integrity and reproducibility required for advancing research and developing next-generation protein therapeutics.

References

  • Fleming, R. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 2078, 147-161.
  • Experiments, S. N. (n.d.). ADC Analysis by Hydrophobic Interaction Chromatography.
  • BenchChem. (2025). Hydrophobic Interaction Chromatography (HIC): A Superior Method for Antibody-Drug Conjugate (ADC)
  • Creative Proteomics. (n.d.).
  • American Pharmaceutical Review. (2015).
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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Z-Nva-osu: Essential Protective Measures and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher navigating the complexities of drug development and peptide synthesis, the proper handling of reactive chemical reagents is paramount. Z-Nva-osu (Z-L-Norvaline N-hydroxysuccinimide ester) is a valuable tool in bioconjugation, yet its reactivity demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this N-hydroxysuccinimide (NHS) ester. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

The Chemical Nature of this compound and Its Inherent Hazards

This compound, with the CAS number 71447-85-3, is an amine-reactive compound designed for the formation of stable amide bonds with primary amines on biomolecules.[1] The key to its functionality lies in the N-hydroxysuccinimide ester group, which is highly susceptible to nucleophilic attack. While this reactivity is desirable for bioconjugation, it also presents the primary hazard: the potential for unintended reactions, particularly with moisture.

The principal mechanism of degradation for NHS esters is hydrolysis, a reaction with water that cleaves the ester bond. This process not only inactivates the reagent but can also lead to the formation of N-hydroxysuccinimide and the corresponding carboxylic acid, which may have their own hazard profiles. Therefore, meticulous handling to prevent moisture exposure is critical.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the chemical's properties.

Body PartRecommended PPERationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Neoprene)NHS esters can cause skin irritation.[2] Nitrile gloves provide good protection against a range of chemicals. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. Never reuse disposable gloves.
Eyes & Face Safety goggles with side shields or a full-face shieldProtects against splashes of solutions containing this compound and from the fine powder when handling the solid form. A face shield offers additional protection when handling larger quantities or when there is a higher risk of splashing.[3]
Body Laboratory coatA standard lab coat is essential to protect skin and clothing from accidental spills. Ensure the lab coat is fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[4]
Respiratory N95 or higher-rated respiratorWhen handling the solid powder form of this compound, a respirator is recommended to prevent inhalation of fine particles, which can cause respiratory irritation.[2] Work in a well-ventilated area or a chemical fume hood is also crucial.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is essential for minimizing risk and ensuring the successful use of this compound.

1. Preparation and Acclimatization:

  • Before opening, allow the vial of this compound to equilibrate to room temperature. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder, which would lead to rapid hydrolysis.

  • Prepare all necessary reagents and equipment before opening the this compound container. This minimizes the time the compound is exposed to the atmosphere.

2. Weighing and Dissolving:

  • Handle the solid this compound in a chemical fume hood to avoid inhalation of the powder.[5]

  • Use clean, dry spatulas and weighing boats.

  • To dissolve, use an anhydrous (dry) solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.

3. Reaction Setup:

  • The reaction of NHS esters with amines is pH-dependent, with an optimal pH range of 8.3-8.5.[6]

  • If the reaction is performed in an aqueous buffer, be aware that hydrolysis is a competing reaction.

4. Storage of Stock Solutions:

  • If a stock solution of this compound is prepared, it should be stored at -20°C or lower in a tightly sealed vial with a desiccant. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and moisture introduction.

The following diagram illustrates the recommended workflow for the safe handling of this compound:

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_reaction Reaction & Storage cluster_disposal Disposal a Equilibrate this compound to Room Temperature b Don Appropriate PPE a->b c Weigh Solid this compound b->c d Dissolve in Anhydrous Solvent c->d e Perform Bioconjugation (pH 8.3-8.5) d->e f Store Aliquots at <= -20°C e->f g Chemical Inactivation (Hydrolysis) e->g h Dispose as Hazardous Waste g->h

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.